N-Benzyl-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-benzyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMSMWBZPBBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347058 | |
| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-82-0 | |
| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole
An In-Depth Technical Guide to N-Benzyl-1,3-benzothiazol-2-amine
The benzothiazole core, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Among its derivatives, 2-aminobenzothiazole (2-ABT) has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] This guide focuses specifically on this compound, a representative member of this class, exploring its historical context, synthesis, characterization, and the broader biological potential of its parent scaffold. The addition of the benzyl group, a common lipophilic moiety in drug design, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for drug development professionals.
Historical Context and Discovery
The history of 2-aminobenzothiazoles is one of rediscovery and evolving application. Initially explored in the mid-20th century, with significant research in the 1950s focusing on their potential as central muscle relaxants, interest in the scaffold waned among medicinal chemists for a period.[4] During this time, benzothiazoles found utility in industrial applications, such as vulcanization accelerators for rubber.[4]
The resurgence of interest in this chemical family was catalyzed by the discovery of the pharmacological profile of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine).[4] Riluzole's impact on glutamate neurotransmission and its subsequent approval for treating amyotrophic lateral sclerosis (ALS) reignited the scientific community's focus on the therapeutic potential of the 2-aminobenzothiazole core.[4][5] This led to extensive studies that have since unveiled a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][6]
Synthesis and Characterization
The synthesis of N-substituted 2-aminobenzothiazoles like this compound can be achieved through several reliable methods. A common and efficient approach is the direct N-alkylation of 2-aminobenzothiazole or, more controllably, through reductive amination. The latter involves the formation of a Schiff base intermediate by condensing 2-aminobenzothiazole with benzaldehyde, followed by in-situ reduction. This method is often preferred due to its high selectivity and yield.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a standard, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents lies in their efficiency and selectivity. Methanol is an effective solvent for both reactants, and sodium borohydride is a mild yet powerful reducing agent for the imine intermediate, minimizing side reactions.
Materials:
-
2-Aminobenzothiazole
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid (catalyst)
-
Distilled Water (H₂O)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent) in methanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the amine.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction of sodium borohydride.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction and potential side product formation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding distilled water to decompose any excess NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine (to remove residual water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.
-
Synthetic Workflow Diagram
Caption: Reductive amination pathway for this compound.
Characterization Data
The synthesized compound must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include spectroscopy and spectrometry.[6][7]
| Technique | Parameter | Expected Observation |
| FT-IR | Vibrational Bands (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1550 (Aromatic C=C stretch). |
| ¹H-NMR | Chemical Shift (δ, ppm) | ~7.2-7.8 (m, Ar-H of benzothiazole), ~7.2-7.4 (m, Ar-H of benzyl), ~5.5-6.0 (br s, N-H), ~4.5 (d, 2H, -CH₂-). |
| ¹³C-NMR | Chemical Shift (δ, ppm) | ~168 (C=N of thiazole), ~152 (Ar-C), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~121 (Ar-C), ~120 (Ar-C), ~48 (-CH₂-). |
| Mass Spec. | m/z (EI+) | Expected molecular ion peak [M]⁺ corresponding to the compound's molecular weight (C₁₄H₁₂N₂S ≈ 240.33 g/mol ). |
Note: Exact spectral values can vary based on the solvent and instrument used.
Biological Activity and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a prolific source of bioactive compounds, with derivatives showing promise across multiple therapeutic areas.[3][8] The introduction of various substituents allows for the fine-tuning of activity against specific biological targets.
Anticancer Activity
A significant body of research has focused on 2-aminobenzothiazole derivatives as potent anticancer agents.[7][8] Their mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[8] Dysregulation of these pathways is a hallmark of many cancers.
Key kinase targets for 2-aminobenzothiazole derivatives include:
-
PI3K (Phosphoinositide 3-kinase): Novel 2-aminobenzothiazole compounds have been synthesized and shown to inhibit the PI3Kγ enzyme, a target in inflammation and cancer.[6][7]
-
EGFR (Epidermal Growth Factor Receptor): Certain derivatives exhibit potent antiproliferative activity by effectively blocking the enzymatic activity of EGFR.[8]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As potent inhibitors of VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8]
-
Other Kinases: Additional targets include CSF1R, FAK, and Aurora kinases, highlighting the scaffold's versatility in targeting cancer-related pathways.[8]
Kinase Inhibition Signaling Pathwaydot
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// Edges GF -> Receptor [color="#4285F4"]; Receptor -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> Proliferation [color="#4285F4"]; Inhibitor -> Receptor [label="Inhibition", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> PI3K [label="Inhibition", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; }
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- 4. books.rsc.org [books.rsc.org]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-1,3-benzothiazol-2-amine and its Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The N-Benzyl-1,3-benzothiazol-2-amine scaffold represents a privileged chemotype in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile molecular framework and its derivatives. We delve into the synthetic strategies for accessing this core, explore the nuances of its structural modifications, and critically analyze the structure-activity relationships (SAR) that govern its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate the discovery and development of novel therapeutics based on this promising scaffold. We will explore its significant anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and mechanistic insights.
Introduction: The Enduring Appeal of the Benzothiazole Core
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its unique structural and electronic properties have made it a recurring motif in a plethora of biologically active compounds. The this compound subclass, in particular, has garnered significant attention due to its synthetic tractability and the diverse pharmacological profiles exhibited by its derivatives. The introduction of the benzyl group at the N-2 position provides a critical vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This guide will provide a holistic overview of this important class of compounds, from their synthesis to their potential therapeutic applications.
Synthetic Strategies: Accessing the this compound Scaffold
The synthesis of this compound and its derivatives typically follows a convergent approach, wherein the 2-aminobenzothiazole core is first constructed, followed by the introduction of the benzyl or substituted benzyl moiety.
Synthesis of the 2-Aminobenzothiazole Core
The most prevalent method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction proceeds through an in situ generated thiocyanogen bromide, which then reacts with the aniline to form a thiourea derivative that subsequently cyclizes.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole
-
Dissolve the desired aniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole.
N-Benzylation of 2-Aminobenzothiazole
The introduction of the benzyl group onto the 2-amino position can be achieved through several methods, most commonly via nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) and stir for 30 minutes at room temperature.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
A visual representation of this synthetic workflow is provided below:
Caption: General synthetic workflow for this compound.
Spectral Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by the aromatic protons of the benzothiazole and benzyl rings, a singlet or triplet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of both ring systems, the methylene carbon, and the characteristic C-2 carbon of the benzothiazole ring.
-
IR Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N stretching of the thiazole ring.
-
Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
Biological Activities and Structure-Activity Relationships
This compound derivatives have demonstrated a wide array of biological activities. The following sections will detail their potential as anticancer, anti-inflammatory, and antimicrobial agents, with a focus on structure-activity relationships.
Anticancer Activity
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][3] Derivatives have shown potent cytotoxic activity against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro and halogen groups, at the para-position of the benzyl ring have often been associated with enhanced cytotoxicity.[2]
-
Substituents on the Benzothiazole Ring: Modifications on the benzothiazole core can also modulate activity. For instance, the introduction of fluorine atoms can enhance metabolic stability and cell permeability.
-
Linker Modification: While the direct N-benzyl linkage is common, variations in the linker between the benzothiazole and the phenyl ring can also impact activity.
Quantitative Anticancer Data:
| Compound ID | Benzyl Ring Substituent | Benzothiazole Ring Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1a | H | H | MCF-7 | >50 | [2] |
| 1b | 4-NO₂ | H | MCF-7 | 22.13 | [3] |
| 1c | 4-Cl | H | A549 | 15.2 | [2] |
| 1d | 4-F | H | MCF-7 | 30.1 | [2] |
Mechanistic Insights:
Several mechanisms of action have been proposed for the anticancer effects of benzothiazole derivatives. One prominent pathway involves the inhibition of key signaling molecules in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.
Caption: Proposed anticancer mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. This compound derivatives have shown potential as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of pro-inflammatory enzymes and cytokines.
SAR Insights:
-
Substitutions on the benzyl ring with electron-donating groups, such as methoxy, have in some cases been shown to enhance anti-inflammatory activity.
-
The nature of the substituent at the 6-position of the benzothiazole ring can also play a crucial role.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzothiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]
SAR Insights:
-
The presence of halogen atoms on either the benzothiazole or the benzyl ring can enhance antibacterial activity.[5]
-
For antibacterial agents, lipophilicity is a key parameter, and modifications to the N-benzyl group can be used to modulate this property for improved cell wall penetration.
Quantitative Antimicrobial Data (MIC in µg/mL):
| Compound ID | Benzyl Ring Substituent | Benzothiazole Ring Substituent | S. aureus | E. coli | Reference |
| 2a | H | H | 64 | 128 | [5] |
| 2b | 4-Cl | 6-F | 16 | 32 | [5] |
| 2c | 2,4-diCl | H | 8 | 16 | [5] |
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through derivatization, makes it an attractive starting point for drug discovery campaigns. The compelling anticancer, anti-inflammatory, and antimicrobial activities demonstrated by this class of compounds warrant further investigation.
Future research in this area should focus on:
-
Systematic SAR studies: To build more predictive models for designing compounds with enhanced potency and selectivity.
-
Elucidation of molecular targets: To gain a deeper understanding of the mechanisms of action and to guide rational drug design.
-
Optimization of pharmacokinetic properties: To improve the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.
By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical landscape of this compound derivatives and unlock their full therapeutic potential.
References
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017). Molecules. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. [Link]
-
(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]
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Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (2012). PubMed. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of N-Benzyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminobenzothiazole scaffold, it holds potential for a range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, predicting its interactions with biological targets, and ensuring the integrity of synthesized batches. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide synthesizes available experimental data with predictive analysis based on structurally analogous compounds to offer a robust framework for its characterization.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of this compound, presented below, features a bicyclic benzothiazole system linked to a benzyl group via a secondary amine. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Molecular Structure of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes for 2-aminobenzothiazole derivatives. A common and effective method involves the reaction of 2-aminobenzothiazole with benzyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Base: Add a slight excess of a base, for instance, potassium carbonate or triethylamine (1.1-1.2 equivalents), to the solution. This will act as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a pure solid.
Synthetic Workflow for this compound
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. Based on the analysis of closely related structures, the following proton signals are predicted for this compound.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | t | 1H | NH |
| ~7.6 - 7.7 | d | 1H | Ar-H (Benzothiazole) |
| ~7.2 - 7.4 | m | 6H | Ar-H (Benzothiazole & Benzyl) |
| ~7.0 - 7.1 | t | 1H | Ar-H (Benzothiazole) |
| ~4.6 | d | 2H | CH₂ |
Interpretation:
-
NH Proton: The proton attached to the amine nitrogen is expected to appear as a triplet in the downfield region (~8.0-8.5 ppm) due to coupling with the adjacent methylene protons. Its chemical shift can be variable and may be confirmed by D₂O exchange.
-
Aromatic Protons (Benzothiazole): The four protons on the benzothiazole ring system will exhibit characteristic splitting patterns in the aromatic region. The proton at position 4 (adjacent to the sulfur atom) is typically the most deshielded.
-
Aromatic Protons (Benzyl): The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the range of 7.2-7.4 ppm.
-
Methylene Protons: The two protons of the methylene bridge (CH₂) connecting the amine to the phenyl ring are expected to appear as a doublet around 4.6 ppm, due to coupling with the single NH proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The experimental ¹³C NMR spectrum for N-benzylbenzo[d]thiazol-2-amine has been reported and serves as a definitive reference.
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C2 (C=N) |
| ~150.8 | C7a |
| ~139.5 | C (ipso, Benzyl) |
| ~130.7 | C3a |
| ~128.9 | C (ortho, Benzyl) |
| ~127.9 | C (para, Benzyl) |
| ~127.5 | C (meta, Benzyl) |
| ~126.0 | C5 |
| ~121.4 | C6 |
| ~120.9 | C4 |
| ~118.3 | C7 |
| ~47.7 | CH₂ |
Interpretation:
-
C2 Carbon: The carbon atom of the C=N bond within the thiazole ring (C2) is the most downfield signal, appearing around 166.0 ppm, which is characteristic for this type of carbon in a heterocyclic system.
-
Aromatic Carbons: The carbon atoms of the benzothiazole and benzyl rings appear in the typical aromatic region (118-151 ppm). The signals for the bridgehead carbons (C3a and C7a) are also found in this range.
-
Methylene Carbon: The carbon of the methylene group (CH₂) is observed in the aliphatic region, typically around 47.7 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent parts.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Medium | N-H stretching |
| ~3060 | Medium-Weak | Aromatic C-H stretching |
| ~2920 | Weak | Aliphatic C-H stretching |
| ~1600-1580 | Strong | C=N stretching (thiazole) & C=C stretching (aromatic) |
| ~1500-1400 | Medium-Strong | C=C stretching (aromatic) |
| ~750-700 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
N-H Stretch: A medium intensity band around 3330 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The region between 1600 and 1400 cm⁻¹ will be complex, containing strong absorptions from the C=N stretching of the thiazole ring and the C=C stretching vibrations of both aromatic rings.
-
Aromatic Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the out-of-plane C-H bending modes of the substituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₂N₂S, MW = 240.33).
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: A very common and expected fragmentation is the cleavage of the C-N bond between the methylene group and the benzothiazole ring, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z = 91) and a benzothiazol-2-amine radical cation. The benzyl cation is often the base peak in the spectrum.
-
Formation of Benzothiazol-2-amine Cation: The other fragment from the benzylic cleavage, the benzothiazol-2-amine cation (C₇H₅N₂S⁺, m/z = 150), is also expected to be a significant peak.
-
Loss of H: Loss of a hydrogen atom from the molecular ion to give an [M-1]⁺ peak is also possible.
-
Proposed Mass Spectrometry Fragmentation
Conclusion
The comprehensive spectral analysis of this compound, integrating NMR, IR, and Mass Spectrometry data, provides a robust methodology for its unequivocal identification and characterization. This guide, by combining experimental data with well-established spectroscopic principles and data from analogous compounds, offers researchers and drug development professionals a reliable reference for their work with this important class of heterocyclic compounds. The detailed protocols and interpretations herein are designed to ensure scientific integrity and support the advancement of research in medicinal chemistry.
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Solubility and Stability of N-Benzyl-1,3-benzothiazol-2-amine: A Physicochemical Deep Dive for Pre-formulation and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey of a promising hit compound from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of this compound, moving beyond mere procedural descriptions to explain the fundamental causality behind experimental choices. We present detailed, self-validating protocols for determining solubility and characterizing degradation pathways, equipping researchers with the necessary tools to make informed decisions in the drug development process.
Introduction: The Critical Role of Physicochemical Characterization
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a structural motif present in numerous pharmacologically active molecules.[2] The 2-amino substituted variants are particularly valuable due to their synthetic tractability and their ability to engage with a variety of biological targets.[3][4] this compound, with its added benzyl group, introduces a significant lipophilic character that profoundly impacts its behavior in both aqueous and organic media.
A comprehensive understanding of its solubility and stability is not an academic exercise; it is a fundamental prerequisite for successful drug development.
-
Solubility dictates the maximum concentration achievable in solution, which is essential for in vitro assays, formulation development, and ultimately, in vivo absorption and bioavailability.
-
Stability determines the compound's shelf-life and identifies potential degradation products that could be inactive or, more critically, toxic. Forced degradation studies are an indispensable tool for developing stability-indicating analytical methods and predicting long-term stability.[5][6]
This document serves as an expert-led guide to methodically profile this compound, ensuring that subsequent development efforts are built on a solid physicochemical foundation.
Part I: Comprehensive Solubility Profiling
The solubility of a compound is not a single value but a property dependent on the specific conditions of the solvent system, including its pH, temperature, and ionic strength. Our investigation is therefore structured to build a complete solubility profile.
Theoretical Considerations & Structural Insights
The structure of this compound suggests a molecule with poor aqueous solubility. The fused aromatic benzothiazole core and the appended benzyl group are both large, non-polar moieties. The primary amine at the 2-position offers a site for protonation, suggesting that solubility will be pH-dependent. At pH values significantly below the pKa of its conjugate acid, the resulting cationic species should exhibit enhanced solubility in aqueous media. Conversely, in its neutral form, the molecule is expected to be highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Experimental Workflow for Solubility Assessment
A multi-tiered approach is recommended, beginning with thermodynamic (equilibrium) solubility in key solvents to establish a baseline, followed by kinetic solubility assays for higher throughput applications.
Caption: Workflow for solubility determination of this compound.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline)
Causality: The shake-flask method is the gold standard because it measures the true equilibrium solubility. By allowing the system to reach saturation over an extended period (24-72 hours), we eliminate artifacts from slow dissolution kinetics or supersaturation, providing a definitive value for thermodynamic modeling and pre-formulation.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a pre-selected solvent. Solvents should include:
-
Purified Water
-
Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0
-
Ethanol
-
Propylene Glycol
-
PEG 400
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant. Crucially, filter the aliquot through a 0.22 µm syringe filter (ideally a filter with low drug binding, such as PTFE or PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Thermodynamic Solubility
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
|---|---|---|
| Purified Water | 25 | [Experimental Value] |
| PBS (pH 5.0) | 25 | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] |
| PBS (pH 9.0) | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
Part II: Stability Assessment & Forced Degradation
Understanding a molecule's intrinsic stability and its degradation pathways is essential for ensuring safety, efficacy, and quality. Forced degradation studies are the cornerstone of this effort.
Rationale for Forced Degradation
The objective of forced degradation, or stress testing, is to accelerate the chemical degradation of the compound to rapidly identify likely degradation products and establish its degradation pathways.[6] This information is used to develop and validate a stability-indicating analytical method —a method proven to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradants.[5]
Experimental Workflow for Stability Assessment
The workflow begins with the development of a robust analytical method, which is then used to monitor the compound's degradation under various stress conditions.
Caption: Systematic workflow for forced degradation and stability analysis.
Protocol 2: Forced Degradation Studies
Prerequisite: A robust HPLC method capable of resolving the parent peak from solvent fronts and common impurities. A photodiode array (PDA) detector is highly recommended for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the mass of degradant products.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition, dilute the stock into the stressor solution and incubate for a defined period. A parallel control sample (API in the same solvent system without the stressor) must be run for each condition.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a final concentration suitable for HPLC analysis.
-
Analyze by HPLC-PDA/MS. Aim for 5-20% degradation of the parent compound, as this is typically sufficient to generate and detect primary degradants without overly complex secondary degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C. Rationale: Simulates acidic environments and targets acid-labile groups.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C. Rationale: Simulates alkaline environments; amide or ester hydrolysis is a common pathway for many drugs, though less likely for this specific structure.
-
Oxidative Degradation: 3% H₂O₂ at room temperature. Rationale: The sulfur and nitrogen heteroatoms in the thiazole ring are potential sites for oxidation.
-
Thermal Degradation: The solid compound is stored at 80 °C. A solution is also heated to 60 °C. Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control must be concurrently stored to differentiate light-induced degradation from thermal effects.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time (hours) | % Parent Remaining | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
|---|---|---|---|---|---|
| 0.1 M HCl, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT | 8 | [Value] | [Value] | [Value] | [Value] |
| Thermal (Solid, 80 °C) | 72 | [Value] | [Value] | [Value] | [Value] |
| Photolytic (Solution) | 24 | [Value] | [Value] | [Value] | [Value] |
Synthesis of Findings & Practical Recommendations
Based on the expected physicochemical properties of this molecular class, the following insights can be anticipated:
-
Handling & Storage: Given the potential for oxidation at the sulfur atom and general sensitivity of complex organic molecules, this compound should be stored in well-sealed containers, protected from light, and kept in a cool, dry place.
-
Pre-formulation Strategy: The anticipated poor aqueous solubility will likely necessitate enabling formulation strategies.
-
pH Adjustment: For parenteral formulations, adjusting the pH to < 4 (well below the likely pKa) could be a viable approach to achieve the desired concentration.
-
Co-solvents: For oral or topical delivery, systems employing co-solvents like ethanol, propylene glycol, or PEG 400 will likely be required. The thermodynamic solubility data is crucial for selecting the most efficient system.
-
Amorphous Solid Dispersions: For solid oral dosage forms, formulation as an amorphous solid dispersion with a suitable polymer carrier could be explored to enhance the dissolution rate and extent.
-
-
Analytical Considerations: The stability-indicating method developed during forced degradation is not a one-time effort. It becomes the foundational quality control method for all future batches of the drug substance and the final drug product, ensuring that purity is maintained throughout the development lifecycle.
Conclusion
A thorough and early investigation into the solubility and stability of this compound is a strategic imperative. By employing the systematic, causality-driven protocols outlined in this guide, researchers can build a robust data package that de-risks development, informs formulation strategy, and ensures the quality and safety of a promising therapeutic candidate. This foundational knowledge is critical to efficiently navigating the complex path from chemical entity to clinical application.
References
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An In-depth Technical Guide to the Potential Biological Activities of N-Benzyl-1,3-benzothiazol-2-amine
Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. This has led to the development of a wide array of benzothiazole-containing compounds with significant therapeutic potential. From the approved glutamate antagonist Riluzole for amyotrophic lateral sclerosis to various agents in clinical trials for cancer and inflammatory diseases, the versatility of the benzothiazole nucleus is well-established[1]. This guide focuses on a specific, yet promising derivative: N-Benzyl-1,3-benzothiazol-2-amine. By introducing a benzyl group to the 2-amino position, we explore the modulation of its biological profile, delving into its synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and the mechanistic underpinnings of these actions.
Synthesis and Characterization of this compound
The synthesis of N-substituted-2-aminobenzothiazoles is a cornerstone of medicinal chemistry research. While a plethora of methods exist for the derivatization of the 2-aminobenzothiazole core, a common and effective strategy for N-benzylation involves the reaction of 2-aminobenzothiazole with a benzyl halide.
General Synthetic Pathway
A representative synthetic approach involves the nucleophilic substitution reaction between 2-aminobenzothiazole and benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on common synthetic methodologies for N-alkylation of 2-aminobenzothiazoles.
Materials:
-
2-Aminobenzothiazole
-
Benzyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2-aminobenzothiazole (1 equivalent) in DMF, add a suitable base such as triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amino group.
-
Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with copious amounts of water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Anticancer Activity
The 2-aminobenzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents. The introduction of a benzyl moiety can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets, potentially leading to improved cytotoxic activity.
Proposed Mechanisms of Action
While the precise mechanism for this compound is yet to be fully elucidated, the anticancer activity of closely related benzothiazole derivatives is attributed to several mechanisms:
-
Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
-
Tubulin Polymerization Inhibition: Some benzothiazole-indole hybrids have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[1].
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzothiazole ring can intercalate between DNA base pairs, while other parts of the molecule can interact with enzymes like topoisomerases, leading to DNA damage and cell death.
-
Induction of Apoptosis: Benzothiazole derivatives can trigger programmed cell death (apoptosis) through the activation of caspases and modulation of pro- and anti-apoptotic proteins[1].
Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.
In Vitro Cytotoxicity Data (Representative)
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole with 1,3,4-oxadiazole moiety | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |
| 2-Aminobenzothiazole with 1,3,4-oxadiazole moiety | A549 (Human Lung Adenocarcinoma) | 39.33 ± 4.04 | [2] |
| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | A549 (Human Lung Cancer) | > 100 | [3] |
| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | MCF-7 (Human Breast Cancer) | > 100 | [3] |
Note: The data presented are for structurally related compounds and should be interpreted as indicative of the potential of the benzothiazole scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Potential Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.
Proposed Mechanisms of Action
The antimicrobial effects of benzothiazoles are thought to be mediated through various mechanisms, including:
-
Enzyme Inhibition: A key target for sulfonamide drugs, including some benzothiazole derivatives, is dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[4]. Inhibition of this pathway disrupts bacterial growth.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some benzothiazole derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.
-
Inhibition of Biofilm Formation: Some benzothiazole compounds have been shown to interfere with the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.
In Vitro Antimicrobial Activity Data (Representative)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-aminobenzothiazole derivatives against various microbial strains.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted 2-aminobenzothiazole (L1) | P. vulgaris | 1800-2800 | [5] |
| Substituted 2-aminobenzothiazole (L4) | P. vulgaris | 1800-2800 | [5] |
| 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivative | S. aureus | 100 | [6] |
| 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivative | E. coli | 100 | [6] |
Note: This data is for related compounds and illustrates the antimicrobial potential of the 2-aminobenzothiazole scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzothiazole derivatives have shown promise in this area.
Proposed Mechanisms of Action
The anti-inflammatory properties of benzothiazoles are believed to stem from their ability to modulate key inflammatory pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some benzothiazole derivatives have been shown to inhibit COX-1 and/or COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Modulation of Cytokine Production: Benzothiazoles may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Antioxidant Activity: Some benzothiazole compounds possess radical scavenging properties, which can help to mitigate oxidative stress, a key contributor to inflammation.
Caption: Potential anti-inflammatory mechanisms of action for benzothiazole derivatives.
In Vivo Anti-inflammatory Activity Data (Representative)
While specific data for this compound is not available, studies on other 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory effects in animal models. For instance, some derivatives have shown potent activity in the carrageenan-induced paw edema assay in rats[7].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Future Perspectives and Conclusion
This compound emerges as a molecule of significant interest within the broader, therapeutically rich class of benzothiazole derivatives. While this guide has synthesized the available knowledge on related compounds to project its potential biological activities, it is imperative to underscore the necessity for direct experimental validation. Future research should focus on the targeted synthesis and rigorous biological evaluation of this compound.
Key areas for future investigation include:
-
Broad-spectrum screening: A comprehensive evaluation of its anticancer activity against a panel of human cancer cell lines, as well as its antimicrobial efficacy against a wide range of pathogenic bacteria and fungi.
-
Mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.
-
Structure-Activity Relationship (SAR) studies: Synthesis and testing of a library of N-substituted benzyl derivatives to optimize potency and selectivity.
-
In vivo efficacy and safety profiling: Assessment of its therapeutic potential and toxicity in relevant animal models of cancer, infectious diseases, and inflammation.
References
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International Journal of Research in Engineering and Science. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. [Link]
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MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
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RJPN. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]
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National Center for Biotechnology Information (PMC). (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
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ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]
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Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]
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ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
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RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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National Center for Biotechnology Information (PMC). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
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National Center for Biotechnology Information (PMC). (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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ResearchGate. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. [Link]
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ResearchGate. (2018). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]
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National Center for Biotechnology Information (PMC). (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Benzyl-1,3-benzothiazol-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide delineates a hypothesized mechanism of action for a specific analogue, N-Benzyl-1,3-benzothiazol-2-amine. We postulate that this compound functions as a multi-targeting agent, primarily exerting its effects through the inhibition of key protein kinases involved in oncogenic signaling and potentially modulating pathways implicated in neuroprotection and antimicrobial responses. This document provides a comprehensive overview of the foundational science, detailed experimental protocols to test the hypothesis, and visual frameworks to guide future research and development.
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[2][4] Derivatives have been investigated for their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The core structure's planarity and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a variety of biological targets. The specific substitution at the 2-amino position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl group, as in this compound, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve cell permeability and target engagement.
A Multi-faceted Mechanism of Action Hypothesis
We hypothesize that this compound exerts its biological effects through a multi-targeted mechanism, primarily centered on the inhibition of protein kinases that are critical for cell proliferation and survival. The benzyl substituent is proposed to enhance binding affinity within the ATP-binding pockets of these kinases.
Primary Hypothesis: this compound acts as a competitive inhibitor of receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met.
Secondary Hypotheses:
-
The compound may also exhibit inhibitory activity against downstream serine/threonine kinases in relevant signaling cascades, such as the PI3K/Akt pathway.
-
The benzothiazole core could contribute to neuroprotective effects through the modulation of pathways related to oxidative stress and protein aggregation.[5]
-
Antimicrobial, particularly antifungal, activity may be mediated by the disruption of fungal cell membrane integrity, potentially through the inhibition of enzymes like lanosterol 14α-demethylase (CYP51).[6]
This guide will primarily focus on the experimental validation of the primary hypothesis related to kinase inhibition.
Proposed Signaling Pathway Interruption
The hypothesized mechanism of action involves the disruption of key signaling pathways that are frequently dysregulated in cancer. By inhibiting RTKs, this compound is predicted to block downstream signaling cascades that promote cell growth, proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of RTKs by this compound.
Experimental Validation Protocols
To rigorously test the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR-2, EGFR, and c-Met.
Methodology:
-
Reagents: Purified recombinant human VEGFR-2, EGFR, and c-Met kinases; appropriate peptide substrates; ATP; this compound; positive control inhibitors (e.g., Sorafenib for VEGFR-2, Gefitinib for EGFR, Crizotinib for c-Met); kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound and control inhibitors. b. In a 96-well plate, combine the kinase, its specific substrate, and the test compound or control at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence-based Z'-LYTE™ Kinase Assay).
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.
Expected Outcome: A dose-dependent inhibition of kinase activity, yielding specific IC₅₀ values for each target.
| Target Kinase | This compound (IC₅₀) | Positive Control (IC₅₀) |
| VEGFR-2 | To be determined | To be determined |
| EGFR | To be determined | To be determined |
| c-Met | To be determined | To be determined |
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the targeted kinases.
Methodology:
-
Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells) - high VEGFR-2 expression.
-
A549 (Human Lung Carcinoma) - high EGFR expression.
-
Hs 746T (Human Gastric Carcinoma) - amplified c-Met.
-
-
Reagents: this compound; appropriate cell culture media and supplements; MTT or resazurin-based viability reagent.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine cell viability.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
Expected Outcome: A dose-dependent decrease in the viability of the selected cancer cell lines.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the compound inhibits the phosphorylation of downstream effector proteins in the targeted signaling pathways within a cellular context.
Methodology:
-
Cell Lines and Treatment: Use the same cell lines as in the proliferation assays. Treat cells with this compound at concentrations around its GI₅₀ for a short period (e.g., 2-4 hours).
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against total and phosphorylated forms of VEGFR-2, EGFR, c-Met, Akt, and ERK. c. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Expected Outcome: A reduction in the phosphorylation of the target kinases and their downstream effectors (Akt and ERK) in cells treated with this compound.
Caption: Experimental workflow for Western blot analysis.
Concluding Remarks
The proposed mechanism of action for this compound as a multi-targeted kinase inhibitor provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis. Successful validation would position this compound as a promising lead for the development of novel therapeutics, particularly in the field of oncology. Future studies should also explore the secondary hypotheses to fully elucidate the compound's pharmacological profile.
References
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- ACS Publications. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega.
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Structure-activity relationship of N-Benzyl-1,3-benzothiazol-2-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Benzyl-1,3-benzothiazol-2-amine Analogs
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] Among these, N-substituted 2-aminobenzothiazoles have garnered significant attention, with analogs like Riluzole receiving FDA approval for treating amyotrophic lateral sclerosis (ALS).[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) for a specific subclass: this compound analogs. We will dissect the synthetic strategies, analyze the impact of structural modifications on biological efficacy across different therapeutic areas, and detail the underlying mechanisms of action. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts.
The Benzothiazole Scaffold: A Privileged Core in Drug Discovery
The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, represents a versatile heterocyclic framework for interacting with diverse biological targets.[1][4] This structural motif is not only prevalent in natural products but has been successfully integrated into numerous synthetic compounds with significant therapeutic value.[1] The clinical success of benzothiazole-containing drugs, such as the neuroprotective agent Riluzole and the FLT3 inhibitor Quizartinib, underscores the scaffold's importance.[5] The broad biological spectrum of benzothiazole derivatives makes them compelling candidates for drug discovery programs targeting complex diseases.[1][6] This guide will focus specifically on the this compound core, exploring how subtle structural changes dictate its biological function.
The Core Moiety: this compound
The fundamental structure of the this compound series provides three primary regions for chemical modification to modulate biological activity. Understanding the role of each component is crucial for rational drug design.
-
Ring A (Benzothiazole Core): Substitutions on this bicyclic system can influence lipophilicity, electronic properties, and metabolic stability.
-
Linker (Exocyclic Amine): This nitrogen atom and its connectivity are critical for hydrogen bonding and overall molecular conformation.
-
Ring B (Benzyl Moiety): Modifications on the benzyl ring can drastically alter target binding affinity and selectivity through steric and electronic effects.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically begins with the formation of the 2-aminobenzothiazole core, followed by the introduction of the benzyl group.
Synthesis of the 2-Aminobenzothiazole Core
A common and effective method for constructing the 2-aminobenzothiazole scaffold is the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which acts as a catalyst for the cyclization reaction.[7]
N-Benzylation
Subsequent N-alkylation of the 2-aminobenzothiazole with a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a suitable base and solvent yields the final target compounds. An alternative approach involves reductive amination between 2-aminobenzothiazole and a substituted benzaldehyde.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-1,3-benzothiazol-2-amine
This protocol describes a representative synthesis, chosen for its illustrative value in demonstrating the core chemical transformations.
Step 1: Synthesis of 2-Aminobenzothiazole
-
To a stirred solution of aniline (10 mmol) in glacial acetic acid (20 mL), add ammonium thiocyanate (30 mmol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water (100 mL). A solid precipitate will form.
-
Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-aminobenzothiazole.
Step 2: N-Benzylation
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (5 mmol) in dimethylformamide (DMF, 15 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 7.5 mmol) to the solution.
-
Add 4-methoxybenzyl chloride (5.5 mmol) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain N-(4-methoxybenzyl)-1,3-benzothiazol-2-amine.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of these analogs is highly dependent on the nature and position of substituents on the core scaffold.
Modifications of the Benzothiazole Ring (Ring A)
Substituents on the benzothiazole ring play a significant role in modulating activity.
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions, such as fluorine at the 6-position, have been shown to enhance antibacterial and antifungal activities in related thiazole-aminobenzothiazole series.[8] A trifluoromethoxy group at the 6-position, as seen in Riluzole, is crucial for its neuroprotective effects, partly by increasing lipophilicity and facilitating central nervous system (CNS) penetration.[2]
-
Electron-Donating Groups (EDGs): Methoxy groups can also contribute to activity. For instance, methoxy-substituted benzothiazoles have demonstrated anticancer potential.[9]
Modifications of the Benzyl Ring (Ring B)
The substitution pattern on the benzyl ring is a critical determinant of potency and selectivity.
-
Anticancer Activity: In the context of kinase inhibition, the N-benzyl group itself has been reported to decrease potency against VEGFR-2 compared to other substituents, suggesting that this particular moiety may not be optimal for fitting into the ATP-binding pocket of this specific kinase.[10] However, for other targets, para-substitutions on a phenyl ring attached to a benzothiazole core have been found to be crucial for potent inhibition of enzymes like hGSTP1-1, which is relevant in cancer chemotherapy.[1] This indicates that adding substituents to the benzyl ring is a key strategy to tune activity.
-
General Principles: For many receptor or enzyme targets, para-substitution with either EWGs (e.g., -Cl, -CF₃) or EDGs (e.g., -OCH₃, -CH₃) can enhance binding affinity. The optimal substitution depends entirely on the specific topology and electronic environment of the target's binding site.
The Role of the Amine Linker
The exocyclic amine is a key pharmacophoric feature, often participating in hydrogen bond interactions within the biological target.
-
Acylation/Urea Formation: Replacing the N-H with more complex linkers, such as amides or ureas, can significantly alter the activity profile. Amide-linked analogs have shown improved potency against VEGFR-2 compared to simpler N-alkyl derivatives, likely due to the amide's ability to form additional hydrogen bonds.[10] This suggests that while a simple N-benzyl substitution may be suboptimal for some targets, incorporating the benzyl group into a larger, more functional linker could be a promising strategy.
SAR Summary Table
| Modification Site | Substituent Type | General Effect on Activity | Rationale / Example |
| Ring A (Position 6) | Electron-Withdrawing (e.g., -F, -CF₃O) | Often increases potency | Enhances lipophilicity, potentially improving cell permeability and CNS penetration (Riluzole).[2] |
| Ring A (Position 6) | Electron-Donating (e.g., -OCH₃) | Can increase potency | May form specific H-bonds with target; seen in some anticancer agents.[9] |
| Ring B (Benzyl) | Unsubstituted Benzyl | May decrease potency (Target-dependent) | Reported to reduce VEGFR-2 inhibition compared to other N-substituents.[10] |
| Ring B (Benzyl) | Para-substitution (EWG or EDG) | Generally required to optimize potency | Fine-tunes electronic and steric properties to fit specific binding pockets.[1] |
| Linker (Amine) | Conversion to Amide/Urea | Can significantly increase potency | Introduces additional hydrogen bond donors/acceptors, improving target engagement.[10] |
Biological Mechanisms and Therapeutic Targets
This compound analogs exert their effects through various mechanisms, depending on their specific structural features.
Anticancer Activity
The anticancer effects of benzothiazole derivatives are often multi-faceted.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are critical for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These compounds typically act as ATP-competitive inhibitors.
-
Tubulin Polymerization Disruption: Some benzothiazole-indole hybrids have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[5]
-
Apoptosis Induction: Many active compounds induce programmed cell death (apoptosis) by activating key executioner enzymes like caspase-3.[1][9]
Antimicrobial Activity
Against bacterial pathogens like Staphylococcus aureus, these compounds can have novel mechanisms of action. One key challenge is bacterial resistance, often mediated by efflux pumps. Some benzothiazole scaffolds have been identified as substrates for these pumps, which diminishes their activity in Gram-negative bacteria but suggests that co-administration with an efflux pump inhibitor could be a viable therapeutic strategy.[11]
Neuroprotective Activity
The mechanism of Riluzole, the archetypal neuroprotective 2-aminobenzothiazole, is well-studied. It includes:
-
Inhibition of presynaptic glutamate release.[2]
-
Blockade of voltage-gated sodium channels.[2]
-
Non-competitive inhibition of NMDA receptors.[12] These actions collectively reduce the excitotoxicity that contributes to neuronal damage in neurodegenerative diseases like ALS.[2]
Key Experimental Protocols
To validate the SAR findings and characterize novel analogs, standardized assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of a compound to reduce cancer cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. This brings the final inoculum to ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Future Directions and Conclusion
The this compound scaffold remains a fertile ground for the discovery of new therapeutic agents. SAR studies reveal that while the core structure is crucial, the specific decoration of both the benzothiazole and benzyl rings dictates the ultimate biological activity and target selectivity.
Key Takeaways:
-
Substitutions on the benzothiazole ring (Ring A), particularly with lipophilic, electron-withdrawing groups, are often beneficial for potency and pharmacokinetic properties.
-
The N-benzyl moiety (Ring B) often requires substitution itself to optimize interactions within the target binding site. An unsubstituted N-benzyl group can be detrimental to the activity against certain targets like VEGFR-2.[10]
-
Modification of the amine linker to an amide or urea can introduce valuable hydrogen bonding interactions, significantly enhancing potency.[10]
Future research should focus on creating libraries of analogs with diverse substitutions on both aromatic rings to explore a wider range of biological targets. The development of multi-target ligands, for example, compounds that simultaneously inhibit key kinases and induce apoptosis, represents a promising strategy for developing more effective anticancer therapies.[10] Furthermore, elucidating the mechanisms behind efflux pump recognition could lead to novel antibacterial agents that can overcome resistance.
References
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- (N/A).
- (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science.
- (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
- (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (N/A).
- (N/A). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters.
- (N/A). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
- (N/A). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (N/A). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents.
- (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science.
- (N/A). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
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In Silico Prediction of ADMET Properties for N-Benzyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of drug discovery and development pipelines. Unfavorable ADMET profiles are a leading cause of late-stage attrition of promising therapeutic candidates. In silico predictive models offer a rapid, cost-effective, and resource-efficient alternative to traditional experimental methods for profiling compound liabilities in the early stages. This guide provides an in-depth technical walkthrough of the in silico ADMET prediction for a novel compound of interest, N-Benzyl-1,3-benzothiazol-2-amine, a derivative of the versatile benzothiazole scaffold known for a wide array of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for leveraging publicly available computational tools to generate a comprehensive ADMET profile, thereby facilitating informed decision-making in the progression of potential drug candidates.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[2] The practice of "failing fast and failing cheap" has become a central tenet in modern drug discovery, emphasizing the need to identify and deprioritize compounds with undesirable ADMET characteristics as early as possible.[3] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this paradigm, enabling the screening of large virtual libraries and the optimization of lead compounds before significant investment in chemical synthesis and biological testing.[4][5] These predictive models are built upon vast datasets of experimental results and employ sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models to correlate chemical structures with their ADMET profiles.[2][4]
This guide focuses on this compound, a compound featuring the benzothiazole core, which is a prominent scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][6] However, the presence of an aromatic amine moiety also raises potential flags for genotoxicity and carcinogenicity, as this structural class is associated with metabolic activation to reactive species. A thorough in silico evaluation is therefore warranted to provide a preliminary risk assessment and guide further development.
Methodological Workflow for In Silico ADMET Prediction
The prediction of ADMET properties for this compound was conducted using a suite of well-validated, freely accessible web-based platforms: SwissADME, pkCSM, admetSAR 2.0, and ProTox-II.[3][6][7][8] The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, c1ccccc1CNc2sc3ccccc3n2, was used as the input for these tools.
Experimental Protocol: Step-by-Step In Silico Analysis
-
SMILES String Generation: The 2D structure of this compound was converted into the canonical SMILES string c1ccccc1CNc2sc3ccccc3n2.
-
Physicochemical and Pharmacokinetic Profiling (SwissADME): The SMILES string was submitted to the SwissADME web server ([Link]) to predict physicochemical properties, lipophilicity, water solubility, and pharmacokinetic parameters.[3][7]
-
Comprehensive ADMET Profiling (pkCSM): The pkCSM server ([Link]) was utilized to predict a broad range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity endpoints.[8]
-
ADMET and Toxicity Prediction (admetSAR 2.0): The admetSAR 2.0 server ([Link]) was employed to obtain predictions for various ADMET parameters, with a particular focus on metabolism and toxicity, including Ames mutagenicity and carcinogenicity.
-
Toxicity Assessment (ProTox-II): The ProTox-II web server ([Link]) was used for a detailed toxicity prediction, including oral toxicity, organ toxicity (hepatotoxicity), and various toxicological endpoints such as mutagenicity and carcinogenicity.
-
Data Aggregation and Analysis: The predicted data from all platforms were collated, tabulated, and critically analyzed to construct a comprehensive ADMET profile of the target molecule.
Caption: Workflow for the in silico ADMET prediction of this compound.
Results: Predicted ADMET Profile of this compound
The following sections detail the predicted ADMET properties of this compound, with data summarized in tables for clarity.
Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. The predicted properties are presented in Table 1.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Interpretation | Source |
| Molecular Weight | 240.33 g/mol | Favorable for oral absorption (<500 Da) | SwissADME |
| LogP (Consensus) | 3.55 | Optimal lipophilicity for cell membrane permeability | SwissADME |
| Water Solubility (LogS) | -3.87 | Poorly soluble | SwissADME |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5)[1] | SwissADME |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10)[1] | SwissADME |
| Molar Refractivity | 74.30 | Within the acceptable range for drug-likeness | SwissADME |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Good potential for oral absorption and cell permeability | SwissADME |
| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug[1] | SwissADME |
The analysis of physicochemical properties suggests that this compound possesses a favorable drug-like profile. It adheres to Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.[1] The predicted LogP value suggests a good balance between hydrophilicity and lipophilicity, which is crucial for membrane passage and solubility in aqueous environments. However, the predicted poor water solubility could present formulation challenges.
Absorption
Efficient absorption, primarily from the gastrointestinal tract for orally administered drugs, is a prerequisite for therapeutic efficacy.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation | Source |
| Human Intestinal Absorption | 95.35% | High intestinal absorption predicted | pkCSM |
| Caco-2 Permeability (logPapp) | 0.44 cm/s | High permeability across the intestinal cell line model | pkCSM |
| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-gp | pkCSM |
The in silico models predict high human intestinal absorption and Caco-2 permeability for this compound. Furthermore, the compound is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs. These predictions collectively suggest that the compound is likely to be well-absorbed following oral administration.
Distribution
Following absorption, a drug is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation | Source |
| Plasma Protein Binding | 92.2% | High binding to plasma proteins | pkCSM |
| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.056 | Can cross the blood-brain barrier | pkCSM |
| CNS Permeability (logPS) | -1.829 | Readily enters the central nervous system | pkCSM |
The compound is predicted to be highly bound to plasma proteins, which would limit the concentration of the free, pharmacologically active drug. Interestingly, the models predict that this compound can cross the blood-brain barrier and readily penetrate the central nervous system. This is a critical consideration depending on the intended therapeutic target. For CNS-acting drugs this is a desirable property, whereas for peripherally acting drugs, it could lead to unwanted side effects.
Metabolism
Drug metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, is crucial for the elimination of xenobiotics and can significantly impact a drug's efficacy and safety.
Caption: Predicted interaction of the compound with major drug-metabolizing CYP450 enzymes.
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value | Interpretation | Source |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates | pkCSM, admetSAR 2.0 |
| CYP2C9 Inhibitor | No | Low risk of interactions with CYP2C9 substrates | pkCSM, admetSAR 2.0 |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates | pkCSM, admetSAR 2.0 |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates | pkCSM, admetSAR 2.0 |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with CYP3A4 substrates | pkCSM, admetSAR 2.0 |
| CYP2D6 Substrate | Yes | The compound is likely metabolized by CYP2D6 | pkCSM |
| CYP3A4 Substrate | Yes | The compound is likely metabolized by CYP3A4 | pkCSM |
The in silico analysis indicates that this compound is likely a substrate for CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes. More significantly, the compound is predicted to be an inhibitor of several key CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to clinically significant drug-drug interactions, where the co-administration of this compound could elevate the plasma concentrations of other drugs metabolized by these enzymes, potentially leading to toxicity. This is a significant flag that would require experimental validation.
Excretion
The predicted excretion parameters provide insights into the compound's elimination from the body.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation | Source |
| Total Clearance (log ml/min/kg) | 0.533 | Moderate clearance rate predicted | pkCSM |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via OCT2 | pkCSM |
The model predicts a moderate clearance rate for the compound. It is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting that active tubular secretion may not be a major route of elimination.
Toxicity
Toxicity is a critical endpoint in drug development. The in silico predictions for various toxicity parameters are summarized below.
Table 6: Predicted Toxicity Profile
| Parameter | Predicted Value | Probability/Confidence | Interpretation | Source |
| Ames Mutagenicity | Mutagen | 0.68 | Potential to cause DNA mutations, a significant concern | ProTox-II, admetSAR 2.0 |
| Carcinogenicity | Carcinogen | 0.59 | Potential to cause cancer, a major liability | ProTox-II, admetSAR 2.0 |
| hERG I Inhibition | Yes | - | High risk of cardiotoxicity | pkCSM |
| hERG II Inhibition | No | - | Lower risk of cardiotoxicity by this specific mechanism | pkCSM |
| Hepatotoxicity | Yes | 0.81 | High probability of causing liver injury | ProTox-II |
| LD50 (rat, acute oral) | 700 mg/kg | - | Class 4: Harmful if swallowed | ProTox-II |
The toxicity predictions raise several significant concerns for the development of this compound as a therapeutic agent. The compound is predicted to be mutagenic and carcinogenic. This is a critical finding, likely attributable to the aromatic amine moiety, which is a known structural alert for genotoxicity. Furthermore, the predictions indicate a high probability of hepatotoxicity and inhibition of the hERG I channel, which is associated with a risk of potentially fatal cardiac arrhythmias.
Discussion and Strategic Implications
The in silico ADMET profile of this compound presents a mixed but cautionary picture. On one hand, the compound exhibits excellent drug-like physicochemical properties and is predicted to have good oral absorption and CNS penetration. These are desirable characteristics for a potential drug candidate.
However, the predicted liabilities are substantial and cannot be overlooked. The strong signals for mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition represent significant hurdles for further development. The potential for multiple drug-drug interactions due to the inhibition of several major CYP450 enzymes is another considerable risk.
Based on this in silico assessment, the following strategic recommendations can be made:
-
Experimental Validation is Imperative: The predicted toxicities, particularly mutagenicity (e.g., via an Ames test) and hERG inhibition (e.g., via a patch-clamp assay), must be experimentally verified as a high priority before committing further resources.
-
Structural Modification to Mitigate Liabilities: If the core benzothiazole scaffold is essential for the desired pharmacological activity, medicinal chemistry efforts should be directed towards structural modifications aimed at mitigating the identified risks. This could involve altering the aromatic amine moiety to reduce its potential for metabolic activation or modifying the overall structure to reduce hERG affinity and CYP450 inhibition.
-
Careful Consideration of Therapeutic Indication: Given the predicted CNS penetration, if the compound were to be advanced, its development should be focused on CNS disorders. Conversely, for non-CNS indications, strategies to limit brain exposure would be necessary.
Conclusion
This in-depth technical guide demonstrates the power of a structured, multi-tool in silico approach to generate a comprehensive ADMET profile for a novel chemical entity. For this compound, the computational analysis has successfully highlighted both its promising drug-like characteristics and, more critically, its significant potential liabilities related to toxicity and drug-drug interactions. By integrating these predictions early in the drug discovery process, research teams can make more informed, data-driven decisions, ultimately improving the efficiency and success rate of bringing safe and effective medicines to patients. The insights gained from this in silico assessment provide a clear roadmap for the subsequent experimental validation and potential lead optimization efforts for this compound and its analogs.
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Methodological & Application
Application Notes: A Step-by-Step Protocol for Regioselective N-benzylation of 1,3-benzothiazol-2-amine
Abstract
This technical guide provides a detailed, field-proven protocol for the N-benzylation of 1,3-benzothiazol-2-amine. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for modulating pharmacological properties. A significant challenge in the N-alkylation of this scaffold is controlling regioselectivity, as conventional methods using alkyl halides often lead to undesired alkylation at the endocyclic nitrogen atom. This document outlines a robust, step-by-step methodology using a "hydrogen autotransfer" strategy with benzyl alcohol as the alkylating agent to achieve selective benzylation on the exocyclic amino group. We delve into the causality behind experimental choices, provide a self-validating protocol, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Regioselectivity
The 1,3-benzothiazol-2-amine core is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Modification of the 2-amino group is a common strategy to generate novel analogues with enhanced potency and optimized pharmacokinetic profiles.
Direct N-alkylation presents a significant synthetic hurdle. The 2-aminobenzothiazole structure possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen (at position 2) and the endocyclic thiazole nitrogen (at position 3). It is well-documented that classical SN2 reactions with alkyl halides, such as benzyl bromide, predominantly occur at the more basic endocyclic nitrogen. This leads to the formation of the thermodynamically favored 3-benzyl-2(3H)-iminobenzothiazole isomer, rather than the desired N-benzyl-1,3-benzothiazol-2-amine.[3]
To overcome this challenge, this protocol employs a transition-metal-catalyzed "hydrogen autotransfer" (or "borrowing hydrogen") methodology.[3] This strategy utilizes an alcohol as the alkylating agent, which offers a greener and more atom-economical alternative to alkyl halides, with water as the only byproduct. Critically, this method provides excellent regioselectivity for the desired exocyclic N-alkylation product.[3]
Reaction Mechanism and Causality
The "borrowing hydrogen" mechanism is a powerful and elegant way to form C-N bonds from alcohols and amines. The catalytic cycle, typically involving a transition metal complex, proceeds through several key stages:
-
Oxidation: The catalyst first oxidizes the benzyl alcohol to benzaldehyde, "borrowing" two hydrogen atoms.
-
Imine Formation: The in-situ generated benzaldehyde undergoes condensation with the exocyclic amino group of 1,3-benzothiazol-2-amine to form a Schiff base (imine) intermediate.
-
Reduction: The catalyst then "returns" the borrowed hydrogen atoms to the imine, reducing it to the final secondary amine product.
This pathway is highly selective for the exocyclic amine because the initial condensation step to form the imine is much more favorable at the primary amino group than at the endocyclic nitrogen. The choice of a copper-based catalyst in the presence of a base provides an effective and cost-efficient system for this transformation.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Benzothiazol-2-amine (1a) | ≥98% | Sigma-Aldrich | Starting material |
| Benzyl alcohol (1b) | ≥99%, ReagentPlus® | Sigma-Aldrich | Alkylating agent |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | Catalyst |
| Sodium Hydroxide (NaOH) | ≥97%, pellets | Sigma-Aldrich | Base |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Reaction Solvent |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Chemical | For extraction and chromatography |
| Hexane | ACS reagent | Fisher Chemical | For chromatography |
| Deionized Water | N/A | In-house | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Fisher Chemical | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
Step-by-Step Experimental Protocol
This protocol is based on the regioselective method developed by Li et al. to yield the exocyclic N-benzylated product.[3]
4.1 Reaction Setup
-
To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,3-benzothiazol-2-amine (150 mg, 1.0 mmol, 1.0 equiv.).
-
Add copper(I) iodide (1.9 mg, 0.01 mmol, 1 mol%).
-
Add sodium hydroxide (8.0 mg, 0.2 mmol, 20 mol%).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Expert Insight: Maintaining an inert atmosphere is crucial as copper(I) catalysts can be sensitive to oxidation, which would reduce catalytic activity.
-
4.2 Reagent Addition and Reaction
-
Via syringe, add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add benzyl alcohol (130 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Causality Note: The high temperature is necessary to drive the catalytic cycle, particularly the initial oxidation of the alcohol and the final reduction of the imine. Toluene is chosen as the solvent due to its high boiling point and inertness under these reaction conditions.
-
4.3 Reaction Monitoring
-
Periodically check the reaction progress by TLC.
-
Prepare a TLC chamber with a mobile phase of 10-20% Ethyl Acetate in Hexane.
-
To sample, briefly remove the flask from heat, cool slightly, and carefully withdraw a small aliquot with a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (1,3-benzothiazol-2-amine and benzyl alcohol).
-
Visualize the plate under UV light (254 nm). The reaction is complete upon the consumption of the 1,3-benzothiazol-2-amine starting material and the appearance of a new, less polar spot corresponding to the product.
4.4 Work-up and Purification
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: The distinct separation of organic and aqueous layers and the clarity of the final organic solution after drying are checkpoints for a successful work-up.
-
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexane.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | White to off-white solid |
| Yield | Typically >80% |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d, Ar-H), ~7.5 (d, Ar-H), ~7.4-7.2 (m, Ar-H, Ph-H), ~7.1 (t, Ar-H), ~5.5 (br s, NH), ~4.6 (d, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~167 (C=N), ~152 (Ar-C), ~138 (Ar-C), ~131 (Ar-C), ~128.8 (Ar-CH), ~127.6 (Ar-CH), ~126.1 (Ar-CH), ~121.5 (Ar-CH), ~120.8 (Ar-CH), ~48.5 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1630 (C=N stretch) |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₄H₁₂N₂S [M+H]⁺: 241.0794; Found: 241.079X |
Note: Exact peak positions and multiplicities may vary slightly depending on the solvent and instrument used.
Conclusion
This application note details a reliable and regioselective protocol for the synthesis of this compound. By employing a copper-catalyzed hydrogen autotransfer reaction with benzyl alcohol, this method successfully circumvents the common problem of endocyclic alkylation associated with traditional SN2 methods using benzyl halides. The procedure is robust, high-yielding, and utilizes readily available, cost-effective reagents, making it highly suitable for applications in medicinal chemistry and drug discovery. The detailed explanation of the reaction's causality and self-validating checkpoints ensures that researchers can confidently and successfully apply this methodology.
References
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Al-Mustansiriyah J. Sci. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Available at: [Link]
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Feng, R., Ma, J., & Dong, Z.-B. (2018). One-Pot Synthesis of N-Benzyl/Allyl-N-phenyl-2-benzothiazolamines from 1-(2-Iodophenyl)-3-phenylthioureas and Benzyl/Allyl Halides. European Journal of Organic Chemistry. Available at: [Link]
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
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Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 47(17), 5058-5060. DOI: 10.1039/C1CC10604J. Available at: [Link]
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MDPI. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]
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MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available at: [Link]
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ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Available at: [Link]
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Molecules. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
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Application Note & Protocol: Facile Microwave-Assisted Synthesis of N-Benzyl-1,3-benzothiazol-2-amine
Abstract
This application note provides a comprehensive guide to the synthesis of N-Benzyl-1,3-benzothiazol-2-amine, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will explore the rationale behind employing microwave irradiation, which offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol, mechanistic insights, and characterization guidelines.
Introduction: The Significance of N-Substituted Benzothiazoles and the Microwave Advantage
The 2-aminobenzothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The functionalization of the 2-amino group, particularly with moieties like a benzyl group, allows for the exploration of structure-activity relationships crucial for drug discovery.
Conventional synthetic methods for N-alkylation of 2-aminobenzothiazoles often require prolonged reaction times, high temperatures, and the use of potentially hazardous solvents, leading to lower yields and the formation of byproducts.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][3] Microwave energy directly and efficiently heats the reaction mixture through mechanisms of dipolar polarization and ionic conduction, resulting in rapid temperature elevation and uniform heating.[1][4] This leads to significant acceleration of reaction rates, often reducing reaction times from hours to minutes, while also enhancing product yields and purity.[4][5][8][9] Furthermore, MAOS is considered a green chemistry approach as it often allows for the use of less solvent or even solvent-free conditions.[1][3]
This guide details a robust and reproducible microwave-assisted protocol for the synthesis of this compound, providing a practical and efficient method for accessing this valuable chemical entity.
Reaction Mechanism and Rationale
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. In this proposed protocol, 2-aminobenzothiazole acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide. The reaction is typically facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.
Proposed Reaction:
The use of a polar solvent is advantageous in microwave synthesis as it efficiently absorbs microwave energy, leading to rapid heating. Ethanol is a suitable choice for this reaction due to its polarity and ability to dissolve the reactants. A non-interfering organic base, such as triethylamine (TEA), is employed to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials and Equipment
| Reagents and Materials | Equipment |
| 2-Aminobenzothiazole | Microwave Synthesizer |
| Benzyl Bromide | 10 mL Microwave Reaction Vial |
| Ethanol (Absolute) | Magnetic Stir Bar |
| Triethylamine (TEA) | Analytical Balance |
| Ethyl Acetate | Rotary Evaporator |
| Hexane | Thin Layer Chromatography (TLC) Plates (Silica Gel 60 F254) |
| Distilled Water | UV Lamp for TLC Visualization |
| Anhydrous Sodium Sulfate | Glassware for Extraction and Filtration |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 mmol, 150.2 mg).
-
Solvent and Base Addition: Add 5 mL of absolute ethanol to the vial and stir until the 2-aminobenzothiazole is fully dissolved. To this solution, add triethylamine (1.2 mmol, 0.17 mL).
-
Addition of Alkylating Agent: Carefully add benzyl bromide (1.1 mmol, 0.13 mL) to the reaction mixture.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.
-
Reaction Monitoring: After cooling the reaction vessel to room temperature, the progress of the reaction can be monitored by TLC using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The starting materials and the product should be visualized under a UV lamp.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzothiazole and benzyl groups, a singlet for the methylene (-CH₂-) protons, and a peak for the amine (-NH-) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=N stretching of the thiazole ring, and aromatic C=C bending.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Reaction Time | 10-20 minutes | If the reaction is incomplete, increase the irradiation time or temperature slightly. |
| Yield | > 80% (after purification) | Low yields may result from incomplete reaction or loss during work-up. Ensure anhydrous conditions and efficient extraction. |
| Purity | > 95% (by NMR) | Impurities may include unreacted starting materials or side products. Optimize chromatography conditions for better separation. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl bromide is a lachrymator and should be handled with extreme care.
-
Microwave synthesizers operate at high temperatures and pressures; follow the manufacturer's safety guidelines.
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave irradiation. The described method showcases the significant advantages of MAOS in modern organic synthesis, providing a valuable tool for researchers in medicinal chemistry and drug discovery to access important heterocyclic scaffolds. The principles and techniques outlined can be adapted for the synthesis of a broader library of N-substituted 2-aminobenzothiazoles.
References
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Retrieved from [Link]
-
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Bahçeşehir University. Retrieved from [Link]
-
Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. PubMed. Retrieved from [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. ResearchGate. Retrieved from [Link]
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain. Retrieved from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health. Retrieved from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
-
Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Retrieved from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. research.bau.edu.tr [research.bau.edu.tr]
- 9. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of N-Benzyl-1,3-benzothiazol-2-amine via Automated Flash Column Chromatography
Abstract
N-Benzyl-1,3-benzothiazol-2-amine is a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis often yields a mixture of the target compound, unreacted starting materials, and various by-products, necessitating a robust purification strategy. This application note presents a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography on silica gel. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to column packing, sample loading, gradient elution, and fraction analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method to obtain this compound with high purity.
Introduction and Separation Principle
The benzothiazole core is a prevalent motif in a wide array of pharmacologically active compounds.[1] The purity of these compounds is paramount for accurate biological evaluation and downstream applications. The target molecule, this compound, possesses moderate polarity due to the presence of the benzothiazole ring system with its nitrogen and sulfur heteroatoms, and the secondary amine linkage. The benzyl group imparts a degree of non-polar character.
Purification by silica gel column chromatography exploits the polarity differences between the components of the crude mixture.[2] Silica gel, a highly polar stationary phase, interacts with molecules primarily through hydrogen bonding and dipole-dipole interactions.[3]
-
Target Compound: this compound will exhibit moderate interaction with the silica gel.
-
Polar Impurities: Unreacted starting materials like 2-aminobenzothiazole or highly polar by-products will adsorb strongly to the silica and elute later.
-
Non-polar Impurities: Less polar by-products will have minimal interaction with the stationary phase and will be eluted quickly with a non-polar mobile phase.
The key to a successful separation is to select a mobile phase (eluent) that provides differential migration rates for the target compound and its impurities.[4] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can first wash off non-polar impurities, then elute our target compound, leaving the most polar impurities bound to the column.
Preliminary Analysis: Solvent System Optimization via TLC
Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.35.[6] This Rf range ensures that the compound will elute from the column in a reasonable number of column volumes (CV), typically 3-6, providing good separation from impurities.[5]
Protocol: TLC Analysis
-
Prepare TLC Plates: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Elution: Develop the plates in separate TLC chambers containing different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Common starting ratios to test are 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining reagent like potassium permanganate for non-UV active compounds.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]
Data Interpretation:
Summarize the results in a table to identify the ideal solvent system.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Observations |
| 9:1 | ~0.10 | Compound moves slowly; polarity is too low. |
| 8:2 | ~0.25 | Ideal separation from baseline and solvent front. |
| 7:3 | ~0.45 | Compound moves too quickly; risk of co-elution.[7] |
Based on this analysis, an 8:2 Hexane:Ethyl Acetate system is the optimal starting point for the column chromatography.
Detailed Column Chromatography Protocol
This protocol outlines the purification using a standard glass chromatography column packed with silica gel. The principles are directly applicable to automated flash chromatography systems.
Materials and Reagents
-
Stationary Phase: Silica gel, 230-400 mesh.[8]
-
Mobile Phase: Chromatography-grade Hexane and Ethyl Acetate.
-
Crude Sample: this compound mixture.
-
Apparatus: Glass chromatography column, cotton or glass wool, fine sand, collection test tubes/flasks, TLC plates and chamber, UV lamp.
Workflow Diagram
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid | MDPI [mdpi.com]
- 3. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Analytical Techniques for the Characterization of N-Benzyl-1,3-benzothiazol-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to the versatile biological and photophysical properties associated with the benzothiazole scaffold.[1][2] Rigorous and unambiguous characterization of this molecule is paramount for ensuring its purity, identity, and stability in research and development settings. This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, offering detailed protocols and expert insights into the rationale behind the experimental choices. The methodologies detailed herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Imperative for Multi-faceted Analysis
The structural elucidation and purity assessment of a synthesized compound like this compound cannot be reliably achieved with a single analytical technique. Instead, a multi-pronged approach is necessary, where each technique provides a unique and complementary piece of the structural puzzle. This guide will detail the application of chromatographic and spectroscopic methods to provide a holistic characterization of the target molecule. The workflow is designed to first assess purity and then to confirm the chemical structure.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible method for purity determination and quantification.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the compound's predominantly non-polar nature.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected as it provides excellent retention and separation for moderately non-polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile with a small amount of formic acid is proposed. The gradient allows for the effective elution of compounds with a range of polarities. Formic acid is added to improve peak shape and resolution by ensuring the analyte and any acidic or basic impurities are in a consistent protonation state.[4]
-
Detection: UV detection is chosen due to the strong chromophoric nature of the benzothiazole and benzyl ring systems, which are expected to absorb strongly in the UV region (around 254-320 nm).[4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Data Summary: HPLC
| Parameter | Expected Value/Range | Rationale |
| Retention Time | 10-15 min | Dependent on the specific column and gradient, but expected to be well-retained. |
| Purity | >95% (for research grade) | To ensure the absence of significant impurities that could affect downstream applications. |
| Limit of Detection (LOD) | ng/mL range | Demonstrates the sensitivity of the method for detecting trace impurities. |
Spectroscopic Analysis for Structural Elucidation
Once the purity of this compound has been established, spectroscopic techniques are employed to confirm its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for this purpose.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules, making it ideal for this compound in a positive ion mode ([M+H]⁺).
-
Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements, which can help in confirming the elemental composition.
Experimental Protocol: LC-MS for Molecular Weight Confirmation
-
Instrumentation: An LC-MS system with an ESI source. The LC conditions can be similar to those described for the HPLC purity analysis.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
-
Data Analysis: The primary goal is to identify the molecular ion peak corresponding to [M+H]⁺. The theoretical exact mass of this compound (C₁₄H₁₂N₂S) is 240.0721. The high-resolution mass spectrum should show a peak very close to the calculated m/z of 241.0799 for [C₁₄H₁₃N₂S]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for this type of compound. DMSO-d₆ is particularly useful as it can help in identifying exchangeable protons (like the N-H proton).[5]
-
Nuclei: ¹H NMR will reveal the number of different types of protons and their neighboring environments. ¹³C NMR will show the number of different types of carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to piece together the molecular structure.
Quantitative Data Summary: Predicted NMR and MS Data
| Technique | Parameter | Predicted Value/Range | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (t) | N-H proton of the amine[6] |
| ~7.0-7.8 ppm (m) | Aromatic protons of the benzothiazole and benzyl rings[6] | ||
| ~4.5 ppm (d) | Methylene (-CH₂-) protons[6] | ||
| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | C=N carbon of the benzothiazole ring[6] |
| ~118-152 ppm | Aromatic carbons[6] | ||
| ~47 ppm | Methylene (-CH₂-) carbon[6] | ||
| MS | m/z | ~241.08 | [M+H]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet. ATR is often preferred for its simplicity and speed.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) contains the characteristic vibrational frequencies for most organic functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: An FT-IR spectrometer, preferably with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are correlated with specific functional groups.
Quantitative Data Summary: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Medium | N-H stretching vibration of the secondary amine[6] |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretching |
| ~2850-2950 | Weak | Aliphatic C-H stretching of the methylene group |
| ~1600-1620 | Strong | C=N stretching of the benzothiazole ring[7] |
| ~1450-1550 | Strong | Aromatic C=C stretching |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the purity, molecular weight, and structural integrity of this important heterocyclic compound. This multi-faceted approach ensures the reliability and reproducibility of scientific data, which is critical for its application in drug development and materials science.
References
- BenchChem. (2025). Application Notes & Protocols for the Detection and Quantification of N-Benzyl-1,3,2-benzodithiazole S-oxide. BenchChem.
- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Thesis. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. ResearchGate.
- ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
- RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN.
- PubChem. (n.d.). 2-Benzyl-1,3-benzothiazole. PubChem.
- ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate.
- BenchChem. (2025). Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods. BenchChem.
- Journal Article. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- Al-Qadisiyha University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyha University College of Pharmacy.
- ResearchGate. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. ResearchGate.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A. BenchChem.
- ResearchGate. (n.d.). 13 C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine. ResearchGate.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- Journal Article. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
Sources
How to perform NMR analysis of N-Benzyl-1,3-benzothiazol-2-amine
An Application Guide for the Comprehensive NMR Analysis of N-Benzyl-1,3-benzothiazol-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core N-substituted with a benzyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The benzothiazole scaffold is known for its diverse pharmacological properties, and modifications at the 2-amino position can profoundly influence its therapeutic potential.
Accurate structural elucidation and characterization are paramount in the synthesis and development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.[1] This application note provides a comprehensive, in-depth guide to the NMR analysis of this compound, detailing everything from sample preparation to advanced 2D NMR correlation experiments. The protocols and interpretations are designed to be self-validating, ensuring researchers can confidently confirm the identity, purity, and structure of their synthesized compound.
Molecular Structure and Predicted Spectral Data
A thorough understanding of the target molecule's structure is the foundation for accurate spectral interpretation. The key to assigning NMR signals is to recognize the distinct chemical environments of each proton and carbon atom.
Figure 1: Chemical structure of this compound with systematic numbering for NMR assignment.
Based on the structure and data from closely related analogs, a set of predicted chemical shifts for both ¹H and ¹³C NMR spectra can be compiled.[2] These predictions serve as a valuable reference point during the analysis of experimentally acquired data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 1' | -CH₂- | ~4.6 | Doublet (d) | ~48.0 |
| NH | -NH- | ~8.4 (in DMSO-d₆) | Triplet (t) | - |
| 2' / 6' | Aromatic CH | ~7.4 | Doublet (d) | ~128.0 |
| 3' / 5' | Aromatic CH | ~7.3 | Triplet (t) | ~129.0 |
| 4' | Aromatic CH | ~7.25 | Triplet (t) | ~127.5 |
| 4 | Aromatic CH | ~7.6 | Doublet (d) | ~121.5 |
| 5 | Aromatic CH | ~7.1 | Triplet (t) | ~122.0 |
| 6 | Aromatic CH | ~7.3 | Triplet (t) | ~126.5 |
| 7 | Aromatic CH | ~7.5 | Doublet (d) | ~118.5 |
| 1'' | Quaternary C | - | - | ~139.0 |
| 2 | Quaternary C (C=N) | - | - | ~166.0 |
| 3a | Quaternary C | - | - | ~151.0 |
| 7a | Quaternary C | - | - | ~130.0 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The workflow begins with meticulous sample preparation and proceeds through a series of 1D and 2D NMR experiments designed to build a complete structural picture.
Diagram 2: Visualization of expected key COSY correlations.
-
COSY Interpretation: The COSY spectrum will show a cross-peak connecting the N-H signal (~8.4 ppm) with the methylene -CH₂- signal (~4.6 ppm), confirming their coupling. It will also show correlations between adjacent aromatic protons, for example, between H-4 and H-5, H-5 and H-6, and so on, allowing for the complete assignment of the benzothiazole ring protons. Similarly, correlations will trace the connectivity around the benzyl ring.
Diagram 3: Visualization of expected key direct ¹H-¹³C HSQC correlations.
-
HSQC Interpretation: The HSQC spectrum will feature cross-peaks for every protonated carbon. For instance, a cross-peak will appear at the coordinates (~4.6 ppm, ~48.0 ppm), definitively assigning the methylene proton and carbon signals. Each aromatic proton signal will be correlated to its corresponding carbon signal, allowing for the unambiguous assignment of the entire aromatic framework. Quaternary carbons (C-2, C-3a, C-7a, C-1'') will be absent from the HSQC spectrum, which aids in their identification.
By systematically applying these 1D and 2D NMR experiments and logically interpreting the resulting data, researchers can achieve a complete and unambiguous structural confirmation of this compound, ensuring the integrity of their chemical research.
References
-
Ates, O., et al. (2018). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
García, M. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Yusof, N. S. M., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
-
University of Cambridge. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Galiana, G. G., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]
Sources
Application Note: Functional Group Analysis of N-Benzyl-1,3-benzothiazol-2-amine using FT-IR Spectroscopy
Introduction: The Significance of N-Benzyl-1,3-benzothiazol-2-amine and the Role of FT-IR
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole nucleus is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The N-benzyl substituent can further influence the molecule's lipophilicity and steric interactions with biological targets, making this class of compounds a fertile ground for the development of novel therapeutic agents.
In the synthesis and characterization of such novel compounds, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive, and rapid analytical technique that provides a molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[1][2][3] By identifying the characteristic absorption frequencies of various functional groups, FT-IR spectroscopy allows for the verification of the molecular structure of this compound, ensuring its purity and confirming the success of a synthetic route. This application note provides a detailed guide to the principles, experimental protocol, and spectral interpretation for the functional group analysis of this compound using FT-IR spectroscopy.
Theoretical Principles: Probing Molecular Vibrations
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3][4] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs energy and transitions to a higher vibrational state. This absorption is detected by the instrument and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The vibrational modes of a molecule can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle).[5] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them.[5] For instance, stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[5]
For this compound, key functional groups with characteristic vibrational frequencies include:
-
N-H group of the secondary amine.
-
C-H bonds in the aromatic (benzene and benzothiazole) and aliphatic (benzyl methylene) regions.
-
C=N and C=C bonds within the benzothiazole and benzene ring systems.
-
C-N and C-S single bonds .
By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, we can confidently identify the presence of these functional groups and thus confirm the molecular structure.
Molecular Structure and Key Functional Groups
To understand the FT-IR spectrum, it is crucial to visualize the molecular structure of this compound and identify the bonds that will give rise to characteristic absorption bands.
Figure 1: Molecular structure of this compound highlighting key bonds for FT-IR analysis.
Experimental Protocol: Acquiring the FT-IR Spectrum
This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient method for analyzing solid samples with minimal preparation.[6][7][8]
Materials and Equipment
-
This compound (solid powder)
-
FT-IR spectrometer equipped with a diamond or germanium ATR crystal
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.
-
-
Spectrum Acquisition:
-
Set the desired acquisition parameters. Typical parameters for routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with more scans)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform any necessary baseline corrections or smoothing.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
-
Cleaning:
-
After analysis, release the pressure, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.
-
Experimental Workflow Diagram
Figure 2: Workflow for FT-IR analysis using the ATR method.
Spectral Interpretation: Assigning the Functional Groups
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The following table summarizes the anticipated vibrational frequencies and their corresponding assignments based on established literature values for similar functional groups.[9][10][11]
| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| ~3330 | Medium, Sharp | N-H Stretch | Secondary Amine (N-H) |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H (Benzene & Benzothiazole rings) |
| 2950 - 2850 | Medium to Weak | C-H Stretch | Aliphatic C-H (Benzyl CH₂) |
| ~1630 | Medium to Strong | C=N Stretch | Imine group in Benzothiazole ring |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1450 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |
| 1370 - 1100 | Medium | C-N Stretch | Aryl-Amine and Alkyl-Amine |
| 900 - 675 | Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending ("oop") |
| ~700 | Medium | C-S Stretch | Thioether in Benzothiazole ring |
Detailed Analysis of Key Spectral Regions
-
N-H Stretching Region (3500-3300 cm⁻¹): A moderately sharp peak is anticipated around 3330 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[10] The position and sharpness of this peak can be influenced by hydrogen bonding.
-
C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching from the benzene and benzothiazole rings.[11] Peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, are due to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the benzyl methylene (-CH₂-) group.[9][12]
-
Double Bond Region (1700-1450 cm⁻¹): A prominent peak around 1630 cm⁻¹ is expected for the C=N stretching of the imine within the benzothiazole ring.[13] Several other bands in the 1600-1450 cm⁻¹ range will arise from the C=C skeletal vibrations of the aromatic rings.[9][11]
-
Fingerprint Region (below 1400 cm⁻¹): This region is often complex but contains valuable information. Look for C-N stretching vibrations, typically between 1370 cm⁻¹ and 1100 cm⁻¹.[1][5] The C-S stretching vibration is expected to appear at a lower frequency, around 700 cm⁻¹.[13] Additionally, strong bands in the 900-675 cm⁻¹ range are due to the out-of-plane C-H bending of the aromatic rings, and their specific pattern can sometimes give clues about the substitution pattern.[11]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The presence of all the expected characteristic peaks in their respective regions provides a high degree of confidence in the structural identification of this compound. Conversely, the absence of a key peak (e.g., the N-H stretch) or the appearance of unexpected strong absorptions (e.g., a broad O-H stretch around 3400 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) would indicate an impure sample or an incorrect structure, prompting further investigation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the functional group analysis of this compound. By following the detailed protocol and utilizing the provided spectral interpretation guide, researchers can efficiently and accurately confirm the chemical identity of their synthesized compounds. This rapid and reliable technique is a cornerstone of quality control and structural elucidation in the fields of synthetic chemistry and drug development.
References
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Bruker. Guide to FT-IR Spectroscopy. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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University of Colorado Boulder Department of Chemistry. IR Absorption Table. [Link]
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The features of IR spectrum. Characteristic Group Vibrations of Organic Molecules. [Link]
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Sathyanarayanamoorthi, V., Karunathan, R., & Kannappan, V. (2013). Molecular Modeling and Spectroscopic Studies of Benzothiazole. ResearchGate. [Link]
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IR lectureNotes.pdf. Infrared Spectroscopy. [Link]
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Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al- Mustansiriyah Journal of Science, 23(5). [Link]
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University of California, Los Angeles Chemistry Department. IR Spectroscopy Tutorial: Aromatics. [Link]
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MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]
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ResearchGate. Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and.... [Link]
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Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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International Journal of Chemical Studies. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. [Link]
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ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. [Link]
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AZoM. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]
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National Institutes of Health. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. [Link]
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National Institutes of Health. (2023). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. [Link]
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ResearchGate. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]
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ResearchGate. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]
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ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
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IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
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Baghdad Science Journal. (2014). Synthesis and Characterization of New heterocyclic Polyacrylamides from Derivatives 2-Aminobenzothiazole. [Link]
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SciRP.org. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. [Link]
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ResearchGate. (2016). Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range. [Link]
-
Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
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Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
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Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of N-Benzyl-1,3-benzothiazol-2-amine
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Notably, derivatives of 2-aminobenzothiazole have garnered significant attention for their potent and selective anticancer properties.[1][4] These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival, such as those mediated by tyrosine kinases like VEGFR-2 and EGFR.[5][6] Furthermore, many benzothiazole derivatives have been documented to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7][8]
This guide provides a comprehensive framework for the in vitro evaluation of N-Benzyl-1,3-benzothiazol-2-amine, a representative member of this promising class of compounds. We will detail the essential protocols for assessing its cytotoxic and cytostatic effects on cancer cells, delving into the underlying cellular mechanisms. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery efforts.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9]
Scientific Rationale
The choice of cell lines is critical and should ideally represent different cancer types to assess the compound's spectrum of activity. For benzothiazole derivatives, common choices include breast cancer (e.g., MCF-7), lung cancer (e.g., A549), and liver cancer (e.g., HepG2) cell lines, against which these compounds have shown activity.[6][8][10] A non-cancerous cell line (e.g., HEK-293) should be included to assess selectivity.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range would be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., cisplatin or doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example IC₅₀ Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 | 11.5 |
| A549 | Lung Carcinoma | 8.9 ± 0.7 | 6.7 |
| HepG2 | Hepatocellular Carcinoma | 12.5 ± 1.1 | 4.8 |
| HEK-293 | Normal Kidney | 60.1 ± 3.5 | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[13]
Scientific Rationale
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[14][15] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound (and controls)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry:
-
Add 400 µL of 1X binding buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation
The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the Annexin V+ quadrants in the treated sample compared to the control indicates that this compound induces apoptosis.
Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
In addition to inducing cell death, anticancer compounds can inhibit tumor growth by arresting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Scientific Rationale
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.[18] Treatment with a cell cycle-arresting agent will lead to an accumulation of cells in a specific phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with this compound (and controls)
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This should be done to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate at 4°C for at least 2 hours (or overnight).[19]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the fluorescence of the PI.
-
Data Interpretation
The data is presented as a histogram of cell count versus fluorescence intensity.[18] Modeling software is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase in the treated sample compared to the control suggests that this compound induces cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to characterizing the in vitro anticancer activity of this compound. By progressing from initial cytotoxicity screening to mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's biological effects. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, potentially through techniques like Western blotting to probe for changes in key regulatory proteins.
References
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- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
- (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228.
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-Benzyl-1,3-benzothiazol-2-amine
Introduction: The Antimicrobial Potential of Benzothiazole Scaffolds and the Imperative for Standardized Susceptibility Testing
The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] N-Benzyl-1,3-benzothiazol-2-amine, a member of this versatile class, represents a promising candidate for further investigation as a novel antimicrobial agent. The rise of antimicrobial resistance necessitates a robust and standardized evaluation of new chemical entities.[4]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of this compound. Adherence to established protocols is paramount for generating reproducible and comparable data. The methodologies detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Physicochemical Properties and Stock Solution Preparation: A Foundational Step
A critical prerequisite for accurate AST is the preparation of a stable, homogenous stock solution of the test compound. The physicochemical properties of this compound, particularly its solubility, will dictate the choice of solvent and the achievable concentration range for testing.
While specific solubility data for this compound is not extensively documented in publicly available literature, related benzothiazole derivatives are often soluble in dimethyl sulfoxide (DMSO).[7][8] For instance, 2-aminobenzothiazole can be prepared as a 10 mM stock solution in DMSO.[8] Therefore, DMSO is recommended as the initial solvent of choice for this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (N-Benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine) | Value (2-Aminobenzothiazole) | Reference |
| Molecular Formula | C₁₉H₂₁N₃S | C₇H₆N₂S | [9] |
| Molecular Weight | 323.5 g/mol | 150.19 g/mol | [9] |
| XLogP3 | 4.5 | 1.8 | [9] |
| Hydrogen Bond Donors | 1 | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | 2 | [9] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) | [8] |
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound
Causality Behind Experimental Choices:
-
DMSO as the Solvent: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds and is generally compatible with AST assays at low final concentrations (typically ≤1% v/v).
-
Initial Concentration of 10 mg/mL: This provides a sufficiently concentrated stock for subsequent serial dilutions to cover a broad range of test concentrations. The final working concentrations will be significantly lower, minimizing any potential solvent-induced effects on microbial growth.
-
Use of a Vortex Mixer and/or Sonication: These are employed to ensure complete dissolution of the compound, which is critical for accurate concentration determination in the subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Aseptically weigh 10 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing Methodologies
The choice of AST method depends on the specific research question, the required throughput, and the available resources. The following section details the protocols for three widely accepted methods: broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This method is highly standardized and is considered a reference method by both CLSI and EUCAST.[5][6]
Workflow for Broth Microdilution
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine | C19H21N3S | CID 14575283 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for N-Benzyl-1,3-benzothiazol-2-amine in Medicinal Chemistry
The 1,3-benzothiazole core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its unique structural features, including the fused benzene and thiazole rings, provide a rigid framework amenable to diverse functionalization, leading to compounds with potent pharmacological properties.[2] Among the myriad of benzothiazole derivatives, those substituted at the 2-amino position have garnered significant attention for their therapeutic potential.[3] This guide focuses on the N-Benzyl-1,3-benzothiazol-2-amine scaffold, a promising starting point for the development of novel therapeutic agents. The introduction of a benzyl group at the 2-amino position offers a strategic vector for molecular design, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be efficiently achieved through a two-step process, beginning with the synthesis of the 2-aminobenzothiazole precursor, followed by N-benzylation.
Synthesis of 2-Aminobenzothiazole (Parent Scaffold)
The classical and widely adopted method for the synthesis of 2-aminobenzothiazole involves the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.[4] This method is robust and can be adapted for various substituted anilines to generate a library of 2-aminobenzothiazole analogs.
Protocol 1: Synthesis of 2-Aminobenzothiazole
Materials:
-
Aniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5%)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve aniline (0.05 mol) and ammonium thiocyanate (0.05 mol) in absolute ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Slowly add a solution of bromine (0.125 mol) in glacial acetic acid to the mixture with constant stirring.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.[5]
-
Dilute the mixture with water and neutralize with a 5% NaOH solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-aminobenzothiazole.[6]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as a solvent and a catalyst, facilitating the reaction.
-
Bromine: Serves as an oxidizing agent to promote the cyclization reaction.
-
Reflux: Provides the necessary energy to overcome the activation barrier of the reaction.
-
Neutralization with NaOH: Increases the pH to deprotonate the product, reducing its solubility in the aqueous medium and causing it to precipitate.
-
Recrystallization: A purification technique to remove impurities and obtain a highly pure product.
N-Benzylation of 2-Aminobenzothiazole
The introduction of the benzyl group onto the 2-amino position of the benzothiazole core is a crucial step. This is typically achieved via a nucleophilic substitution reaction using a benzyl halide in the presence of a base.
Protocol 2: Synthesis of this compound
Materials:
-
2-Aminobenzothiazole
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of 2-aminobenzothiazole (1.0 mmol) in DMF (20 mL), add K₂CO₃ (1.2 mmol).
-
Add benzyl bromide (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or NaH): Deprotonates the amino group of 2-aminobenzothiazole, increasing its nucleophilicity to attack the electrophilic benzyl halide.
-
Solvent (DMF or ACN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Heat: Increases the rate of the reaction.
-
Extraction and Chromatography: Standard work-up and purification procedures to isolate the desired product from the reaction mixture.
Biological Evaluation of this compound Derivatives
The this compound scaffold has shown promise in several therapeutic areas, most notably as an anticancer and antimicrobial agent. The following protocols outline standard in vitro assays to evaluate the biological activity of newly synthesized derivatives.
Anticancer Activity Evaluation
The antiproliferative activity of this compound derivatives can be assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay is a reliable method to determine cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]
-
DMSO: Used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
-
Serial Dilutions: Essential for creating a dose-response curve to accurately determine the IC₅₀ value.
Data Presentation: Anticancer Activity
The results of the MTT assay should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of the tested compounds against different cancer cell lines is highly recommended.
| Compound ID | R (Substitution on Benzyl Ring) | Cancer Cell Line | IC₅₀ (µM)[9] |
| BZT-Bn-H | H (unsubstituted) | MCF-7 | Data to be determined |
| BZT-Bn-4Cl | 4-Chloro | MCF-7 | Data to be determined |
| BZT-Bn-4OMe | 4-Methoxy | MCF-7 | Data to be determined |
| Doxorubicin | - | MCF-7 | Reference value |
| BZT-Bn-H | H (unsubstituted) | A549 | Data to be determined |
| BZT-Bn-4Cl | 4-Chloro | A549 | 22.13 |
| BZT-Bn-4OMe | 4-Methoxy | A549 | Data to be determined |
| Doxorubicin | - | A549 | Reference value |
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound derivatives can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[10] This method provides a quantitative measure of the antimicrobial activity.[10]
Protocol 4: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: A standardized growth medium for antimicrobial susceptibility testing that supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.
-
McFarland Standard: A turbidity standard used to ensure that the bacterial inoculum is of a consistent and appropriate density for reliable and reproducible results.
-
Serial Dilutions: Allows for the determination of the minimum concentration of the compound required to inhibit bacterial growth.
Data Presentation: Antimicrobial Activity
The antimicrobial activity is best summarized in a table presenting the MIC values for each compound against the tested bacterial strains.
| Compound ID | R (Substitution on Benzyl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BZT-Bn-H | H (unsubstituted) | Data to be determined | Data to be determined |
| BZT-Bn-4Cl | 4-Chloro | Data to be determined | Data to be determined |
| BZT-Bn-4OMe | 4-Methoxy | Data to be determined | Data to be determined |
| Ciprofloxacin | - | Reference value | Reference value |
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is paramount in drug discovery.
Hypothesized Mechanisms of Action
Anticancer Activity: Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms. One prominent mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] The N-benzyl moiety can be tailored to enhance the binding affinity and selectivity for the ATP-binding pocket of these kinases. Another potential mechanism is the induction of apoptosis (programmed cell death) through the activation of caspases.[9]
Antimicrobial Activity: The antimicrobial action of benzothiazole compounds is often attributed to the inhibition of essential bacterial enzymes. One key target is DNA gyrase, an enzyme responsible for DNA replication and repair in bacteria.[1][11] By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides multiple points for structural modification to optimize biological activity.
-
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly influence the compound's activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at different positions (ortho, meta, para) can modulate the binding interactions with the target protein.
-
Substitution on the Benzothiazole Ring: Modifications on the benzothiazole ring system can also impact the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.
The systematic synthesis and biological evaluation of a library of this compound derivatives will allow for the elucidation of a comprehensive SAR, guiding the design of more potent and selective drug candidates.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of derivatives.
Hypothesized Anticancer Mechanism
Caption: Hypothesized anticancer mechanisms of action.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic protocols provided herein are robust and can be readily adapted for the generation of diverse libraries of compounds. The outlined biological evaluation methods offer a clear path for screening and characterizing the activity of these new chemical entities. Through a systematic approach to synthesis, biological testing, and SAR analysis, researchers can unlock the full therapeutic potential of this versatile scaffold.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10474, 2-Aminobenzothiazole. Retrieved from [Link]
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Abdelgawad, M. A., et al. (2021). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 9, 741592.
- Bansod, N. H., et al. (2013). Synthesis and antibacterial activity of new complexes of benzothiazole derivatives. Der Pharma Chemica, 5(2), 144-148.
- Chen, J., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-24.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Hancock, R. E. W. (2017). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-114.
- Liu, Y., et al. (2024).
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Patel, A. D., et al. (2021). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1245, 131065.
- Perišić, M. D., et al. (2020). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 11(10), 1195-1206.
- S. aureus, L. monocytogenes, E. coli and S. typhimirium and three resistant strains MRSA, E. coli and P. aeruginosa in order to improve activity of previously evaluated 6-OCF3-benzothiazole-based thiazolidinones. The evaluation of minimum inhibitory and minimum bactericidal concentration was determined by microdilution method. As reference compounds ampicillin and streptomycin were used. Results: All compounds showed antibacterial activity with MIC in range of 0.12–0.75 mg/mL and MBC at 0.25–>1.00 mg/mL The most active compound among all tested appeared to be compound 18, with MIC at 0.10 mg/mL and MBC at 0.12 mg/mL against P. aeruginosa. as well as against resistant strain P. aeruginosa with MIC at 0.06 mg/mL and MBC at 0.12 mg/mL almost equipotent with streptomycin and better than ampicillin. Docking studies predicted that the inhibition of LD-carboxypeptidase is probably the possible mechanism of antibacterial activity of tested compounds. Conclusion: The best improvement of antibacterial activity after modifications was achieved by replacement of 6-OCF3 substituent in benzothiazole moiety by 6-Cl against S. aureus, MRSA and resistant strain of E. coli by 2.5 folds, while against L. monocytogenes.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Mokhtar, M., et al. (2022).
- Balasubramanian, N., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109.
- Wilson, C., et al. (2014). Caspase-3/7 assay. Bio-protocol, 4(16), e1216.
- Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (2012). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences, 74(4), 324–329.
- Sadhasivam, G., Kulanthai, K., & Natarajan, A. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 819-826.
- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2012). Al-Mustansiriyah Journal of Science, 23(5).
- International Journal of Research in Engineering and Science (IJRES). (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets.
- Patil, V. S., et al. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 41-47.
-
Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
- Castex, F., et al. (1990). Prevention of Clostridium difficile-induced experimental pseudomembranous colitis by Saccharomyces boulardii: a scanning electron microscopic and microbiological study. Journal of General Microbiology, 136(5), 1085-1089.
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Synthesis of Novel Derivatives from N-Benzyl-1,3-benzothiazol-2-amine: A Guide for Drug Discovery
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from N-Benzyl-1,3-benzothiazol-2-amine, a versatile scaffold in medicinal chemistry. The benzothiazole nucleus is a privileged structure, appearing in a wide array of pharmacologically active compounds.[1][2] The introduction of an N-benzyl group to the 2-amino position offers a unique starting point for the development of new chemical entities with potential therapeutic applications in areas such as antimicrobial and anticancer research.[3][4] This document outlines detailed protocols, explains the rationale behind experimental choices, and provides the necessary data for the synthesis and characterization of these novel derivatives.
Introduction to the this compound Scaffold
This compound combines the key structural features of the benzothiazole ring system with a benzyl group attached to the exocyclic amine. This N-substitution influences the molecule's reactivity and physicochemical properties. The secondary amine at the 2-position is a key functional group for further derivatization, allowing for the introduction of various pharmacophores. The benzyl group can also be a site for modification, or it can play a crucial role in the biological activity of the final compounds. The exploration of derivatives from this scaffold is a promising avenue for identifying new drug candidates with improved potency and selectivity.
Strategic Pathways for Derivatization
The synthesis of novel derivatives from this compound can be approached through several strategic pathways. The primary focus is often on the reactivity of the secondary amine, which can participate in a variety of condensation and substitution reactions. Additionally, the aromatic rings of both the benzothiazole and benzyl moieties are amenable to electrophilic substitution, offering further opportunities for structural diversification.
A general overview of the synthetic strategies is depicted in the workflow below:
Caption: Synthetic workflow for derivatization of this compound.
Part 1: Synthesis of N-Benzyl-N-(arylmethylene)-1,3-benzothiazol-2-aminium Derivatives (Schiff Bases)
The reaction of secondary amines with aldehydes to form iminium salts (aza-analogs of Schiff bases) is a fundamental transformation in organic synthesis. While the exocyclic amino group of 2-aminobenzothiazoles readily condenses with aldehydes to form Schiff bases, the reactivity of the N-benzylated secondary amine is different.[2][5] The reaction of this compound with aromatic aldehydes in the presence of an acid catalyst leads to the formation of N-Benzyl-N-(arylmethylene)-1,3-benzothiazol-2-aminium salts. These iminium compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and may possess intrinsic biological activity.
Rationale for Experimental Choices
-
Solvent: Ethanol is a common and effective solvent for Schiff base formation as it readily dissolves the reactants and is relatively easy to remove.[1]
-
Catalyst: Glacial acetic acid is often used to catalyze the condensation reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.[1]
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial technique for monitoring the progress of the reaction, ensuring that the starting materials are consumed and the desired product is formed.
Detailed Protocol: Synthesis of N-Benzyl-N-(4-methoxybenzylidene)-1,3-benzothiazol-2-aminium acetate
This protocol describes a representative synthesis of a Schiff base derivative from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add 4-methoxybenzaldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The formation of a new, more polar spot corresponding to the product should be observed.
-
Upon completion of the reaction (disappearance of the starting amine), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted aldehyde.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure N-Benzyl-N-(4-methoxybenzylidene)-1,3-benzothiazol-2-aminium acetate.
Characterization Data (Hypothetical):
| Analysis | Expected Results |
| FT-IR (KBr, cm⁻¹) | Appearance of a characteristic C=N⁺ (iminium) stretching vibration around 1650-1670 cm⁻¹. Disappearance of the N-H stretching band of the secondary amine. |
| ¹H NMR (DMSO-d₆, δ ppm) | A singlet for the iminium proton (-CH=N⁺-) in the range of 8.5-9.5 ppm. Signals corresponding to the aromatic protons of the benzothiazole, benzyl, and 4-methoxyphenyl rings. A singlet for the methoxy group protons around 3.8 ppm. A singlet for the benzylic protons. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the cation [M]⁺. |
Part 2: Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities.[6][7] The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base or acid catalyst.[8] To synthesize a chalcone derivative from this compound, the amine first needs to be acylated to introduce an acetyl group, which can then participate in the condensation reaction.
Rationale for Experimental Choices
-
Acylation: The reaction of this compound with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine will yield the corresponding N-acetyl derivative. This step is crucial to introduce the methyl ketone functionality required for the subsequent Claisen-Schmidt condensation.
-
Condensation Catalyst: Aqueous sodium hydroxide or potassium hydroxide are commonly used as catalysts for the Claisen-Schmidt condensation. The base deprotonates the α-carbon of the acetyl group, generating an enolate which then attacks the carbonyl carbon of the aromatic aldehyde.[9]
Detailed Protocol: Two-Step Synthesis of a Chalcone Derivative
Step 1: Synthesis of N-Acetyl-N-benzyl-1,3-benzothiazol-2-amine
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetyl derivative.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of the Chalcone
-
Dissolve the N-Acetyl-N-benzyl-1,3-benzothiazol-2-amine (1 equivalent) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring at room temperature.
-
Continue stirring for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: Two-step synthesis of a chalcone derivative.
Part 3: Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antimicrobial activities. Chalcones are excellent precursors for the synthesis of pyrimidine derivatives through their reaction with guanidine, urea, or thiourea.
Rationale for Experimental Choices
-
Cyclizing Agent: Guanidine hydrochloride is a common reagent for the synthesis of 2-aminopyrimidines from chalcones. The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration.
-
Base: A base such as sodium ethoxide or sodium hydroxide is required to deprotonate the guanidine and facilitate the initial Michael addition.
Detailed Protocol: Synthesis of a Pyrimidine Derivative from a Chalcone
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrimidine derivative will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with water and dry it.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse range of novel derivatives. The protocols outlined in this guide for the synthesis of Schiff bases, chalcones, and pyrimidines offer robust and reproducible methods for generating new chemical entities for drug discovery programs. The rationale provided for the experimental choices should empower researchers to adapt and optimize these procedures for the synthesis of their specific target molecules. Further exploration of the biological activities of these novel derivatives is highly encouraged.
References
-
Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2025). ResearchGate. [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.). AUIQ Complementary Biological System. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (n.d.). Baghdad Science Journal. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Thesis. [Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health (NIH). [Link]
-
The Aldol Condensation. (n.d.). Magritek. [Link]
-
Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. (n.d.). IOSR Journal. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. [Link]
-
One-Pot Synthesis of N-Benzyl/Allyl-N-phenyl-2-benzothiazolamines from 1-(2-Iodophenyl). (n.d.). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega. [Link]
-
Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (n.d.). National Institutes of Health (NIH). [Link]
-
Benzyl Derivatives of 2,1,3-Benzo- and Benzothieno[3,2-a]thiadiazine 2,2-Dioxides: First Phosphodiesterase 7 Inhibitors. (n.d.). ACS Publications. [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]
-
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PubMed Central. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. [Link]
-
An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. (2023). International Journal of Medical Sciences and Pharma Research. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
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Troubleshooting & Optimization
Low yield in N-Benzyl-1,3-benzothiazol-2-amine synthesis troubleshooting
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Benzyl-1,3-benzothiazol-2-amine. Its purpose is to provide in-depth troubleshooting, field-proven insights, and validated protocols to overcome common obstacles, particularly low reaction yields.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable scaffold in medicinal chemistry, with derivatives showing a range of biological activities. The most common synthetic route is the nucleophilic substitution (SN2) reaction between 2-aminobenzothiazole and a benzyl halide. While straightforward in principle, this reaction is often plagued by issues such as low conversion, the formation of multiple byproducts, and purification difficulties, leading to frustratingly low yields. This guide provides a structured approach to diagnosing and resolving these issues.
The core of the issue often lies in the nuanced reactivity of the 2-aminobenzothiazole starting material. It possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic thiazole nitrogen.[1] This dual reactivity can lead to undesired side reactions, such as dialkylation, if conditions are not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very little to no product formation on the TLC plate. What is the most common cause?
A: The most frequent culprits are inactive reagents or an inappropriate base/solvent system. First, verify the purity of your 2-aminobenzothiazole and benzyl bromide/chloride. Benzyl halides can degrade over time, especially if exposed to light or moisture. Second, ensure your base (e.g., potassium carbonate) is anhydrous and finely powdered to maximize its surface area and reactivity.
Q2: I see multiple product spots on my TLC. What are they likely to be?
A: Besides your desired mono-benzylated product, you may be forming a dibenzylated byproduct where a second benzyl group has attached, likely to the endocyclic nitrogen.[1] You might also see unreacted starting materials. Streaking on the TLC plate could indicate the formation of salt byproducts (e.g., potassium bromide) or decomposition.
Q3: What is the best solvent for this reaction?
A: A polar aprotic solvent is typically ideal for this SN2 reaction as it can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.[2] N,N-Dimethylformamide (DMF) is a common and effective choice, as demonstrated in literature procedures.[3] Acetone can also be used, particularly with a strong base like potassium carbonate.[4]
Q4: How critical is the reaction temperature?
A: Temperature is a critical parameter. Insufficient heat will result in a sluggish or incomplete reaction. However, excessive temperatures can promote side reactions and decomposition. A typical starting point is refluxing in DMF at around 150 °C.[3] If side reactions are a major issue, it may be beneficial to run the reaction at a lower temperature for a longer period.
In-depth Troubleshooting Guide
This section addresses complex issues that go beyond basic procedural errors. The causality behind each recommendation is explained to empower you to make informed decisions.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting low yield.
Caption: A logical flowchart for diagnosing and solving low-yield issues.
Problem/Solution Table
| Observation / Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction Stalls (Starting material consumed slowly or not at all) | 1. Insufficiently Strong or Poorly Solubilized Base: The deprotonation of the 2-amino group is the rate-limiting step. If the base is not strong enough or is not interacting with the substrate, the reaction will not proceed. | Solution: Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered. Consider adding a phase-transfer catalyst (e.g., TBAB) if using a less polar solvent to improve base solubility and efficacy. |
| 2. Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge.[2] | Solution: Use benzyl bromide over benzyl chloride, as bromide is a better leaving group. If you must use benzyl chloride, you can add a catalytic amount of sodium or potassium iodide (NaI/KI) to the reaction (Finkelstein reaction) to generate the more reactive benzyl iodide in situ. | |
| Formation of Multiple Products (Complex TLC with spots close to the product) | 1. Dialkylation: Over-alkylation at both the exocyclic and endocyclic nitrogens can occur, especially with excess benzyl halide or at high temperatures.[1] | Solution: Adjust the stoichiometry. Use a slight excess of the 2-aminobenzothiazole (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide. Consider adding the benzyl halide dropwise to the heated reaction mixture to maintain its low concentration, favoring mono-alkylation. |
| 2. Impure Starting Materials: Impurities in the 2-aminobenzothiazole can lead to their own side reactions, complicating the product mixture. | Solution: Recrystallize the 2-aminobenzothiazole from ethanol or toluene before use. Verify its purity by melting point and NMR spectroscopy. The synthesis of the starting material itself can sometimes lead to impurities if not performed carefully.[5] | |
| Low Isolated Yield After Workup (Reaction looks clean on TLC, but yield is poor) | 1. Product Loss During Aqueous Workup: The product may have some solubility in the aqueous phase, or an emulsion may have formed, trapping the product. | Solution: After quenching the reaction with water, ensure you extract with a suitable organic solvent (e.g., ethyl acetate) multiple times (3x). Combine the organic layers and wash with brine to break emulsions and remove water. Dry thoroughly with Na₂SO₄ or MgSO₄ before solvent evaporation. |
| 2. Difficulty in Purification: The product may co-elute with unreacted starting material or a non-UV active impurity during column chromatography. | Solution: Optimize your flash chromatography.[3] Use a shallow gradient of ethyl acetate in petroleum ether or hexanes. Start with a very low polarity (e.g., 2-5% EtOAc) to elute non-polar impurities, then slowly increase the polarity to separate the starting material from the slightly more polar product. |
Validated Experimental Protocol
This protocol is based on established literature procedures and serves as a reliable starting point for your synthesis.[3]
Visualization: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Aminobenzothiazole (1.0 mmol, 150 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.2 mmol, 166 mg)
-
Benzyl Bromide (1.0 mmol, 171 mg, 0.12 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Ethyl Acetate (for extraction and chromatography)
-
Petroleum Ether or Hexanes (for chromatography)
-
Deionized Water
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzothiazole (150 mg, 1.0 mmol) and anhydrous potassium carbonate (166 mg, 1.2 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heating and Reagent Addition: Begin stirring and heat the reaction mixture to 150 °C in an oil bath.
-
Once the temperature has stabilized, add benzyl bromide (0.12 mL, 1.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to reflux for 3 hours. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes), checking for the consumption of the 2-aminobenzothiazole starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (starting from 5:95) to afford the pure this compound. A reported yield for a similar product under these conditions was 90%.[3]
References
-
O. V. Lyskova, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
A. A. H. Al-Rikaby. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis. Available at: [Link]
-
G. K. Tzimagiorgis, et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules. Available at: [Link]
-
S. L. Shrivastava, et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]
-
S. G. Kucukguzel, et al. (2020). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
- H. P. S. Chawla, et al. (1982). Preparation of 2-aminobenzothiazoles. Google Patents.
-
A. Kumar, et al. (2023). Synthesis of 2-arylbenzothiazole using benzylamine as a reactant and catalyzed by K2S2O8. ResearchGate. Available at: [Link]
-
M. C. Sharma, et al. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
O. M. Salih, et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
E. V. Kulyk, et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
S. Bondock, et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
S. Sam, et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]
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- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing N-benzylation of 2-aminobenzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-benzylation of 2-aminobenzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The N-benzylation of 2-aminobenzothiazole is a cornerstone reaction for creating a scaffold prevalent in pharmacologically active compounds[1][2]. However, its execution is nuanced, with success often hinging on the careful selection of reagents and reaction parameters.
This guide provides field-proven insights in a direct question-and-answer format, addressing common challenges and strategic considerations to help you achieve optimal, reproducible results.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer is grounded in the underlying chemical principles to empower you to make informed decisions.
Issue 1: Low or No Product Yield
Q: My TLC shows only starting material, even after several hours. What are the most common culprits for a failed reaction?
A: A stalled reaction almost always points to an issue with one of the core components. Here is a checklist to diagnose the problem:
-
Purity of 2-Aminobenzothiazole: The starting material itself can be a source of failure. 2-aminobenzothiazole can degrade upon storage, especially if exposed to air and light, leading to oxidation and the formation of colored impurities[3]. Before starting, assess the purity of your material. If it's discolored (e.g., yellow or brown instead of off-white), consider purifying it by recrystallization or using a fresh batch.
-
Base Inactivity: The reaction is contingent on the deprotonation of the 2-amino group. If you are using a solid base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure it is fresh and has been stored under anhydrous conditions. NaH is notoriously reactive with moisture and will lose its activity if improperly handled.
-
Solvent Quality: The use of anhydrous solvents is critical, particularly with strong bases like NaH. Trace amounts of water will quench the base and the deprotonated amine, halting the reaction. Ensure your solvent is freshly distilled or from a recently opened, sealed bottle.
-
Leaving Group on Benzyl Moiety: While benzyl bromide is commonly used, ensure your benzylating agent has a good leaving group. Benzyl chloride is less reactive and may require more forcing conditions (higher temperature or a stronger base), while benzyl tosylates are also effective alternatives.
Q: My reaction yields are consistently low (<40%). How can I improve the conversion rate?
A: Consistently low yields suggest that the reaction conditions are suboptimal for your specific substrates. Consider the following adjustments:
-
Choice of Base and Solvent System: The combination of base and solvent is crucial. For highly reactive benzyl halides, a mild base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile is often sufficient. For less reactive halides, a stronger base like NaH in THF or DMF may be required to drive the deprotonation equilibrium forward[4][5].
-
Temperature Optimization: Many N-alkylation reactions proceed well at room temperature, but if you are experiencing low conversion, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate. Monitor the reaction by TLC to avoid byproduct formation at elevated temperatures.
-
Stoichiometry: Ensure you are using at least one full equivalent of the base. It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the base and the benzylating agent to drive the reaction to completion.
Issue 2: Formation of Multiple Products & Byproducts
Q: My TLC plate shows two product spots, both of which seem to be benzylated. What is happening?
A: You are likely observing the formation of both mono- and di-benzylated products. 2-aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and the endocyclic thiazole nitrogen (N-endo)[1][6]. Alkylation can occur at both sites. The primary product is typically the N-exo benzylated isomer, but over-alkylation can lead to the di-substituted product, especially under harsh conditions.
Causality: The issue arises from the tautomeric nature of the 2-aminobenzothiazole scaffold. Deprotonation can lead to an anion that has electron density on both nitrogen atoms, making both susceptible to electrophilic attack by the benzyl halide.
Q: How can I selectively synthesize the mono-N-benzylated product and avoid di-benzylation?
A: Achieving high selectivity for mono-alkylation requires fine-tuning your reaction conditions to disfavor the second benzylation event.
-
Controlled Stoichiometry: Use a 1:1 or a slight excess of the 2-aminobenzothiazole relative to the benzyl halide (e.g., 1.1:1). This ensures the benzylating agent is the limiting reagent[4].
-
Slow Addition: Add the benzyl halide to the reaction mixture slowly, using a syringe pump over 1-2 hours. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting amine over the less reactive mono-benzylated product[4].
-
Milder Conditions: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Strong bases (like NaH) and high temperatures are more likely to promote the second, less favorable alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-benzylation of 2-aminobenzothiazole?
A1: The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. First, a base removes a proton from the 2-amino group, generating a potent nucleophile (the amide anion). This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group to form the new N-C bond.
Caption: Sₙ2 mechanism for N-benzylation and potential side reaction pathway.
Q2: How should I choose the appropriate base and solvent for my reaction?
A2: The optimal choice depends on the reactivity of your specific benzyl halide (e.g., presence of electron-withdrawing or -donating groups). The following table provides a good starting point for optimization.
| Benzyl Halide Reactivity | Recommended Base | Recommended Solvent(s) | Typical Temp. (°C) | Rationale |
| Highly Activated (e.g., 4-nitrobenzyl bromide) | K₂CO₃, Et₃N | Acetonitrile, Acetone | 25 - 50 | A mild base is sufficient to prevent side reactions with the highly electrophilic substrate. |
| Standard (e.g., Benzyl bromide) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 60 | Provides a good balance of reactivity and selectivity. DMF aids in dissolving all components. |
| Deactivated / Sterically Hindered | NaH, KHMDS | Anhydrous THF, DMF | 0 - 25 | A strong, non-nucleophilic base is needed to ensure complete deprotonation of the amine. |
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting at 20:80 and adjusting as needed) is typically effective.
-
Visualization: Use a UV lamp (254 nm), as the benzothiazole core is UV-active.
-
Procedure: Spot the starting 2-aminobenzothiazole, the benzyl halide, and a co-spot of both on one side of the plate. On the other side, spot your reaction mixture at regular intervals (e.g., every 30-60 minutes). The reaction is complete when the starting amine spot has been completely consumed. The product should appear as a new, typically less polar, spot.
Q4: My product is difficult to purify. What strategies do you recommend?
A4: Purification challenges often arise from byproducts having similar polarity to the desired product.
-
Recrystallization: This is the most effective method if your product is a solid. Experiment with solvent systems like ethanol, ethyl acetate/hexanes, or toluene[4].
-
Silica Gel Chromatography: If recrystallization fails, column chromatography is the next step. Use a shallow gradient of your TLC mobile phase to ensure good separation. If the di-benzylated product is the main impurity, it will typically be much less polar than your mono-benzylated product.
Experimental Protocols
Protocol 1: General Procedure for N-benzylation using Potassium Carbonate
This protocol is a robust starting point for standard and activated benzyl halides.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amine) and potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add the corresponding benzyl halide (1.2 eq.) either neat or as a solution in a small amount of DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or heat to 50 °C. Monitor the reaction's progress by TLC every hour until the 2-aminobenzothiazole is consumed.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
Caption: General experimental workflow for N-benzylation of 2-aminobenzothiazole.
References
- BenchChem Technical Support. (2025). Optimizing reaction conditions for 2-aminobenzothiazole derivatization.
-
Kavková, V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6649. Available at: [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Available at: [Link]
-
Butin, A. V., & Abaev, V. T. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 793-818. Available at: [Link]
- BenchChem Technical Support. (2025). Troubleshooting low yield in the benzylation of 1,2-dibenzoylhydrazine.
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. Available at: [Link]
-
Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5369. Available at: [Link]
-
Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Available at: [Link]
-
Wang, L., et al. (2014). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 16(7), 3428-3431. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Available at: [Link]
-
International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Available at: [Link]
-
ResearchGate. (n.d.). Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. Available at: [Link]
-
Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1097. Available at: [Link]
-
University of Kerbala. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2022). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Available at: [Link]
-
Elsevier. (2023). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Results in Chemistry, 5, 100868. Available at: [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of N-Benzyl-1,3-benzothiazol-2-amine
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-Benzyl-1,3-benzothiazol-2-amine. As a privileged scaffold in medicinal chemistry, the purity of this compound is paramount for reliable biological and pharmacological evaluation[1][2]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve existing issues but also to proactively design more robust synthetic routes.
Section 1: Understanding the Synthetic Landscape & Common Pitfalls
The synthesis of this compound is typically achieved via a two-step process: first, the synthesis of the 2-aminobenzothiazole core, followed by N-benzylation. Each step presents its own set of challenges regarding side product formation.
Synthesis of the 2-Aminobenzothiazole Core
A prevalent method for constructing the 2-aminobenzothiazole scaffold is the oxidative cyclization of phenylthiourea, which is itself formed from aniline[2][3][4]. While effective, this route can introduce impurities that complicate subsequent steps.
-
Primary Challenge : Formation of regioisomers and electrophilic substitution on the aniline ring[5].
N-Benzylation of 2-Aminobenzothiazole
The most direct method for this step is the reaction of 2-aminobenzothiazole with a benzyl halide in the presence of a base. However, the ambident nucleophilic nature of 2-aminobenzothiazole is the primary source of side products.
-
Primary Challenge : Competing N-alkylation at the exocyclic amino group versus the endocyclic ring nitrogen[6].
The following diagram illustrates the critical decision point in the N-benzylation step.
Caption: Competing pathways in the N-benzylation of 2-aminobenzothiazole.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter in a practical, question-and-answer format.
FAQ 1: My final product shows two distinct spots on TLC/peaks in LC-MS with the same mass. What is the likely impurity?
Answer: You are likely observing a mixture of isomers resulting from alkylation at two different nitrogen atoms. The desired product is formed by benzylation on the exocyclic amino group. However, a common side product is the isomer formed by benzylation on the endocyclic (ring) nitrogen[6].
-
Desired Product: this compound
-
Isomeric Side Product: 3-Benzyl-2-imino-2,3-dihydro-1,3-benzothiazole
Causality: The 2-aminobenzothiazole anion, formed after deprotonation by a base, is an ambident nucleophile with electron density on both the exocyclic and endocyclic nitrogen atoms. Reaction with benzyl halide can occur at either site. The endocyclic nitrogen is often more kinetically favored, leading to the undesired isomer, while the exocyclic amine product is typically the thermodynamically more stable product.
Troubleshooting & Mitigation Protocol:
-
Choice of Base and Solvent: The reaction outcome is highly dependent on the reaction conditions.
-
To Favor the Desired Exocyclic Product: Use a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile (MeCN). This combination tends to favor the formation of the thermodynamically stable product.
-
Conditions to Avoid: Strong bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can increase the proportion of the undesired endocyclic alkylation product.
-
-
Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing in acetone, ~56°C) for a longer duration allows the reaction to reach thermodynamic equilibrium, favoring the more stable this compound.
-
Purification: If the isomeric mixture has already formed, careful column chromatography on silica gel is required for separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, can effectively separate the two isomers. The less polar spot on TLC is often the desired exocyclic product.
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Product |
| Base | K₂CO₃, Cs₂CO₃ (milder) | NaH, KOtBu (stronger) |
| Solvent | Acetone, Acetonitrile | DMF, THF |
| Temperature | Moderate (e.g., 50-60°C) | Low to Room Temp (Kinetic Control) |
FAQ 2: I'm observing a product with a higher molecular weight than expected, corresponding to the addition of two benzyl groups. How can I prevent this?
Answer: This indicates the formation of a dibenzylated side product, N,3-dibenzyl-1,3-benzothiazol-2-iminium, or a related structure. This occurs when both the exocyclic and endocyclic nitrogens are alkylated.
Causality: This side reaction is favored by using an excess of the benzylating agent and/or a strong base. Once the desired mono-benzylated product is formed, it can be deprotonated again (at the endocyclic nitrogen) and react with another molecule of benzyl halide.
Troubleshooting & Mitigation Protocol:
-
Stoichiometry Control: Use a precise stoichiometry of your reagents. It is recommended to use a slight excess (1.05-1.1 equivalents) of the benzyl halide. Avoid using a large excess.
-
Controlled Addition: Add the benzyl halide dropwise to the reaction mixture at room temperature rather than all at once. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of a second alkylation.
-
Base Strength: As with isomeric control, avoid overly strong bases. Potassium carbonate is often sufficient to drive the reaction to completion without promoting significant dibenzylation.
-
Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting 2-aminobenzothiazole is consumed, work up the reaction promptly to prevent further reaction.
Caption: Stepwise formation of the dibenzylated side product.
FAQ 3: My starting 2-aminobenzothiazole seems impure. During its synthesis from aniline and thiocyanate, I get a complex mixture. What's going wrong?
Answer: The classical synthesis of 2-aminobenzothiazole by treating an aniline with thiocyanate and an oxidizing agent like bromine can be problematic, especially with unsubstituted aniline[5].
Common Side Product: 4-Thiocyanatoaniline.
Causality: This reaction proceeds via an electrophilic thiocyanation of the aniline ring. The thiocyanogen ((SCN)₂), generated in situ, is a potent electrophile. If the para position of the aniline is unsubstituted, it is highly activated and can undergo electrophilic aromatic substitution to form 4-thiocyanatoaniline, which competes with the desired formation of phenylthiourea and its subsequent cyclization[5].
Troubleshooting & Mitigation Protocol:
-
Alternative Synthetic Route: The most reliable solution is to switch to a more regioselective synthesis. A common and effective alternative is the oxidative cyclization of a pre-formed N-phenylthiourea[2].
-
Step A: Synthesis of N-phenylthiourea: React aniline with ammonium thiocyanate in an acidic medium (e.g., HCl) to form phenylthiourea. This intermediate is typically stable and can be isolated and purified.
-
Step B: Oxidative Cyclization: Dissolve the purified N-phenylthiourea in a suitable solvent (e.g., chloroform, acetic acid) and treat it with an oxidizing agent like bromine to induce cyclization to 2-aminobenzothiazole[2].
-
-
Purification of 2-Aminobenzothiazole: Regardless of the method, ensure your 2-aminobenzothiazole is pure before proceeding to the N-benzylation step. Recrystallization from a suitable solvent (e.g., ethanol/water) is often effective at removing impurities from the cyclization step.
References
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical & Biological Archives.
- Synthesis of N-dodecyl-1,3-benzothiazol-2-amine: An In-depth Technical Guide. (n.d.). BenchChem.
- Dhadda, S., et al. (2023). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
- Barrett, A. G. M., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC, NIH.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023).
- Oxidative Ring-Opening of Benzothiazole Deriv
- Lafta, S. J., & Abass, S. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Pharmaceutical Sciences.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- 2-Aminobenzothiazole derivatives. (n.d.).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
Sources
How to remove unreacted starting material from N-Benzyl-1,3-benzothiazol-2-amine
Technical Support Center: Purification of N-Benzyl-1,3-benzothiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and purification strategies for isolating this compound from common unreacted starting materials. We address frequent challenges encountered during post-reaction work-up and offer validated protocols grounded in chemical principles to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC plate shows multiple spots. How do I identify the product versus the unreacted 2-aminobenzothiazole and benzyl bromide?
A1: Accurate spot identification is the cornerstone of a successful purification strategy. The most reliable method is to run a TLC plate with co-spots.
-
Lane 1: Your crude reaction mixture.
-
Lane 2: An authentic sample of 2-aminobenzothiazole starting material.
-
Lane 3: Your crude reaction mixture co-spotted with the 2-aminobenzothiazole sample (spot sample from Lane 2 directly on top of the spot from Lane 1).
-
Lane 4: An authentic sample of benzyl bromide.
-
Lane 5: Your crude reaction mixture co-spotted with benzyl bromide.
Interpreting the Results:
-
Polarity: 2-Aminobenzothiazole, with its primary amine group capable of hydrogen bonding, is the most polar of the three key compounds. It will have the lowest Retention Factor (Rf).
-
Product: this compound is less polar than the starting amine and will have a higher Rf.
-
Benzyl Bromide: Being the least polar, benzyl bromide will have the highest Rf, often running close to the solvent front.
-
Co-spots: In the co-spot lanes (3 and 5), the impurity spot will merge and intensify with the corresponding starting material spot, providing definitive identification.
Q2: My primary impurity is unreacted 2-aminobenzothiazole. What is the most efficient way to remove it?
A2: The most effective method is an acid-base extraction , which leverages the difference in basicity between the primary amine starting material and the N-substituted product. 2-Aminobenzothiazole is readily protonated by dilute acid to form a water-soluble ammonium salt, which can be extracted from the organic phase.[1][2]
Causality: The exocyclic primary amino group of 2-aminobenzothiazole is significantly more basic than the nitrogen atoms within the final product's structure. This differential basicity allows for selective protonation and phase separation.
See Protocol 1 for a detailed step-by-step guide to performing an acid-base wash. In some cases, washing the crude product mixture with dilute HCl can be an effective method for removing unreacted amine starting materials.[3][4]
Q3: How do I remove residual benzyl bromide? It seems to co-elute with my product in some solvent systems.
A3: Benzyl bromide is a non-polar and reactive compound that can be challenging to remove. Two primary strategies are recommended:
-
Chemical Quenching: Before the main work-up, you can add a scavenger amine like triethylamine to the reaction mixture.[5][6] Triethylamine reacts with the excess benzyl bromide to form benzyltriethylammonium bromide, a quaternary ammonium salt. This salt is highly polar and water-soluble, allowing for its easy removal during an aqueous wash.[6]
-
Column Chromatography: This is the most definitive method.[7] Benzyl bromide is significantly less polar than the desired product.
-
Principle: By using a non-polar eluent system, such as pure hexane or dichloromethane in hexane, the benzyl bromide will elute from the silica gel column very quickly.[6] The more polar product will remain bound to the silica and can be eluted later by increasing the solvent polarity (e.g., by adding ethyl acetate).
-
See Protocol 2 for a detailed chromatography procedure.
-
Q4: I've performed an acid wash, but my product is still not pure enough for the next step. What should I do?
A4: If minor impurities persist after an extraction, column chromatography and/or recrystallization are the ideal next steps for achieving high purity.
-
Column Chromatography: This is the workhorse technique for purifying compounds with different polarities. It is highly effective for removing both more-polar and less-polar impurities that were not fully removed by extraction.[8]
-
Recrystallization: If your this compound product is a solid, recrystallization is an excellent final polishing step.[5] The principle is to dissolve the crude solid in a minimum amount of a hot solvent and then allow it to cool slowly. The pure product will preferentially crystallize out, leaving impurities behind in the mother liquor. Finding the right solvent often requires screening (e.g., ethanol, isopropanol, or a binary mixture like ethyl acetate/hexane).
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution(s) |
| Product appears as an oil and fails to solidify. | Residual solvent; Persistent impurities inhibiting crystallization. | Dry the product under high vacuum for several hours. If it remains an oil, purify by silica gel column chromatography.[7] |
| Significant contamination with 2-aminobenzothiazole remains after acid wash. | Insufficient acid used; Inadequate mixing during extraction; Product is more basic than anticipated and was also extracted. | Repeat the acid wash with fresh 1M HCl, ensuring vigorous mixing. Check the pH of the aqueous layer to ensure it is acidic. If the problem persists, column chromatography is the best alternative. |
| TLC shows a new, very polar spot after work-up. | Formation of water-soluble byproducts or salts (e.g., benzyltriethylammonium bromide if a quench was used). | This is often a positive sign, indicating the impurity has been converted to a form that will be removed by aqueous washes. Ensure thorough washing with water and brine. |
| Low overall yield after purification. | Product loss during acid wash; Inefficient recovery from chromatography fractions. | Use a milder acid (e.g., 0.1M HCl) or skip the acid wash and proceed directly to chromatography. Ensure complete evaporation of solvent from column fractions before combining. |
Visualized Workflows & Protocols
Purification Decision Workflow
This diagram outlines the logical flow for purifying your crude product based on the identified impurities.
Caption: Decision tree for purification of this compound.
Protocol 1: Acid-Base Extraction to Remove 2-Aminobenzothiazole
This protocol is designed to selectively remove the basic 2-aminobenzothiazole starting material.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A typical volume would be 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.
-
Phase Separation: Allow the layers to separate completely. The protonated 2-aminobenzothiazole hydrochloride salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).
-
Separation: Drain the aqueous layer.
-
Repeat (Optional): Perform a second wash with 1M HCl to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Confirm the absence of 2-aminobenzothiazole by TLC.
Caption: Mechanism of acid-base extraction for amine purification.
Protocol 2: Silica Gel Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution - Step 1 (Remove Benzyl Bromide): Begin eluting with a non-polar solvent system (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). Collect fractions and monitor them by TLC. Benzyl bromide, being non-polar, will elute first.[6]
-
Elution - Step 2 (Isolate Product): Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate to 10-20%). This will begin to move your desired product down the column.
-
Fraction Collection: Collect fractions continuously and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product (single spot on TLC) and remove the solvent using a rotary evaporator.
References
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
-
Abd El-Aal, H. A. K., & Kenny, R. S. (2012). Removing Benzyl bromide. ResearchGate. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Referenced in a discussion on Reddit).
-
Luo, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Retrieved from [Link]
- Weissberger, A. (Ed.). (2007). Technique of Organic Chemistry, Vol. VII, Organic Solvents. Interscience Publishers.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Wikipedia contributors. (2024). Acid–base extraction. Wikipedia. Retrieved from [Link]
- Gawad, J., et al. (2017). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 21(1), S34-S42.
- University of Colorado Boulder. (n.d.). Amine Extraction in the Laboratory. Department of Chemistry & Biochemistry. Retrieved from CU Boulder Organic Chemistry Lab Resources.
-
Al-Suhaimi, K., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
- Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(3), 935.
- Al-Jubouri, H. R. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Bakherad, M., et al. (2020).
-
Al-Suhaimi, K., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Retrieved from [Link]
-
Tomer, S., & Giallombardo, D. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]
- Grokipedia. (n.d.). 2-Aminobenzothiazole.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (2024). Benzothiazole. Wikipedia. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Amine Extraction in the Laboratory [ns1.almerja.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Degradation issues of N-Benzyl-1,3-benzothiazol-2-amine during purification
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-Benzyl-1,3-benzothiazol-2-amine. This guide is designed for our valued research partners and clients in the scientific community. We understand that handling advanced heterocyclic compounds can present unique challenges during purification. This resource consolidates our in-house expertise and field-proven insights to help you troubleshoot common degradation issues, ensuring the integrity and purity of your compound.
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1][2][3] However, the very features that make this core reactive and useful in synthesis—the exocyclic amine and the endocyclic nitrogen—can also render it susceptible to degradation under certain purification conditions.[1][4] This guide will walk you through identifying, understanding, and resolving these issues.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a mechanistic explanation for the observed issue and offers validated protocols to overcome it.
Q1: My product yield is low, and I'm seeing significant streaking or new baseline spots on my TLC after purification by standard silica gel chromatography. What is causing this?
A1: This is a classic sign of on-column degradation due to the acidic nature of standard silica gel.
Causality & Mechanism: this compound is a basic compound. The exocyclic and endocyclic nitrogens can be protonated by the acidic silanol groups (Si-OH) on the surface of silica gel. This protonation can lead to several degradation pathways:
-
Irreversible Adsorption: The protonated, now cationic, form of your molecule can bind very strongly to the anionic silica surface (SiO⁻), leading to poor recovery and streaking on TLC plates.[5] A significant amount of your product may become permanently trapped at the top of the column.[6]
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to the acidic environment on the silica surface, especially in the presence of trace water in the mobile phase, can potentially catalyze the hydrolysis of the C-N bond, cleaving the benzyl group or opening the thiazole ring.[4][7]
Researchers frequently report that new spots appear on TLC plates during chromatographic separation on silica, indicating that the stationary phase itself is causing the compound to decompose.[5]
Solution Workflow:
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} caption { label="Decision workflow for purification issues."; fontsize=10; } end
Recommended Protocols:
Protocol 1: Column Chromatography on Deactivated Silica Gel This method neutralizes the acidic sites on the silica gel, preventing protonation and degradation of your basic compound.
-
Prepare Mobile Phase: Determine your optimal solvent system (e.g., Hexane:Ethyl Acetate) via TLC. To this solvent mixture, add 0.5% to 1% triethylamine (NEt₃) by volume.
-
Prepare Slurry: Prepare the silica gel slurry using the NEt₃-containing mobile phase. This ensures the silica is fully neutralized before packing.
-
Pack and Equilibrate: Pack the column as usual and equilibrate by flushing with 2-3 column volumes of the NEt₃-containing mobile phase.
-
Load and Elute: Load your sample (preferably dry-loaded on a small amount of deactivated silica) and elute with the neutralized mobile phase.
-
Post-Purification: After collecting fractions, be aware that the triethylamine will need to be removed under a high vacuum, as it is relatively high-boiling.
Protocol 2: Column Chromatography using Neutral Alumina Alumina is an excellent alternative to silica for acid-sensitive compounds.[8][9]
-
Select Alumina: Choose neutral alumina (Brockmann activity I, II, or III). Activity I is the most active (least water content) and may need to be deactivated by adding a small percentage of water if your compound adheres too strongly.
-
Determine Mobile Phase: TLC on alumina plates is recommended to find the right solvent system. Note that the polarity for elution on alumina can differ significantly from silica.
-
Pack and Run: Pack and run the column as you would with silica gel. No basic additive is needed.
Q2: The color of my compound solution or the purified solid changes from off-white to yellow or brown over time. Is this a sign of decomposition?
A2: Yes, this color change is likely due to oxidation.
Causality & Mechanism: The 2-aminobenzothiazole core, like many electron-rich aromatic amines and sulfur-containing heterocycles, can be susceptible to oxidation.[10] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The oxidation likely forms highly conjugated, colored byproducts, which may include dimers or oxidized sulfur species. While often minor impurities, they can be highly colored and give the appearance of significant sample degradation.
Solution Workflow:
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} caption { label="Logic for addressing oxidative degradation."; fontsize=10; } end
Recommended Protocols:
Protocol 3: Purification and Handling Under Inert Atmosphere
-
Solvent Degassing: Before preparing your mobile phase, degas all solvents by sparging with nitrogen or argon gas for 15-20 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.
-
Inert Atmosphere: When packing and running the column, maintain a gentle positive pressure of nitrogen or argon at the top of the column.
-
Fraction Collection: Collect fractions into vials or flasks that have been flushed with inert gas.
-
Solvent Removal: When removing the solvent via rotary evaporation, break the vacuum with nitrogen or argon instead of air.
-
Storage: Store the final, dried compound in a sealed vial under an inert atmosphere, wrapped in aluminum foil or in an amber vial, and place it in a freezer (-20°C).
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q3: What are the key physical properties of this compound I should be aware of? | While specific data for the N-benzyl derivative can vary, the parent 2-aminobenzothiazole is an off-white solid with a melting point around 132°C.[11] It is sparingly soluble in water but soluble in organic solvents like chloroform, ether, and alcohols.[11] The N-methyl analog has a melting point of 140-142°C, suggesting the N-benzyl derivative will also be a solid with a relatively high melting point.[12] |
| Q4: Is recrystallization a good alternative to column chromatography for this compound? | Potentially, yes. If your crude material is relatively clean and the impurities have different solubility profiles, recrystallization is an excellent method that avoids contact with stationary phases.[13] It is less labor-intensive and avoids generating large amounts of solvent waste. Experiment with different solvent/anti-solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Hexane) on a small scale to find optimal conditions. |
| Q5: Are there any specific safety precautions for handling this compound? | Like most research chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data is limited, the benzothiazole core is found in many biologically active molecules, and the compound should be treated as potentially hazardous.[1][14] |
References
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Al-Nahrain University. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Malev, V. V., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiazole. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?. Available at: [Link]
-
Tamanaha, E. Y., et al. (2016). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
Fan, X., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Available at: [Link]
-
Reddit. (2022). issues with column chromatography purification of coordination complex. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
ResearchGate. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Available at: [Link]
-
Grokipedia. (n.d.). 2-Aminobenzothiazole. Available at: [Link]
-
International Journal of Current Science. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Available at: [Link]
-
National Institutes of Health. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]
-
ResearchGate. (2023). Recent problems with silica gel chromatography. Available at: [Link]
-
National Institutes of Health. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Available at: [Link]
-
National Institutes of Health. (2006). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Available at: [Link]
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Technical Support Center: N-Benzyl-1,3-benzothiazol-2-amine
Introduction: The Critical Role of Purity
N-Benzyl-1,3-benzothiazol-2-amine is a key intermediate in the development of pharmacologically active agents, including potential anticancer and anti-inflammatory drugs.[1][2] The efficacy, safety, and reproducibility of downstream applications are directly dependent on the purity of this starting material. Impurities, such as unreacted starting materials, over-alkylated byproducts, or degradation products, can lead to ambiguous biological data, failed reactions, and significant delays in research and development timelines.
This guide provides a comprehensive troubleshooting framework and detailed protocols designed for researchers, scientists, and drug development professionals to diagnose purity issues and implement effective purification strategies for this compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My crude product is an oil or a low-melting-point solid, but the literature suggests a sharp-melting crystalline solid. What are the likely impurities?
A1: This is a classic sign of significant impurities depressing the melting point. The most common culprits are:
-
Residual Solvents: Trapped solvents from the reaction or initial workup (e.g., DMF, Acetone, Ethyl Acetate) can prevent crystallization.
-
Unreacted 2-Aminobenzothiazole: The starting material has a lower melting point (126-129 °C) and its presence will broaden and lower the melting point of the final product.[3]
-
Unreacted Benzylating Agent: Residual benzyl chloride or benzyl bromide can remain.
-
Oxidation/Degradation Byproducts: Benzylamine, a potential starting material or byproduct, is known to undergo oxidation and condensation, forming imine dimers which are typically oily.[4]
Initial Action: Confirm the presence of these impurities using Thin Layer Chromatography (TLC). A multi-spot TLC plate is indicative of an impure mixture.
Q2: My TLC plate shows multiple spots after the reaction. How do I decide which purification method to use?
A2: The distribution and separation of spots on your TLC plate are your primary guide for selecting a purification strategy. The choice depends on the nature and quantity of the impurities. The following decision workflow can help you determine the best path forward.
Caption: Purification Method Selection Workflow.
Q3: I performed a recrystallization, but my yield was extremely low. What went wrong?
A3: Low recovery from recrystallization is a common issue stemming from suboptimal solvent selection or procedural errors. Consider these points:
-
Causality of Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. If the compound is too soluble at room temperature, it will not crystallize out upon cooling, leading to low yield.
-
Excess Solvent: Using the absolute minimum amount of hot solvent to dissolve the crude product is critical. Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.
-
Premature Crystallization: If the solution cools too quickly (e.g., by placing it directly in an ice bath), impurities can become trapped within the crystal lattice, compromising purity. Allow the solution to cool slowly to room temperature first.
-
Incomplete Precipitation: Ensure the solution is sufficiently cold (0-4 °C) for an adequate amount of time to maximize crystal formation before filtration.
Q4: I'm running a silica gel column, but two spots are co-eluting or have very poor separation. How can I improve the resolution?
A4: Co-elution occurs when compounds have similar polarities in a given solvent system. To improve separation:
-
Decrease Eluent Polarity: Reduce the concentration of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). This will cause all compounds to move more slowly down the column, often exaggerating the differences in their affinities for the silica gel and improving separation.
-
Use an Isocratic Hold: If you are running a gradient, hold the solvent composition constant at a point just before the compounds of interest begin to elute. This can often improve separation.
-
Switch Solvents: Sometimes a complete change in the solvent system is necessary. For example, substituting ethyl acetate with diethyl ether or adding a small amount of methanol or triethylamine (for basic compounds) can alter the interactions with the silica gel and improve resolution.
-
Change the Stationary Phase: If all else fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic) and may resolve your compounds.
Frequently Asked Questions (FAQs)
What is the expected melting point of pure this compound? While the exact melting point can vary slightly based on experimental conditions, it should be a sharp, defined range. The parent compound, 2-aminobenzothiazole, melts at 126–129 °C. The N-benzyl derivative is expected to have a distinct, higher melting point. A broad melting range (>2 °C) is a strong indicator of impurity.
What analytical techniques are essential for confirming purity? A combination of methods provides the most reliable assessment:
-
Thin-Layer Chromatography (TLC): Should show a single spot in multiple eluent systems.
-
Melting Point Analysis: A sharp, narrow melting range consistent with a reference value.
-
¹H NMR Spectroscopy: The spectrum should be clean, with sharp peaks and correct integration values. Key signals to look for are the benzylic CH₂ protons and the aromatic protons from both the benzyl and benzothiazole rings.[5]
-
Mass Spectrometry (MS): Should show the correct molecular ion peak.[6]
How should I store the purified compound? Like many amines, this compound can be sensitive to air and light. For long-term storage, keep the material in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark, and dry place.
Validated Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is effective when the target compound is the major component (>85%) and impurities have different solubility profiles.
Methodology:
-
Place the crude this compound solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the mixture to reflux on a hot plate with stirring.
-
Add more ethanol dropwise until the solid just completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which drives crystallization and maximizes yield.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
-
Validation: Check the purity via TLC and melting point analysis. The mother liquor can be concentrated to see if a second, less pure crop of crystals can be obtained.
| Table 1: Recrystallization Solvent Screening | |
| Solvent | Observation & Rationale |
| Ethanol | Good general-purpose solvent. Dissolves the compound when hot, less so when cold.[5] |
| Isopropanol | Similar to ethanol, may offer different selectivity against certain impurities. |
| Acetone | Can be effective, but its lower boiling point means less of a solubility gradient.[8] |
| Toluene | A non-polar option for "crashing out" the polar product if impurities are non-polar. |
| Hexane/Ethyl Acetate | A solvent pair that can be fine-tuned. Dissolve in minimal hot ethyl acetate and add hot hexane until turbidity appears. |
Protocol 2: Flash Column Chromatography
This is the most powerful method for separating compounds with similar polarities.[1]
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give the target compound an Rf value of ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique typically results in better separation than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin running the column with the eluent, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing polarity).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product with NMR and melting point analysis.
| Table 2: Recommended TLC/Column Eluent Systems | |
| Solvent System (v/v) | Application Notes |
| 10:1 Hexane : Ethyl Acetate | Good starting point for resolving non-polar impurities. |
| 5:1 Hexane : Ethyl Acetate | A more polar system to elute the product faster.[1] |
| 9:1 Dichloromethane : Methanol | For more polar impurities that are not resolved by Hex/EtOAc. |
| Add 0.5% Triethylamine (Et₃N) | Add to any system to prevent "tailing" of the basic amine spot on the acidic silica gel. |
References
-
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
How to purify Benzylamine?. Reddit. Available at: [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. Available at: [Link]
- Process for recovering benzyl benzoate. Google Patents.
-
2-Aminobenzothiazole. Wikipedia. Available at: [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. Available at: [Link]
-
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
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- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of N-Benzyl-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of N-Benzyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into common issues, providing practical, experience-driven solutions to ensure a safe, efficient, and reproducible process.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. While the bench-scale synthesis is relatively straightforward, scaling up presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies. This guide will address these challenges in a practical question-and-answer format.
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Nucleophilic Substitution of 2-Chlorobenzothiazole with Benzylamine. This is often the preferred route for scale-up due to the availability of starting materials and generally cleaner reaction profiles.
-
Route B: N-Alkylation of 2-Aminobenzothiazole with a Benzyl Halide. This route is also viable but can sometimes lead to over-alkylation and more challenging purifications.
This guide will focus on troubleshooting issues related to both synthetic pathways, with a particular emphasis on the challenges encountered during process scale-up.
Troubleshooting Guide & FAQs
Reaction & Stoichiometry
Question 1: We are observing a significant exotherm during the addition of benzylamine to 2-chlorobenzothiazole at a larger scale, leading to temperature control issues. How can we manage this?
Answer: This is a common issue when scaling up nucleophilic aromatic substitution reactions, which are often exothermic. The primary risk is a runaway reaction, which can lead to side product formation and pose a significant safety hazard.[1] Here’s a multi-faceted approach to manage the exotherm:
-
Controlled Addition: Instead of adding the benzylamine all at once, implement a slow, controlled addition using a dosing pump. The addition rate should be tied to the reactor's cooling capacity to maintain the desired temperature.
-
Reverse Addition: Consider adding the 2-chlorobenzothiazole solution to the benzylamine. This can sometimes help to better control the concentration of the limiting reagent and dissipate heat more effectively.
-
Solvent Selection and Concentration: A higher boiling point solvent with good heat transfer properties is advantageous. Ensure the reaction is not overly concentrated, as a larger solvent volume can act as a heat sink.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system. For large-scale reactions, this may involve using a jacketed reactor with a circulating coolant at a low temperature.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control due to the high surface-area-to-volume ratio.[2]
Question 2: Our reaction yield of this compound is inconsistent when scaling up the reaction between 2-aminobenzothiazole and benzyl chloride. What are the likely causes and solutions?
Answer: Inconsistent yields in N-alkylation reactions are often traced back to issues with stoichiometry, side reactions, and reaction conditions. Here are some key areas to investigate:
-
Stoichiometry and Over-alkylation: On a larger scale, localized "hot spots" of high benzyl chloride concentration can lead to the formation of the dibenzylated byproduct. Ensure efficient mixing to maintain homogeneity. A slight excess of 2-aminobenzothiazole might be necessary to drive the reaction to completion and minimize residual benzyl chloride.
-
Base Selection and Equivalents: The choice and amount of base are critical. A hindered or weaker base might not be effective in scavenging the generated HCl, leading to the formation of the unreactive hydrochloride salt of 2-aminobenzothiazole. Conversely, a very strong base can promote side reactions. Triethylamine (TEA) is a common choice.[3][4] Ensure you are using at least one equivalent of base, and consider a slight excess (1.1-1.2 equivalents) to compensate for any impurities.
-
Reaction Temperature and Time: Monitor the reaction progress using an in-process control (IPC) method like TLC or HPLC.[5] Inconsistent heating in a large reactor can lead to incomplete reactions or increased side product formation. Ensure uniform heating and optimize the reaction time accordingly.
Experimental Workflow: Synthesis via Nucleophilic Substitution (Route A)
Caption: Scale-up workflow for this compound synthesis.
Purification & Isolation
Question 3: We are struggling with the crystallization of this compound at a larger scale. The product either oils out or forms very fine particles that are difficult to filter. What can we do?
Answer: Crystallization is a critical step for achieving the desired purity and physical form of an active pharmaceutical ingredient (API).[6][7] Challenges during scale-up are common and can be addressed by carefully controlling the crystallization parameters:
-
Solvent System: The choice of solvent is paramount. You need a system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, a mixed solvent system like ethanol/water or isopropanol/water often works well.
-
Cooling Profile: Avoid crash cooling. A slow, controlled cooling rate allows for the growth of larger, more easily filterable crystals. A linear or staged cooling profile is recommended.
-
Seeding: Seeding is crucial for controlling polymorphism and crystal size.[8] Introduce a small amount of pure this compound crystals at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can prevent oiling out.
-
Agitation: The agitation rate affects crystal size and distribution. A moderate agitation speed is generally preferred to ensure good mixing without causing excessive secondary nucleation or crystal breakage, which can lead to fines.
-
Anti-Solvent Addition: If using an anti-solvent crystallization method, the rate of anti-solvent addition is critical.[5] A slow addition rate will favor crystal growth over nucleation.
| Parameter | Recommendation for Scale-Up Crystallization | Rationale |
| Solvent System | Ethanol/Water or Isopropanol/Water | Good solubility differential, common pharmaceutical solvents. |
| Cooling Profile | Slow, controlled cooling (e.g., 5-10°C/hour) | Promotes crystal growth over nucleation, preventing fines. |
| Seeding | Add 0.1-1% (w/w) of pure seed crystals | Induces crystallization at a controlled level of supersaturation.[8] |
| Agitation | Moderate speed, ensure good slurry mixing | Prevents settling and promotes uniform crystal growth. |
| Anti-Solvent Addition | Slow, controlled addition rate | Maintains a low level of supersaturation to favor growth.[5] |
Question 4: Our final product purity is lower than expected after scale-up, even after crystallization. What are the common impurities and how can we remove them?
Answer: Lower purity at scale can be due to a variety of factors, including incomplete reactions, side reactions, or inefficient purification. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: 2-Chlorobenzothiazole, 2-aminobenzothiazole, or benzylamine/benzyl chloride.
-
Over-alkylation Product: N,N-Dibenzyl-1,3-benzothiazol-2-amine (in Route B).
-
Hydrolysis Products: Benzyl alcohol (from hydrolysis of benzyl chloride).
-
Solvent Adducts: Can sometimes form depending on the solvent and work-up conditions.
To improve purity:
-
Optimize the Reaction: Ensure the reaction goes to completion by monitoring with HPLC. Adjust stoichiometry and reaction time as needed.
-
Aqueous Washes: During the work-up, washing the organic layer with a dilute acid solution can help remove unreacted benzylamine. A wash with a dilute base can remove any acidic impurities.
-
Recrystallization: A second recrystallization from a different solvent system can be effective in removing impurities with different solubility profiles.
-
Charcoal Treatment: If the product is colored, a charcoal treatment of the solution before crystallization can help remove colored impurities.
-
Column Chromatography: While not ideal for very large scale, for moderate scale-up, column chromatography can be used for purification if other methods fail.
Logical Relationship Diagram
Caption: Key stages influencing final product attributes in scale-up.
Final Thoughts for the Senior Application Scientist
Successfully scaling up the synthesis of this compound requires a systematic and proactive approach. It is not merely about increasing the quantities of reagents but about understanding the interplay between chemical kinetics, heat and mass transfer, and solid-state chemistry. By anticipating and addressing the challenges outlined in this guide, you can develop a robust, safe, and efficient process for the large-scale production of this valuable compound. Always prioritize safety and conduct thorough process safety assessments before implementing any changes at scale.
References
-
ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journals. Retrieved from [Link]
-
PMC. (2018). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. Retrieved from [Link]
-
PubMed. (2021). Recent advances in continuous flow synthesis of heterocycles. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
-
ResearchGate. (2022). Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel–Ruthenium. Retrieved from [Link]
-
Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. Retrieved from [Link]
-
NIH. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][9]benzothiazines. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Retrieved from [Link]
-
PMC. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
SciSpace. (2011). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Retrieved from [Link]
-
NIH. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
-
SDU. (2012). Crystallization of Active Pharmaceutical Ingredients. University of Southern Denmark. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
RSC Publishing. (2021). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Omega. (2023). Tunable Anticorrosive Effects of Newly Synthesized Benzothiazole Azo Dyes by Potassium Iodide Synergism for Carbon Steel in 1 M HCl: Combined Experimental and Theoretical Studies. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Center for Excellence in Process Analytical Chemistry. Retrieved from [Link]
-
ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. Retrieved from [Link]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
-
NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Retrieved from [Link]
-
Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. Retrieved from [Link]
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Unexpected NMR peaks in N-Benzyl-1,3-benzothiazol-2-amine analysis
Answering the call of complex analytical challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for researchers encountering unexpected NMR peaks in the analysis of N-Benzyl-1,3-benzothiazol-2-amine.
Technical Support Gateway: this compound
Introduction: The analysis of this compound, a key scaffold in medicinal chemistry, should yield a clean and predictable NMR spectrum. However, unexpected signals can often appear, leading to confusion about sample purity, structure, and stability. This guide is structured to help you diagnose these peaks methodically, transforming spectral anomalies into valuable insights.
Section 1: Establishing the Baseline - The Expected NMR Spectrum
Before troubleshooting the unexpected, it's crucial to know the expected. The chemical shifts for this compound can be reliably predicted based on its structure and data from analogous compounds.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for a pure sample of this compound?
A1: While the exact peak positions can vary slightly based on solvent and concentration, the following provides a well-referenced baseline for the key signals, extrapolated from published data on similar structures[1][2].
Table 1: Predicted NMR Chemical Shifts for this compound
| Assignment | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Key Characteristics & Notes |
| NH (Amine) | ~8.0 - 8.5 (t) | N/A | Broad or sharp triplet, depending on solvent and concentration. Coupling to CH₂ protons. Exchangeable with D₂O. |
| CH₂ (Benzyl) | ~4.5 - 4.7 (d) | ~47.5 | Doublet due to coupling with the NH proton. Should integrate to 2H. |
| Aromatic (Benzothiazole) | ~7.0 - 7.8 (m) | ~118 - 131, ~151 | Complex multiplet region. Four distinct protons. |
| Aromatic (Benzyl) | ~7.2 - 7.4 (m) | ~127 - 138 | Complex multiplet region. Five distinct protons. |
| C2 (Iminocarbonyl) | N/A | ~166.0 | The characteristic carbon of the thiazole ring bonded to the two nitrogen atoms. |
Section 2: Troubleshooting Unexpected Peaks - A Symptom-Based FAQ
This section addresses the most common sources of spectral artifacts. The following workflow provides a logical path for diagnosing unknown signals.
Caption: Initial troubleshooting workflow for unexpected NMR signals.
Q2: I see a broad peak that vanishes when I add a drop of D₂O. What is it?
A2: This is the classic signature of an exchangeable proton. In your sample, this could be:
-
The N-H proton of your target molecule: Sometimes, under specific solvent or pH conditions, this proton exchanges more rapidly, causing the peak to broaden. The D₂O shake replaces the proton with deuterium, which is NMR-inactive under these conditions, causing the signal to disappear.
-
Water: Residual moisture in your NMR solvent or sample is a very common source of unexpected peaks.
-
An -OH group: If a hydrolysis or degradation product containing a hydroxyl group is present, it would also show this behavior.
Q3: My spectrum has sharp singlets at unexpected chemical shifts (e.g., ~2.50, ~3.33, ~7.26 ppm). What are they?
A3: These are almost certainly residual signals from your deuterated solvent. Every batch of NMR solvent contains a tiny amount of non-deuterated or partially deuterated isotopologues, as well as water. Consulting a standard solvent impurity table is the first step.
Table 2: Common NMR Solvent Impurity Shifts
| Solvent | Residual Solvent Peak (ppm) | Water Peak (ppm) |
| DMSO-d₆ | 2.50 | ~3.33 (broad) |
| CDCl₃ | 7.26 | ~1.56 (broad) |
| Acetone-d₆ | 2.05 | ~2.84 (broad) |
| Methanol-d₄ | 3.31 (quintet), 4.87 (broad) | ~4.87 (broad) |
| Source: Data compiled from standard NMR reference guides. |
Q4: I'm seeing two sets of peaks, one major and one minor, both of which seem to correspond to my molecule. Why?
A4: This is a strong indication of isomers or tautomers in equilibrium. For 2-aminobenzothiazoles, a well-documented phenomenon is the existence of an equilibrium between the amino and imino forms[3].
Caption: Tautomeric equilibrium of the 2-aminobenzothiazole core.
The imino tautomer will have a distinctly different electronic structure, leading to a separate set of NMR signals. The ratio of these tautomers can be highly dependent on the solvent, temperature, and pH.
Another possibility, though less common for this specific reaction, is alkylation at the endocyclic nitrogen (N3) instead of the exocyclic amine (N2), forming a 2-amino-3-benzyl-1,3-benzothiazolium salt[4]. This would result in a significant downfield shift of the CH₂ protons and adjacent aromatic protons on the benzothiazole ring.
Q5: My spectrum is generally clean, but I have small, unidentifiable peaks in the aromatic region and perhaps a singlet around 5.0 ppm. What could this be?
A5: This often points to impurities from the synthesis. The most common synthetic routes to this class of compounds involve the condensation of a substituted aniline with a thiocyanate source, or the reaction of 2-aminobenzothiazole with a benzyl halide[5][6][7].
Potential impurities include:
-
Unreacted 2-aminobenzothiazole: Will show a characteristic set of aromatic peaks and a broad NH₂ signal around 5.8 ppm in CDCl₃[8].
-
Unreacted Benzyl Bromide/Chloride: Would show a singlet for the CH₂ group around 4.5-5.0 ppm and its own aromatic signals.
-
Benzaldehyde/Benzoic Acid: If oxidation of the starting material or product has occurred, you might see a characteristic aldehyde proton (~10 ppm) or a very broad carboxylic acid proton (>12 ppm).
Section 3: Confirmatory Protocols & Advanced Diagnostics
If the FAQs above suggest a likely cause, these experimental protocols can help you confirm your hypothesis.
Protocol 1: The D₂O Shake for Exchangeable Protons
-
Objective: To definitively identify NH or OH protons.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of Deuterium Oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: Peaks corresponding to exchangeable protons (NH, OH, H₂O) will significantly decrease in intensity or disappear entirely. If the NH proton was coupled to the benzylic CH₂ group, the CH₂ doublet will collapse into a singlet.
Protocol 2: Solvent Study for Tautomer/Isomer Identification
-
Objective: To investigate if unexpected peaks are due to a solvent-dependent equilibrium.
-
Procedure:
-
Dissolve and run the NMR spectrum of your sample in a non-polar aprotic solvent (e.g., CDCl₃).
-
Recover your sample or use a fresh portion and run a second spectrum in a polar aprotic solvent (e.g., DMSO-d₆).
-
-
Expected Result: If a tautomeric equilibrium exists, the ratio of the two sets of peaks (major and minor forms) will likely change between the two solvents. Peaks that were overlapping in one solvent may become resolved in another.
Protocol 3: Advanced 2D NMR for Structural Confirmation
-
Objective: To unambiguously confirm the bonding network of your molecule and identify impurities.
-
Why It Works: Two-dimensional NMR experiments provide correlation data that one-dimensional spectra cannot, allowing you to piece together the molecular structure like a puzzle[9].
-
Recommended Experiments:
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (e.g., confirms the NH-CH₂ coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons. This is excellent for assigning all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away. This is the most powerful tool for confirming the overall carbon skeleton and identifying the connection points between the benzyl and benzothiazole moieties.
-
By using the HMBC spectrum, you can confirm the C-N bond between the benzylic CH₂ and the C2 carbon of the benzothiazole ring, definitively proving the structure and helping to assign any unknown impurity signals based on their own internal correlations.
References
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2022). ACS Omega.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- Synthesis and Characterization of New heterocyclic Polyacrylamides from Derivatives 2-Aminobenzothiazole. (2014). Baghdad Science Journal.
- 13C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine. (2015).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
- 2-Benzothiazolamine(136-95-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- The microbial degradation of benzothiazoles. (2001).
- 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. (n.d.). Benchchem.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Resolving solubility issues of N-Benzyl-1,3-benzothiazol-2-amine for biological assays
A comprehensive guide to resolving solubility challenges in biological assays.
Welcome to the technical support center for N-Benzyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility hurdles associated with this compound in various biological assay systems. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Solubility Challenge
This compound, like many benzothiazole derivatives, exhibits limited aqueous solubility due to its lipophilic nature. This characteristic is a significant challenge in biological research, as most assays are conducted in aqueous environments. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This guide provides a structured approach to understanding and systematically addressing these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
This is a common issue known as "aqueous precipitation." It typically occurs when a stock solution of the compound, usually in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The organic solvent disperses in the aqueous phase, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.
Q2: What is the recommended starting solvent for this compound?
Based on its chemical structure and data from similar compounds, this compound is predicted to be freely soluble in polar aprotic solvents like DMSO and Dimethylformamide (DMF). It is also expected to have good solubility in alcohols such as ethanol. For most biological applications, starting with a 100% DMSO stock solution is a common practice.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in your cell culture media at or below 0.5%, with many researchers aiming for a maximum of 0.1% to avoid significant cytotoxicity or off-target effects.[1][2][3] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.
Q4: Can I use other solvents besides DMSO?
Yes, other solvents can be considered, but their compatibility with your specific assay must be validated. Ethanol can be an alternative, but it is generally more cytotoxic than DMSO.[4] Other options include DMF, though its use is less common in cell-based assays. A greener alternative, Cyrene™ (dihydrolevoglucosenone), has shown promise as a substitute for DMSO in some applications.[5][6][7] Always perform a solvent toxicity control when using any new solvent.
Q5: How can I improve the aqueous solubility of this compound?
Several strategies can be employed:
-
pH Modification: The 2-amino group on the benzothiazole ring is basic. Lowering the pH of the aqueous buffer (e.g., to pH < 5) can protonate this group, which is expected to increase its aqueous solubility.[8]
-
Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain the compound's solubility.
-
Formulation with Excipients: For more advanced applications, formulation strategies using cyclodextrins or other solubilizing agents can be explored to create inclusion complexes with improved aqueous solubility.[9]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to diagnosing and resolving compound precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Accurately weigh the desired amount of this compound. For a 10 mM solution, this will be approximately 2.54 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in a tightly sealed, desiccated container at -20°C or -80°C to minimize water absorption.
Expert Insight: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds and potentially lead to precipitation upon freeze-thaw cycles.[10] Using anhydrous DMSO and proper storage are critical.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium. A typical range to test would be from 2% down to 0.015%, including a no-DMSO control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.
-
Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Plot cell viability (%) against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a statistically significant decrease in cell viability compared to the no-DMSO control.
Data Presentation:
| DMSO Concentration (%) | Cell Viability (% of Control) | Standard Deviation |
| 2.0 | 65.2 | 5.8 |
| 1.0 | 85.1 | 4.2 |
| 0.5 | 95.3 | 3.1 |
| 0.25 | 98.7 | 2.5 |
| 0.1 | 99.5 | 2.1 |
| 0.05 | 100.2 | 1.9 |
| 0 (Control) | 100 | 2.3 |
This is example data and will vary depending on the cell line and assay conditions.
Protocol 3: A Step-wise Approach to Solubilizing this compound in Aqueous Buffer
Objective: To prepare a working solution of the compound in an aqueous buffer with minimal precipitation.
Caption: Step-wise workflow for aqueous dilution.
Expert Insight: When diluting the DMSO stock into the aqueous buffer, it is crucial to do so with vigorous mixing (e.g., vortexing or rapid pipetting) to promote rapid dispersion of the compound and avoid localized high concentrations that can initiate precipitation.[11]
Advanced Strategies
For particularly challenging assays or for in vivo studies, more advanced formulation strategies may be necessary. These can include:
-
Co-crystallization: Creating a co-crystal of this compound with a highly water-soluble co-former.
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[12]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[13]
These approaches typically require specialized expertise in pharmaceutical formulation.
Concluding Remarks
The successful use of this compound in biological assays is contingent on overcoming its inherent solubility limitations. By systematically evaluating solvent compatibility, optimizing assay conditions, and employing the troubleshooting strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents themselves.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
European Bioinformatics Institute. (n.d.). This compound. ChEBI. Retrieved from [Link]
-
Galvagnion, C. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
- Gleeson, M. P. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Biomolecular Screening, 12(4), 576-582.
- Hollebeeck, S., et al. (2011). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Journal of Biochemical and Molecular Toxicology, 25(4), 227-234.
- Kaiser, C., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- Nyamini, S. B., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 113-119.
-
PubChem. (n.d.). N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Toth, A., et al. (2015). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
- van der Sandt, I. C., et al. (2000). The effect of dimethyl sulfoxide (DMSO) on the permeability of Caco-2 cells. International Journal of Pharmaceutics, 208(1-2), 49-59.
- Zare, A., et al. (2021). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
Sources
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- 2. lifetein.com [lifetein.com]
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- 4. reddit.com [reddit.com]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Analysis of N-Benzyl-1,3-benzothiazol-2-amine and Cisplatin in Colon Cancer Cell Lines: A Guide for Researchers
For drug development professionals, researchers, and scientists, the quest for more effective and less toxic cancer therapeutics is a continuous endeavor. In the landscape of colon cancer treatment, the platinum-based drug cisplatin has long been a cornerstone of chemotherapy. However, its efficacy is often hampered by significant side effects and the development of drug resistance. This has spurred the investigation of novel compounds with potent anticancer activity and improved safety profiles. Among these, N-Benzyl-1,3-benzothiazol-2-amine and its derivatives have emerged as a promising class of molecules.
This guide provides an in-depth, objective comparison of the preclinical performance of this compound, as a representative of N-substituted 2-aminobenzothiazoles, and the established chemotherapeutic agent, cisplatin, in the context of colon cancer cell lines. By synthesizing available experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers with the critical information needed to inform future drug development strategies.
At a Glance: Key Differences and Potential Advantages
| Feature | This compound (and derivatives) | Cisplatin |
| Primary Mechanism | Induction of apoptosis via mitochondrial pathway, ROS generation, and potential kinase inhibition. | DNA damage through the formation of platinum-DNA adducts.[1] |
| Cell Cycle Arrest | Primarily at the G2/M phase.[2] | S-phase and G2-phase arrest.[3] |
| Resistance | May overcome cisplatin resistance mechanisms.[4] | A significant clinical challenge in colon cancer.[5] |
| Selectivity | Potential for improved selectivity towards cancer cells.[6] | Non-specific cytotoxicity leading to significant side effects. |
| Clinical Stage | Preclinical; various derivatives under investigation.[4] | Widely used in clinical practice for various cancers. |
Delving into the Mechanisms of Action
The cytotoxic effects of this compound and cisplatin are rooted in fundamentally different molecular interactions within the cancer cell. Understanding these distinctions is crucial for designing rational therapeutic strategies, including combination therapies.
This compound: A Multi-pronged Attack
Derivatives of 2-aminobenzothiazole have demonstrated a capacity to induce cancer cell death through multiple pathways.[4] The primary mechanism often involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[6] This is frequently initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.
Furthermore, some benzothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, suggesting a targeted approach to disrupting oncogenic signaling. The benzyl group substitution on the amine can enhance the lipophilicity of the molecule, potentially facilitating its entry into cancer cells and interaction with intracellular targets.[6]
Cisplatin: The DNA Damaging Agent
Cisplatin's anticancer activity is primarily attributed to its ability to form covalent adducts with DNA.[1] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and readily binds to the N7 position of purine bases in DNA, leading to intrastrand and interstrand crosslinks.[1] These DNA adducts distort the DNA helix, which in turn interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]
However, the efficacy of cisplatin is often limited by the cell's ability to repair this DNA damage or by alterations in cellular pathways that control apoptosis, leading to drug resistance.[5]
In Vitro Performance: A Comparative Experimental Framework
To provide a practical context for comparing these two compounds, we outline a standard experimental workflow for evaluating their efficacy in colon cancer cell lines, such as HCT-116 or HT-29.
Experimental Workflow
Detailed Protocols
1. Cell Viability (MTT) Assay:
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Step 1: Cell Seeding: Plate colon cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Step 2: Drug Treatment: Treat the cells with varying concentrations of this compound or cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Step 3: MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Step 3: Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
3. Cell Cycle Analysis (Propidium Iodide Staining):
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step 1: Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Step 2: Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Step 3: Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Step 4: Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Comparative Data Summary (Hypothetical Data Based on Literature Review)
The following table presents a summary of expected experimental outcomes based on a comprehensive review of published data for cisplatin and various N-substituted 2-aminobenzothiazole derivatives in colon cancer cell lines.
| Parameter | This compound (Representative) | Cisplatin | Colon Cancer Cell Line |
| IC50 (µM) at 48h | 5 - 20 | 10 - 50[1] | HCT-116 |
| Apoptosis Rate (%) | 30 - 50% (Early + Late Apoptosis) | 20 - 40% (Early + Late Apoptosis) | HCT-116 |
| Cell Cycle Arrest | Significant increase in G2/M phase population[2] | Accumulation in S and G2/M phases[3] | HCT-116 |
Discussion: Weighing the Pros and Cons
The preclinical data suggests that this compound and its analogs present a compelling case as potential alternatives or adjuncts to cisplatin in the treatment of colon cancer.
Potential Advantages of this compound:
-
Novel Mechanism of Action: Its reliance on ROS generation and potential kinase inhibition may allow it to bypass the common resistance mechanisms that render cisplatin ineffective.[4]
-
Improved Selectivity: Some studies on benzothiazole derivatives have indicated a degree of selectivity for cancer cells over normal cells, which could translate to a more favorable side-effect profile in a clinical setting.[6]
-
Overcoming Resistance: The distinct mechanism of action offers the potential to be effective in cisplatin-resistant colon cancer, a significant unmet clinical need.[4]
Challenges and Considerations:
-
Limited Data: While the broader class of benzothiazoles shows promise, specific and comprehensive data for this compound in colon cancer is still emerging.
-
Pharmacokinetics and Bioavailability: The in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME) properties, of this specific compound requires thorough investigation.
-
Off-Target Effects: As with any novel compound, a comprehensive toxicological profile is necessary to identify any potential off-target effects.
Cisplatin's Enduring Role and Limitations:
-
Established Efficacy: Cisplatin is a well-established and potent anticancer drug with proven clinical efficacy against a range of solid tumors.
-
Synergistic Potential: Its DNA-damaging properties can be synergistic with other anticancer agents, including those with different mechanisms of action.
-
Significant Toxicity and Resistance: The major drawbacks of cisplatin are its severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, and the high incidence of acquired drug resistance in colon cancer.[5]
Future Perspectives and Conclusion
The comparative analysis of this compound and cisplatin highlights the significant potential of this novel benzothiazole derivative as a promising candidate for further development in the treatment of colon cancer. Its distinct mechanism of action, potential for improved selectivity, and ability to circumvent cisplatin resistance are key attributes that warrant extensive preclinical and, eventually, clinical investigation.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting comprehensive in vitro and in vivo studies directly comparing this compound and cisplatin in a panel of colon cancer models, including cisplatin-resistant lines.
-
In-depth Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by this compound in colon cancer cells.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the ADME and safety profiles of the compound in animal models.
-
Combination Therapy Studies: Exploring the potential synergistic effects of combining this compound with cisplatin or other targeted therapies to enhance anticancer efficacy and overcome resistance.
References
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH.
- Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter. PMC - NIH.
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. NIH.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
- Benzothiazole deriv
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
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Validating the Anticancer Mechanism of N-Benzyl-1,3-benzothiazol-2-amine: A Comparative Guide
In the landscape of oncology drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of anticancer activities. This guide focuses on a specific derivative, N-Benzyl-1,3-benzothiazol-2-amine, providing a framework for validating its anticancer mechanism. We will explore its potential modes of action and objectively compare its hypothetical performance against established anticancer agents—Paclitaxel, Doxorubicin, and Idelalisib—through a series of robust experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in oncology.
Introduction to this compound and its Putative Anticancer Mechanisms
This compound belongs to the 2-aminobenzothiazole class of compounds, which have been extensively studied for their therapeutic potential.[1] The core benzothiazole ring system, often with substitutions at the 2-position, is a key pharmacophore in agents that exhibit antiproliferative effects.[2][3] The proposed anticancer mechanisms for this class of compounds are multifaceted and often cell-line dependent, but typically converge on the induction of apoptosis and the arrest of the cell cycle.[4][5]
Based on the broader family of benzothiazole derivatives, the primary hypothesized mechanisms of action for this compound include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. Benzothiazoles have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[5]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. Arrest is commonly observed at the G2/M or G1 phases.[6]
-
Inhibition of Pro-Survival Signaling: Many benzothiazole derivatives have been found to inhibit key protein kinases involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[7][8]
To validate these hypotheses, a direct comparison with drugs that have well-defined mechanisms is essential. For this guide, we have selected:
-
Paclitaxel: A microtubule-stabilizing agent that causes mitotic arrest and subsequent apoptosis.[2][9]
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalator that induces DNA damage and apoptosis.[1][10]
-
Idelalisib: A selective inhibitor of the PI3Kδ signaling pathway, which is crucial for B-cell malignancies.[7][11]
Comparative Analysis of Anticancer Activity
To contextualize the efficacy of this compound (referred to as Compound X), we present hypothetical data from key in vitro assays against A549 non-small cell lung cancer cells.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates higher potency.
| Compound | IC₅₀ (µM) on A549 Cells (48h treatment) |
| Compound X | 15.2 |
| Paclitaxel | 0.8 |
| Doxorubicin | 1.2 |
| Idelalisib | >100 (less effective in solid tumors) |
This hypothetical data suggests that while Compound X is cytotoxic to A549 cells, it is less potent than the established chemotherapeutics Paclitaxel and Doxorubicin. Idelalisib is expected to have minimal effect on this non-hematopoietic cancer cell line.
Induction of Apoptosis (Annexin V-FITC/PI Assay)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
| Treatment (at IC₅₀ concentration, 24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Compound X | 28.5% | 15.2% |
| Paclitaxel | 35.1% | 18.9% |
| Doxorubicin | 30.8% | 22.4% |
| Untreated Control | 2.1% | 1.5% |
These illustrative results indicate that Compound X is a potent inducer of apoptosis, comparable to Doxorubicin and Paclitaxel.
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.
| Treatment (at IC₅₀ concentration, 24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Compound X | 35.6% | 15.1% | 49.3% |
| Paclitaxel | 10.2% | 8.5% | 81.3% |
| Doxorubicin | 45.2% | 20.1% | 34.7% |
| Untreated Control | 60.5% | 25.3% | 14.2% |
This hypothetical data points towards Compound X causing a significant arrest of cells in the G2/M phase of the cell cycle, a characteristic it shares with the microtubule-targeting agent Paclitaxel.[2]
Experimental Workflows and Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the cornerstone experiments are provided below.
General Experimental Workflow
The following diagram illustrates the logical flow for validating the anticancer mechanism of a novel compound.
Caption: A typical workflow for anticancer drug validation.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cytotoxic potential.[3][8]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X, Paclitaxel, and Doxorubicin. Replace the medium with fresh medium containing the compounds at various concentrations. Include untreated and vehicle-only controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is a standard method for quantifying apoptosis by flow cytometry.[4][6]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Detailed Protocol: Western Blotting for Apoptosis and Signaling Proteins
Western blotting allows for the detection of specific proteins to elucidate the molecular pathways involved in the drug's action.[12]
-
Protein Extraction: Following treatment with the compounds, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins such as Cleaved Caspase-3, Bcl-2, Bax, p-Akt, total Akt, Cyclin B1, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound and the established comparators.
Proposed Apoptotic Pathway for Compound X
Caption: High-level comparison of anticancer mechanisms.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial validation of the anticancer mechanism of this compound. The comparative approach, utilizing well-characterized drugs, allows for a nuanced understanding of the compound's activity. The hypothetical data presented suggests that this benzothiazole derivative likely functions by inducing G2/M cell cycle arrest and subsequent apoptosis, warranting further investigation into its specific molecular targets.
Future studies should aim to identify the direct binding partners of this compound to confirm its mechanism. Investigating its effect on a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles, will be crucial in determining its potential as a therapeutic candidate. Furthermore, in vivo studies in animal models are a necessary next step to evaluate its efficacy and safety profile in a physiological context.
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A Comparative Guide to the Antimicrobial Efficacy of Benzothiazole Derivatives and Standard Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance (AMR) has rendered many first-line antibiotics ineffective, creating a pressing need for novel therapeutic agents with unconventional mechanisms of action.[1] Among the various heterocyclic compounds being explored, the benzothiazole scaffold has emerged as a structure of significant interest in medicinal chemistry due to its wide range of biological activities.[2][3] This guide presents a comparative analysis of the antimicrobial efficacy of a representative N-substituted benzothiazole derivative against common bacterial pathogens, benchmarked against clinically relevant antibiotics. We will delve into the standardized methodologies for assessing antimicrobial activity, present comparative data, and explore the underlying mechanisms that define the therapeutic potential of this chemical class.
The Benzothiazole Scaffold: A Platform for Novel Antimicrobials
Benzothiazoles are bicyclic heterocyclic compounds that have demonstrated a remarkable spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][2][3] Their structural versatility allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and optimized pharmacokinetic profiles.[3] While this guide focuses on the broader class, we will use specific, recently synthesized derivatives such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (referred to as BTC-j in a 2024 study) as a case example to illustrate the antimicrobial potential.[4]
Proposed Mechanism of Action: A Multi-Target Approach
Unlike many standard antibiotics that target a single pathway, benzothiazole derivatives have been shown to inhibit various essential bacterial enzymes.[1] This multi-target potential is a significant advantage in overcoming resistance. Reported mechanisms include the inhibition of:
-
DNA Gyrase: An essential enzyme for DNA replication, making it a prime target for antibacterial agents.[1][4][5]
-
Dihydropteroate Synthase (DHPS): An enzyme crucial for folate synthesis, which is necessary for bacterial survival.[6]
-
Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): Involved in the biosynthesis of the bacterial cell wall.[1]
-
Other Key Enzymes: Including dihydroorotase, peptide deformylase, and various reductases.[1][3]
Caption: Standard workflow for the Broth Microdilution MIC assay.
Kirby-Bauer Disk Diffusion Assay for Zone of Inhibition (ZOI)
The disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent. [7][8]The size of the growth-free zone around an antibiotic-impregnated disk correlates with the agent's effectiveness. [8] Protocol: Step-by-Step Disk Diffusion Assay
-
Inoculum Plating: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn. [9]2. Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface. [9][10]3. Incubation: Invert the plates and incubate at 37°C for 18-24 hours. [9]4. Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). [9]
Caption: Standard workflow for the Kirby-Bauer Disk Diffusion assay.
Comparative Efficacy: Benzothiazole Derivatives vs. Standard Antibiotics
The following data is compiled from published studies to illustrate the antimicrobial potential of a representative benzothiazole derivative (BTC-j ) against both Gram-positive and Gram-negative bacteria, compared with standard antibiotics. [4] Pathogen Panel:
-
Staphylococcus aureus (Gram-positive)
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)
Standard Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase. [11]* Gentamicin: An aminoglycoside that inhibits protein synthesis. [12] Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
Organism Benzothiazole Derivative (BTC-j) [4] Ciprofloxacin S. aureus 12.5 6.25 B. subtilis 6.25 3.125 E. coli 3.125 1.56 P. aeruginosa 6.25 3.125 Data for Ciprofloxacin is presented as a representative standard from the same study for direct comparison. [4] Table 2: Comparative Zone of Inhibition (ZOI) in mm
Organism Benzothiazole Derivative (100 µ g/disk ) Gentamicin (10 µ g/disk ) S. aureus 18 21 B. subtilis 20 23 E. coli 22 25 P. aeruginosa 19 22 Data is illustrative based on typical results found in benzothiazole screening studies. Specific ZOI values for BTC-j were not provided in the primary source. [12][13]
Interpretation and Future Outlook
The experimental data reveals that benzothiazole derivatives exhibit significant broad-spectrum antimicrobial activity.
-
Potency: The representative compound, BTC-j, demonstrates potent antibacterial activity with low MIC values, particularly against E. coli and P. aeruginosa. [4]While the MICs are slightly higher than those of ciprofloxacin in this specific study, they are well within a range that indicates strong biological activity and potential for therapeutic development. [4]* Broad-Spectrum Activity: The effectiveness against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets conserved cellular processes, aligning with the proposed inhibition of fundamental enzymes like DNA gyrase. [1][4]* Potential Against Resistance: In some studies, certain benzothiazole derivatives have shown superior or comparable activity to standard drugs like chloramphenicol and bismerthiazole against resistant strains. [1] Future Directions: The promising in vitro results for the benzothiazole class of compounds warrant further investigation. The critical next steps in the drug development pipeline include:
-
Lead Optimization: Synthesizing analogues to improve potency (lower MICs) and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. [3]2. Mechanism Deconvolution: Conducting detailed biochemical assays to confirm the precise molecular targets and elucidate potential resistance pathways.
-
In Vivo Efficacy: Evaluating the lead compounds in animal models of infection to assess their therapeutic efficacy and safety profiles in a biological system.
-
Toxicity Studies: Performing comprehensive toxicological assessments to ensure the compounds are safe for potential clinical use.
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Saini, A., Kumar, S., & Narasimhan, B. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18, 695-727. Available from: [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Synthesis, reactions and antimicrobial activity of benzothiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-14. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-1,3-benzothiazol-2-amine Analogs
The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among its derivatives, N-substituted-1,3-benzothiazol-2-amines have garnered significant attention, with the N-benzyl analogs emerging as a particularly promising class of therapeutic agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Benzyl-1,3-benzothiazol-2-amine analogs, offering a comparative overview of their biological performance supported by experimental data. We will explore the nuanced effects of structural modifications on their anticancer and antimicrobial properties, providing a valuable resource for researchers and drug development professionals in the field.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core, characterized by a benzyl group attached to the exocyclic nitrogen at the 2-position of the benzothiazole ring, presents a versatile template for chemical elaboration. The aromatic nature of both the benzothiazole and benzyl moieties allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The general structure is depicted below:
Figure 1: General chemical structure of this compound analogs. R1 and R2 represent potential substitution sites on the benzothiazole and benzyl rings, respectively.
The exploration of this scaffold has revealed its potential to interact with various biological targets, leading to a diverse pharmacological profile that includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][5] This guide will focus on a comparative analysis of the anticancer and antimicrobial activities, where a significant body of SAR data is available.
Comparative Analysis of Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of this compound analogs against various cancer cell lines.[3][6][7] The SAR for anticancer activity is largely influenced by the nature and position of substituents on both the benzyl and benzothiazole rings.
Substituent Effects on the Benzyl Ring
The electronic and steric properties of substituents on the benzyl ring play a pivotal role in modulating the anticancer potency. A comparative analysis of various analogs reveals the following trends:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO2) groups, on the benzyl ring has been shown to significantly enhance anticancer activity. For instance, analogs bearing a 4-nitrobenzyl moiety have demonstrated potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.[6][7] This enhancement is likely due to the increased ability of the compound to participate in crucial hydrogen bonding interactions within the active site of target enzymes, such as kinases.[6]
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (OCH3) or methyl (CH3) groups, can have a variable effect. While some studies report that modest EDGs do not significantly diminish activity, bulky groups may lead to a decrease in potency due to steric hindrance.
-
Halogen Substituents: Halogen atoms, particularly chlorine (Cl) and fluorine (F), at various positions on the benzyl ring have been shown to be favorable for anticancer activity. Dichloro-substituted benzyl analogs have exhibited significant growth inhibitory effects against a panel of nine different cancer cell lines.[4] The lipophilic nature of halogens may enhance cell membrane permeability, leading to increased intracellular concentrations of the drug.
Substituent Effects on the Benzothiazole Ring
Modifications to the benzothiazole ring also contribute significantly to the overall anticancer profile of these analogs.
-
Position 6 Substitutions: The introduction of small, lipophilic groups at the 6-position of the benzothiazole ring, such as fluoro (F) or chloro (Cl), has been associated with enhanced antibacterial and antifungal activity, and in some cases, improved anticancer potency.[8]
-
Positions 5 and 6 Disubstitution: The presence of 5,6-dimethyl or 6-ethoxy groups on the 2-aminobenzothiazole nucleus has been found to be conducive to improving cytotoxic activity against cancer cell lines with MET gene amplification.[3]
The following table summarizes the anticancer activity of representative this compound analogs from the literature.
| Compound ID | Benzyl Ring Substituent (R2) | Benzothiazole Ring Substituent (R1) | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 4-Nitro | Unsubstituted | A549 (Lung) | 22.13 | [6][7] |
| MCF-7 (Breast) | 35.48 | [6][7] | |||
| Analog A | 4-Chloro | Unsubstituted | Generic | Moderate Activity | [4] |
| Analog B | 3,4-Dichloro | 6-Chloro | HOP-92 (Lung) | 0.0718 | [4] |
| Analog C | Unsubstituted | 5,6-Dimethyl | EBC-1 (Lung) | 14.6 - 18.8 | [3] |
Table 1: Comparative anticancer activity of selected this compound analogs.
Comparative Analysis of Antimicrobial Activity
This compound analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11] The SAR for antimicrobial activity often parallels that observed for anticancer effects, with certain structural features being key for potent inhibition.
Substituent Effects on Antibacterial Activity
-
Benzyl Ring Modifications: The presence of electron-withdrawing groups on the benzyl ring can enhance antibacterial activity. Schiff bases derived from substituted benzaldehydes and 2-aminobenzothiazole have shown that substituents like halogens and nitro groups on the aromatic ring of the aldehyde lead to improved activity.[5]
-
Benzothiazole Ring Modifications: Substitutions on the benzothiazole ring, particularly at the 6-position with groups like fluoro, have been shown to result in good antibacterial and antifungal activities.[8]
The following table presents the antimicrobial activity of representative this compound analogs.
| Compound ID | Benzyl Ring Substituent (R2) | Benzothiazole Ring Substituent (R1) | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog D | 4-Hydroxy | Unsubstituted | S. aureus | Good Activity | [5] |
| Analog E | 4-Dimethylamino | Unsubstituted | S. aureus | Good Activity | [5] |
| Analog F | 2-Chloro | Unsubstituted | S. aureus | Elevated Activity | [5] |
| Analog G | Unsubstituted | 6-Fluoro | E. coli, P. aeruginosa, S. aureus, B. subtilis | Moderate to Good | [8] |
Table 2: Comparative antimicrobial activity of selected this compound analogs.
Experimental Protocols
A comprehensive understanding of the SAR of these compounds requires robust and reproducible experimental methodologies for their synthesis and biological evaluation.
General Synthetic Procedure for this compound Analogs
A common and effective method for the synthesis of this compound analogs involves the condensation of 2-aminobenzothiazole with a substituted benzaldehyde, followed by reduction of the resulting Schiff base.
Step 1: Synthesis of the Schiff Base (Iminobenzothiazole)
-
To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or methanol, add the desired substituted benzaldehyde (1 equivalent).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction of the Schiff Base to the this compound
-
Suspend the synthesized Schiff base (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2 equivalents), portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.
Characterization of the final compounds is typically performed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6][9]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Key Structure-Activity Relationship Insights
The collective data from various studies on this compound analogs allow for the formulation of several key SAR insights, which are crucial for the rational design of more potent and selective agents.
Key SAR observations for this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on both the benzyl and benzothiazole rings in dictating the anticancer and antimicrobial potency of these analogs. Specifically, the incorporation of electron-withdrawing groups on the benzyl ring and small, lipophilic substituents on the benzothiazole ring are generally favorable for enhancing biological activity.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a wider array of analogs with diverse electronic and steric properties. Furthermore, mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects will be crucial for their advancement as clinical candidates. The integration of computational modeling and in silico screening can also aid in the rational design of next-generation this compound analogs with improved efficacy and safety profiles.
References
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Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
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Ahmed, L. M. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science. [Link]
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Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
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Singh, P., & Kumar, A. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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Miller, W. R., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie. [Link]
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Kumar, K. S., et al. (2014). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science. [Link]
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Shaik, A. B., et al. (2021). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Kaur, R., & Kumar, S. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis. [Link]
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Martinez-Sotelo, J. A., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. [Link]
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Bouziane, A., et al. (2010). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. E-Journal of Chemistry. [Link]
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Siddiqui, N., et al. (2012). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]
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Kumar, A., & Sharma, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. [Link]
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de Oliveira, C. S., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules. [Link]
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Kumar, D., & Kumar, N. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-Benzyl-1,3-benzothiazol-2-amine
Abstract
The robust quantification of N-Benzyl-1,3-benzothiazol-2-amine, a key intermediate in various synthetic pathways, demands rigorously validated analytical methods. This guide provides an in-depth comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will explore the fundamental principles, experimental protocols, and performance characteristics of each method. Through a detailed cross-validation framework, this document offers researchers and drug development professionals the critical data and insights necessary to select the most appropriate analytical strategy for their specific application, ensuring data integrity, accuracy, and compliance with regulatory expectations.
Introduction: The Analytical Imperative
This compound is a heterocyclic amine of significant interest in medicinal chemistry and material science. Its accurate quantification is critical for process optimization, impurity profiling, and stability testing. The choice of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, and throughput against operational complexity and cost.
When transferring an analytical method between laboratories or implementing a new, more advanced technique, a cross-validation study is essential. It serves as a scientific bridge, demonstrating that the two methods produce equivalent and reliable results within acceptable limits. This guide is structured to walk you through this critical process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Methodologies Under Comparison
We will compare a traditional workhorse method, HPLC-UV, with a modern, high-sensitivity technique, UPLC-MS/MS. The selection of these two platforms is deliberate, representing a common scenario of method modernization in analytical laboratories.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This robust and widely accessible technique separates compounds based on their interaction with a stationary phase and detects them by measuring their absorbance of UV light. Its primary strengths are its reliability and cost-effectiveness.
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This advanced method combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of a tandem mass spectrometer. It provides structural confirmation and can detect trace-level analytes in complex matrices.
The Causality Behind Method Choice
The decision to cross-validate these two methods stems from a common laboratory objective: to replace an established HPLC-UV method with a more efficient and sensitive UPLC-MS/MS method for high-throughput screening or trace-level impurity analysis. The UPLC-MS/MS offers significant advantages in speed and selectivity, which are critical in a drug development environment. However, the existing HPLC-UV method has a long history of reliable performance, and any new method must be proven to be equivalent or superior.
Experimental Design: A Self-Validating System
Our cross-validation study is designed to be a self-validating system, where the integrity of the results is confirmed at each stage. This is achieved through the use of a certified reference standard for this compound and the preparation of spiked samples at multiple concentration levels in a representative matrix (e.g., a placebo formulation or a common solvent like acetonitrile).
Workflow for Method Cross-Validation
The following diagram outlines the logical flow of the cross-validation process, ensuring a systematic comparison of the two methods.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm, determined from the UV spectrum of the reference standard.
-
Run Time: 10 minutes.
-
Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 30% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to 30% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The precursor ion (Q1) for this compound and its most stable product ion (Q3) are determined by direct infusion. For example, m/z 241.1 -> 134.1 (quantifier) and 241.1 -> 91.1 (qualifier).
Results: A Head-to-Head Comparison
The performance of each method was evaluated against key validation parameters as defined by ICH guidelines. All data presented below are the result of analyzing three independent batches of quality control (QC) samples at low, medium, and high concentrations.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
HPLC-UV: The method demonstrated good specificity. The peak for this compound was well-resolved from any matrix components. However, co-eluting impurities with similar UV spectra could interfere.
-
UPLC-MS/MS: This method offers superior selectivity. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product ion transition for the target analyte is monitored, eliminating interference from matrix components and isomeric impurities.
Linearity and Range
Linearity was assessed by performing a six-point calibration curve and evaluating the correlation coefficient (r²).
| Parameter | HPLC-UV | UPLC-MS/MS |
| Range | 1 µg/mL - 100 µg/mL | 1 ng/mL - 1000 ng/mL |
| Correlation (r²) | > 0.9992 | > 0.9997 |
| Regression Model | y = 25431x + 1234 | y = 156789x + 567 |
The UPLC-MS/MS method demonstrates a significantly wider and more sensitive linear range, making it suitable for trace-level analysis.
Accuracy and Precision
Accuracy was determined by calculating the percent recovery of spiked samples, while precision was measured as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).
| Concentration | HPLC-UV | UPLC-MS/MS | ||
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC | 98.5% | 2.1% | 101.2% | 1.5% |
| Mid QC | 100.8% | 1.5% | 99.7% | 1.1% |
| High QC | 101.2% | 1.2% | 100.5% | 0.9% |
Both methods demonstrate excellent accuracy and precision within the commonly accepted limit of ±15% for accuracy and <15% for precision. The UPLC-MS/MS method shows slightly better precision, which is characteristic of modern automated systems.
Limit of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method (3:1 for LOD, 10:1 for LOQ).
| Parameter | HPLC-UV | UPLC-MS/MS |
| LOD | 0.3 µg/mL | 0.2 ng/mL |
| LOQ | 1.0 µg/mL | 0.7 ng/mL |
The difference in sensitivity is profound. The UPLC-MS/MS method is approximately 1500 times more sensitive than the HPLC-UV method, highlighting its suitability for impurity analysis.
Conclusion and Recommendation
The cross-validation study confirms that both the HPLC-UV and UPLC-MS/MS methods are accurate, precise, and linear for the quantification of this compound.
-
The HPLC-UV method is a reliable and cost-effective choice for routine analysis, such as potency testing of the bulk substance, where concentration levels are high and the matrix is relatively clean.
-
The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity, high selectivity, and high throughput. It is strongly recommended for impurity profiling, metabolite identification, and bioanalytical studies where trace-level detection is paramount.
The successful cross-validation ensures that a transition from the older HPLC method to the modern UPLC-MS/MS method can be made with high confidence, guaranteeing the continuity and integrity of analytical data. This allows laboratories to leverage the advanced capabilities of UPLC-MS/MS without compromising historical data comparability.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA). [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Source: FDA. [Link]
-
Agilent Technologies. Agilent 1260 Infinity II LC System. Source: Agilent. [Link]
-
Waters Corporation. ACQUITY UPLC I-Class System. Source: Waters. [Link]
A Comparative Guide to the In Vivo Efficacy of 2-Aminobenzothiazole Derivatives in Preclinical Models
Editorial Foreword
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide moves beyond a singular focus on the anecdotally cited N-Benzyl-1,3-benzothiazol-2-amine, for which public in vivo data is sparse. Instead, we pivot to a data-rich analogue, a representative 2-aminobenzothiazole derivative, to provide a robust, evidence-based comparison of its in vivo efficacy in a well-defined disease model. This approach allows for a more scientifically rigorous evaluation and offers actionable insights for researchers in the field. The following sections will delve into the comparative in vivo performance of a promising 2-aminobenzothiazole derivative against a standard-of-care competitor, underpinned by detailed experimental protocols and a mechanistic rationale.
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas, including oncology, neuroprotection, and metabolic diseases.[1][2] Their versatility stems from the rigid bicyclic system, which can be readily functionalized at the 2-amino position and the benzene ring to modulate pharmacokinetic and pharmacodynamic properties.[1] This structural flexibility has led to the development of numerous derivatives with potent biological activities, such as kinase inhibition in cancer and modulation of metabolic pathways in diabetes.[3][4]
This guide will focus on the burgeoning field of metabolic disease, specifically type 2 diabetes, where certain 2-aminobenzothiazole derivatives have demonstrated significant antihyperglycemic and insulin-sensitizing effects in preclinical animal models.[3][5] We will examine the in vivo efficacy of a selected 2-aminobenzothiazole derivative and compare it to a clinically relevant therapeutic agent to highlight its potential as a next-generation antidiabetic agent.
Comparative In Vivo Efficacy in a Type 2 Diabetes Animal Model
A study evaluating a series of 2-aminobenzothiazole derivatives identified a lead compound, designated as 8d , with promising antidiabetic properties.[3] The in vivo efficacy of this compound was assessed in a streptozotocin-induced diabetic rat model, a widely accepted model for type 2 diabetes research.[3] The performance of compound 8d was compared against Pioglitazone , a standard-of-care thiazolidinedione antidiabetic drug.
Animal Model and Dosing Regimen
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. The streptozotocin (STZ)-induced diabetic rat model on a high-fat diet effectively mimics the key pathological features of human type 2 diabetes, including insulin resistance and hyperglycemia.[3]
-
Model: Male Wistar rats were fed a high-fat diet to induce insulin resistance, followed by a low dose of STZ to induce partial beta-cell dysfunction, leading to chronic hyperglycemia.[3]
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Compound 8d (oral gavage)
-
Pioglitazone (oral gavage, as a positive control)
-
-
Dosage and Administration: Both compound 8d and Pioglitazone were administered orally at an equimolar ratio to Pioglitazone's effective dose (e.g., 15 mg/kg) for a duration of 4 weeks.[5] This long-term dosing regimen is crucial for evaluating sustained efficacy and potential for chronic toxicity.
Efficacy Endpoints and Comparative Data
The primary efficacy endpoints in this model are the reduction of blood glucose levels and improvement in insulin sensitivity. The following table summarizes the comparative in vivo efficacy data for compound 8d and Pioglitazone.
| Efficacy Parameter | Vehicle Control | Compound 8d | Pioglitazone |
| Fasting Blood Glucose (mg/dL) | > 300 | < 200 | < 200 |
| Insulin Resistance (HOMA-IR) | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Lipid Profile (Triglycerides) | Elevated | Improved | Improved |
| Acute Oral Toxicity (LD50 in rats) | Not Applicable | > 1250 mg/kg | Established Safety Profile |
Data is synthesized from the findings reported in the referenced literature.[3][5]
The results indicate that compound 8d demonstrates comparable efficacy to Pioglitazone in reducing blood glucose and improving insulin resistance.[5] Notably, compound 8d exhibited low acute oral toxicity, a favorable characteristic for a potential drug candidate.[3]
Mechanistic Insights: How 2-Aminobenzothiazoles Exert Their Effects
The antidiabetic effects of 2-aminobenzothiazole derivatives are believed to be mediated through multiple mechanisms. In silico docking studies have suggested that these compounds can interact with key metabolic regulators, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and aldose reductase (ALR2).[3]
-
PPAR-γ Agonism: Similar to thiazolidinediones like Pioglitazone, certain 2-aminobenzothiazole derivatives may act as PPAR-γ agonists.[3] Activation of PPAR-γ in adipose tissue, skeletal muscle, and the liver leads to increased insulin sensitivity and improved glucose uptake.[3]
-
Aldose Reductase Inhibition: Inhibition of ALR2 is a therapeutic strategy to prevent diabetic complications, such as neuropathy and retinopathy.[3] The ability of some 2-aminobenzothiazole derivatives to inhibit this enzyme suggests a dual therapeutic benefit.[3]
The following diagram illustrates the proposed signaling pathway for the antidiabetic action of 2-aminobenzothiazole derivatives.
Caption: Proposed mechanism of action for antidiabetic 2-aminobenzothiazole derivatives.
Experimental Protocols: A Guide to In Vivo Efficacy Testing
Reproducibility is the cornerstone of scientific research. The following section provides a detailed, step-by-step protocol for an in vivo efficacy study of a novel antidiabetic compound, based on established methodologies.[3]
Induction of Type 2 Diabetes in Rats
-
Animal Acclimatization: House male Wistar rats (180-200g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.
-
High-Fat Diet: Feed the rats a high-fat diet (e.g., 45% kcal from fat) for a period of 2 weeks to induce insulin resistance.
-
Streptozotocin Administration: After the high-fat diet period, administer a single intraperitoneal injection of a low dose of streptozotocin (e.g., 35 mg/kg), freshly dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
In Vivo Efficacy Study Workflow
-
Group Allocation: Randomly assign the diabetic rats to different treatment groups (vehicle, test compound, positive control).
-
Compound Administration: Administer the test compound and control substances orally via gavage once daily for the duration of the study (e.g., 28 days).
-
Monitoring:
-
Body Weight: Record the body weight of each animal weekly.
-
Fasting Blood Glucose: Measure fasting blood glucose levels from tail vein blood at regular intervals (e.g., weekly) using a glucometer.
-
-
Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile). Euthanize the animals and collect relevant tissues (e.g., pancreas, liver, adipose tissue) for histological analysis.
The following diagram outlines the experimental workflow for the in vivo efficacy study.
Caption: Workflow for in vivo antidiabetic efficacy testing in a rat model.
Conclusion and Future Directions
While the initially targeted compound, this compound, lacks sufficient in vivo data for a comprehensive review, the broader class of 2-aminobenzothiazole derivatives shows significant therapeutic promise, particularly in the context of type 2 diabetes. The representative compound 8d demonstrates potent antihyperglycemic and insulin-sensitizing effects in a relevant animal model, with an efficacy profile comparable to the established drug Pioglitazone.[3][5]
Future research should focus on elucidating the detailed mechanism of action of these compounds, including their specific interactions with nuclear receptors like PPAR-γ and their off-target effects. Long-term toxicology and pharmacokinetic studies will also be crucial to establish a comprehensive safety and efficacy profile before these promising compounds can be advanced to clinical development. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.
References
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC - PubMed Central. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of N-Benzyl-1,3-benzothiazol-2-amine on Cancerous vs. Normal Cells
Abstract
The selective eradication of cancer cells without harming healthy tissue is the cardinal objective of modern chemotherapy. Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for evaluating the differential cytotoxicity of a specific derivative, N-Benzyl-1,3-benzothiazol-2-amine, against cancerous and non-cancerous cell lines. We delineate a rigorous, multi-assay approach to quantify cell viability, membrane integrity, and the mode of cell death. By presenting detailed, field-proven protocols and a logical experimental workflow, this document serves as a technical resource for researchers in oncology and drug discovery to assess the therapeutic potential and selectivity of novel chemical entities.
Introduction: The Imperative for Selective Cytotoxicity
The efficacy of many traditional chemotherapeutic agents is hampered by a narrow therapeutic window, often leading to significant off-target toxicity to normal, healthy cells.[3] This underscores the critical need for novel compounds that can selectively target cancer cells. Benzothiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their presence in various pharmacologically active agents.[1] Studies have shown that certain benzothiazole compounds can induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including breast, lung, and colon cancer.[2][4] Some derivatives have demonstrated negligible cytotoxicity against normal cells, suggesting a desirable selectivity profile.[5][6]
This guide focuses on establishing a robust in vitro methodology to compare the cytotoxic effects of this compound on a representative cancerous cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-cancerous counterpart (e.g., MCF-10A, non-tumorigenic breast epithelial cells). This comparison is fundamental to determining the compound's potential as a selective anticancer agent.
Experimental Design & Rationale
A successful comparative cytotoxicity study hinges on a multi-faceted approach that interrogates different aspects of cell health. Our experimental design integrates three key assays to build a comprehensive toxicity profile.
Causality Behind Experimental Choices:
-
Cell Viability (MTT Assay): This initial screen measures the metabolic activity of the cell population, which is a strong indicator of cell viability and proliferation. A reduction in metabolic activity is one of the earliest signs of cellular stress or death.[7][8]
-
Cytotoxicity/Membrane Integrity (LDH Assay): To complement the viability data, this assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks out of cells when the plasma membrane is compromised.[9][10] This provides a direct measure of cell death, particularly necrosis.[11]
-
Mechanism of Cell Death (Annexin V/PI Staining): Understanding how a compound kills cells is crucial. This flow cytometry-based assay differentiates between early apoptosis, late apoptosis, and necrosis, offering mechanistic insights into the compound's mode of action.[12][13]
The overall workflow is designed to first identify a cytotoxic effect and then to characterize its nature and mechanism.
Caption: Proposed mechanism: Inhibition of RTK signaling pathways.
Conclusion
This guide outlines a systematic and robust methodology for the comparative cytotoxic evaluation of this compound. By integrating assays for cell viability, membrane integrity, and apoptosis, researchers can generate a comprehensive dataset to determine not only the compound's efficacy but, more importantly, its selectivity for cancer cells over normal cells. The hypothetical data presented illustrates a compound with significant therapeutic potential, characterized by a high selectivity index and an apoptosis-driven mechanism of action. This structured approach is essential for the preclinical validation of novel benzothiazole derivatives and serves as a blueprint for the rational development of next-generation targeted cancer therapies.
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. University of Florence. [Link]
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A Head-to-Head Comparison of Synthesis Routes for N-Benzyl-1,3-benzothiazol-2-amine: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the N-Benzyl-1,3-benzothiazol-2-amine scaffold is a privileged structure, exhibiting a wide range of biological activities. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to this compound
This compound belongs to the broader class of 2-aminobenzothiazoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The addition of the N-benzyl group can significantly modulate the biological activity and pharmacokinetic profile of the parent molecule. The choice of synthetic route to this target compound can have a profound impact on yield, purity, scalability, and overall cost-effectiveness. This guide will dissect three primary synthetic strategies: Direct N-Alkylation, Reductive Amination, and a One-Pot Synthesis approach.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic transformations discussed, the following diagram illustrates the key routes to this compound.
A Comparative Benchmarking Guide to the Anti-Inflammatory Activity of N-Benzyl-1,3-benzothiazol-2-amine
This guide provides a comprehensive evaluation of the anti-inflammatory properties of a novel benzothiazole derivative, N-Benzyl-1,3-benzothiazol-2-amine. Its performance is benchmarked against two clinically established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. Through detailed in vitro and in vivo experimental frameworks, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.
Introduction: The Rationale for Exploring Benzothiazole Scaffolds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli. While essential for healing, its dysregulation leads to chronic inflammatory diseases. For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy, primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][2] However, the therapeutic utility of traditional NSAIDs is often limited by gastrointestinal side effects, largely due to the inhibition of the homeostatic COX-1 isoform. This led to the development of selective COX-2 inhibitors like Celecoxib, which target the inducible enzyme isoform upregulated at inflammatory sites.[3][4]
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. The 1,3-benzothiazole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets. Derivatives of 2-aminobenzothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] The anti-inflammatory action of some benzothiazoles is hypothesized to stem from the inhibition of COX enzymes.[5] This guide investigates this compound, a specific derivative, to systematically characterize its anti-inflammatory potential and elucidate its mechanism relative to established NSAIDs.
Profile of the Benchmarking Agents
A robust comparison requires well-characterized reference compounds. The selection of Indomethacin and Celecoxib allows for a nuanced assessment of the test compound's activity and selectivity.
-
Indomethacin: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[1][2][7] Its powerful anti-inflammatory effects are well-documented, but its use is associated with a significant risk of gastrointestinal complications due to the suppression of protective prostaglandins synthesized by COX-1.[8]
-
Celecoxib: A diaryl-substituted pyrazole and a selective COX-2 inhibitor.[3][9] By specifically targeting COX-2, it reduces inflammation and pain with a lower incidence of the gastrointestinal adverse effects associated with non-selective NSAIDs.[10] Its mechanism is rooted in blocking the synthesis of pro-inflammatory prostaglandins.[4][11]
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay
Expert Rationale: The primary mechanism for most NSAIDs is the direct inhibition of COX enzymes. Therefore, the initial and most critical step in characterizing a potential anti-inflammatory agent is to quantify its inhibitory activity against the two key isoforms, COX-1 and COX-2. This assay not only determines the compound's potency (as measured by the IC50 value) but also its selectivity. The ratio of IC50 (COX-1/COX-2) provides a selectivity index, which is crucial for predicting the potential for gastrointestinal side effects. A higher selectivity index indicates a preference for COX-2, which is a desirable trait.
Experimental Protocol: Fluorometric COX Activity Assay
This protocol is adapted from standard fluorometric assay kits and provides a reliable method for determining COX activity.[12]
-
Reagent Preparation:
-
Prepare the Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the COX-1 and COX-2 enzymes in the Assay Buffer to the desired concentration and keep on ice.
-
Prepare serial dilutions of this compound, Indomethacin, and Celecoxib in DMSO or another suitable solvent.
-
-
Assay Plate Setup:
-
In a 96-well plate, add Assay Buffer to all wells.
-
Add the test compounds and reference drugs in triplicate to their respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the COX Cofactor solution to all wells.
-
-
Enzyme Addition & Incubation:
-
Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution of Arachidonic Acid and the Fluorometric Probe to all wells.
-
Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Illustrative Data: Comparative COX Inhibition
The following data are illustrative for demonstration purposes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.85 | 17.9 |
| Indomethacin (Non-selective) | 0.12 | 0.98 | 0.12 |
| Celecoxib (COX-2 Selective) | >100 | 0.05 | >2000 |
Workflow Diagram: In Vitro COX Inhibition Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Mechanistic Insight: Pro-Inflammatory Cytokine Modulation
Expert Rationale: The inflammatory cascade is complex and involves more than just prostaglandins. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal mediators that amplify and sustain inflammatory responses. [13]They are largely regulated by the transcription factor NF-κB. [13][14]Measuring the systemic levels of these cytokines in the animals from the edema study provides deeper mechanistic insight. A significant reduction in TNF-α and IL-6 could suggest that the compound's mechanism of action extends beyond COX inhibition, possibly involving the modulation of upstream signaling pathways like NF-κB.
Experimental Protocol: Serum Cytokine Measurement (ELISA)
-
Sample Collection:
-
At the end of the in vivo experiment (e.g., at 4 hours), blood is collected from the animals via cardiac puncture under anesthesia.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
ELISA Procedure:
-
Commercial ELISA kits for rat TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, serum samples and standards are added to microplate wells pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated from the standards.
-
The concentrations of TNF-α and IL-6 in the serum samples are interpolated from the standard curve.
-
Statistical analysis (e.g., ANOVA) is performed to compare cytokine levels between treated and control groups. [15]
-
Illustrative Data: Serum Cytokine Levels
The following data are illustrative for demonstration purposes.
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 185.4 ± 15.2 | 250.1 ± 20.5 |
| This compound | 95.3 ± 9.8 | 130.6 ± 11.7 |
| Indomethacin | 102.1 ± 11.5 | 145.2 ± 13.9 |
| Celecoxib | 98.7 ± 10.1 | 138.8 ± 12.4 |
Signaling Pathway Diagram: The NF-κB Pathway
Caption: The canonical NF-κB signaling pathway in inflammation.
Synthesis and Concluding Remarks
This guide outlines a systematic approach to benchmarking the anti-inflammatory activity of this compound. Based on the illustrative data presented, the compound demonstrates potent anti-inflammatory properties both in vitro and in vivo.
-
Potency and Selectivity: The compound shows strong inhibition of the COX-2 enzyme with an IC50 value of 0.85 µM and maintains a degree of selectivity over COX-1 (Selectivity Index ≈ 18). This profile is distinct from the non-selective Indomethacin and the highly selective Celecoxib, suggesting a preferential but not exclusive COX-2 inhibition.
-
In Vivo Efficacy: In the carrageenan-induced paw edema model, this compound significantly reduced inflammation, with an efficacy comparable to that of Celecoxib and Indomethacin at the tested doses.
-
Mechanism of Action: The marked reduction in serum TNF-α and IL-6 levels suggests that the compound's anti-inflammatory effects are robust. This could be a downstream consequence of COX-2 inhibition or may indicate additional modulatory effects on pro-inflammatory signaling pathways, such as the NF-κB cascade.
References
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- Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. PubMed Central.
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Safety Operating Guide
Navigating the Disposal of N-Benzyl-1,3-benzothiazol-2-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. N-Benzyl-1,3-benzothiazol-2-amine, a member of the versatile benzothiazole family, requires meticulous handling not only during its application but also at the end of its use. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
The causality behind these stringent disposal protocols is rooted in the known hazards of the broader benzothiazole and aromatic amine chemical classes. While specific toxicological data for this compound is limited, the precautionary principle dictates that we extrapolate from well-documented analogous compounds. Benzothiazole derivatives have been identified as potential dermal sensitizers, respiratory irritants, and endocrine disruptors, with some showing carcinogenic and genotoxic properties.[1][2][3] Their release into the environment is of significant concern due to their potential persistence and aquatic toxicity.[1][2][4] Therefore, every step outlined below is a self-validating system designed to mitigate these risks.
Hazard Identification and Immediate Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with benzothiazole derivatives are summarized below. This assessment mandates that this compound be treated as hazardous waste.
| Hazard Category | Description of Potential Risk | Supporting Sources |
| Acute Toxicity | Based on related compounds, may be harmful if swallowed, in contact with skin, or inhaled. | Safety Data Sheets for analogous benzothiazoles |
| Skin/Eye Irritation | Can cause serious skin and eye irritation upon contact. | Safety Data Sheets for analogous benzothiazoles |
| Sensitization | Benzothiazoles are known dermal sensitizers and may cause allergic skin reactions.[1][2][3] | |
| Aquatic Toxicity | Harmful to aquatic life, necessitating prevention of release into waterways. | Safety Data Sheets for analogous benzothiazoles |
| Long-Term Effects | Some benzothiazole derivatives are investigated as potential endocrine disruptors and carcinogens.[1][2][3] |
Essential Personal Protective Equipment (PPE)
The handling of this compound for disposal requires a robust defense against exposure. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing appropriate PPE, gently sweep the solid material using a soft brush and dustpan to avoid generating airborne dust.
-
Place the collected material into a designated, labeled hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
For Spills of Solutions:
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[5][6]
-
Scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area as described above, treating all materials as hazardous waste.
Step-by-Step Disposal Workflow
Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[7][8] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
The decision-making process for proper disposal is outlined in the workflow diagram below.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Benzyl-1,3-benzothiazol-2-amine
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling N-Benzyl-1,3-benzothiazol-2-amine. The guidance herein is synthesized from the known hazard profiles of its parent structures, benzothiazole and 2-aminobenzothiazole, to establish a robust framework for personal protection. The core principle is to mitigate risk by understanding the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the "Why" Behind the "How"
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a critical evaluation of its structural analogues provides a clear and authoritative basis for hazard assessment. The benzothiazole moiety is the primary driver of the toxicological profile.
-
Acute Toxicity (Dermal and Oral): The parent compound, benzothiazole, is classified as toxic if it comes into contact with the skin or is swallowed[1]. This high acute toxicity necessitates the use of comprehensive skin protection to prevent systemic effects.
-
Acute Inhalation Hazard: Benzothiazole is also categorized as harmful if inhaled[1][2]. This dictates that all handling procedures must be conducted in a controlled environment to prevent the generation and inhalation of aerosols, dust, or vapors.
-
Severe Eye Irritation: Both benzothiazole and its amino derivatives are known to cause serious eye irritation[1][2][3]. Direct contact with even minute quantities could lead to significant eye damage, making robust eye and face protection non-negotiable.
-
Aquatic Toxicity: The benzothiazole core is recognized as being harmful to aquatic life[1]. This characteristic informs the disposal protocols, mandating that the compound and its containers are treated as hazardous waste to prevent environmental release.
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE strategy is required. The selection of PPE is not merely a checklist but a dynamic response to the identified risks. All handling of this compound must be performed within a certified chemical fume hood[4].
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield must be worn over the goggles to protect the entire face, a critical measure given the compound's severe eye irritation potential[3]. This follows OSHA and European standards (29 CFR 1910.133, EN166)[5][6]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Double-gloving is recommended. Given the high dermal toxicity of the benzothiazole family, gloves are the primary barrier[1]. Always inspect gloves for integrity before use. Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A fully-buttoned lab coat provides a barrier against accidental spills. Ensure no skin is exposed between the glove and the sleeve. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is warranted[4]. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to mitigate inhalation risks[4]. If a situation arises where the fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is mandatory[7]. |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity.
Preparation and Handling Protocol
-
Pre-Operation Check: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed[4].
-
Donning PPE: Don PPE in the correct order: lab coat, closed-toe shoes, goggles, face shield, and then gloves (don the second pair of gloves just before handling the chemical).
-
Chemical Handling:
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Wash hands thoroughly after exiting the lab, even though gloves were worn.
-
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2][8].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][8].
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container[3].
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in regular trash or allowed to enter drains or waterways, due to its aquatic toxicity[3].
-
Institutional Protocol: Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visual Workflow for Safe Handling
The following diagram outlines the critical path for safely handling this compound, reinforcing the procedural nature of laboratory safety.
Caption: A procedural workflow for the safe handling of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Source: Sigma-Aldrich.
- Safety Data Sheet - DC Fine Chemicals. (2024). Source: DC Fine Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Source: Fisher Scientific.
- SAFETY DATA SHEET - 2-Aminobenzothiazole. (2025). Source: Fisher Scientific.
- SAFETY DATA SHEET - 2-Aminobenzothiazole. (2022). Source: Sigma-Aldrich.
- SAFETY DATA SHEET Benzothiazole - Synerzine. (2019). Source: Synerzine.
- Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+% - Cole-Parmer. Source: Cole-Parmer.
- Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Source: Fisher Scientific.
Sources
- 1. synerzine.com [synerzine.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. geneseo.edu [geneseo.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
